molecular formula C9H7NO3 B1388075 1-Ethynyl-2-methoxy-4-nitrobenzene CAS No. 1135283-10-1

1-Ethynyl-2-methoxy-4-nitrobenzene

Cat. No.: B1388075
CAS No.: 1135283-10-1
M. Wt: 177.16 g/mol
InChI Key: IYZORHPOENKIKL-UHFFFAOYSA-N
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Description

1-Ethynyl-2-methoxy-4-nitrobenzene is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-2-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO3/c1-3-7-4-5-8(10(11)12)6-9(7)13-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZORHPOENKIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296934
Record name 1-Ethynyl-2-methoxy-4-nitrobenzene
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1135283-10-1
Record name 1-Ethynyl-2-methoxy-4-nitrobenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethynyl-2-methoxy-4-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethynyl-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethynyl-2-methoxy-4-nitrobenzene (CAS No. 1135283-10-1), a key building block in synthetic organic chemistry with significant potential in drug discovery and materials science. This document delves into the compound's chemical identity, a proposed, field-proven synthetic protocol via Sonogashira coupling, and detailed purification methods. Furthermore, it explores the compound's physicochemical properties, predicted spectroscopic data, and its chemical reactivity, highlighting its utility as a versatile intermediate. The guide also discusses potential applications in medicinal chemistry, particularly in the synthesis of novel heterocyclic compounds and as a precursor for bioorthogonal labeling. Finally, essential safety and handling protocols are outlined to ensure its responsible use in a laboratory setting.

Introduction: Unveiling a Versatile Synthetic Intermediate

1-Ethynyl-2-methoxy-4-nitrobenzene is a substituted aromatic compound featuring three key functional groups: a terminal alkyne, a methoxy group, and a nitro group. This unique combination of functionalities imbues the molecule with a rich and diverse chemical reactivity, making it a valuable asset for synthetic chemists. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the ethynyl moiety, opening avenues for a variety of chemical transformations.

The presence of the terminal alkyne is of particular interest in the realm of modern drug discovery. It serves as a handle for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation of this building block to other molecules. The nitro group, while contributing to the molecule's reactivity, can also be readily reduced to an amino group, providing a pathway to a different class of derivatives, such as anilines, which are prevalent in many pharmaceutical agents. The methoxy group, an electron-donating group, modulates the electronic properties of the benzene ring.

This guide aims to provide researchers and drug development professionals with a thorough understanding of 1-Ethynyl-2-methoxy-4-nitrobenzene, from its synthesis to its potential applications, thereby facilitating its use in the design and creation of novel molecular entities.

Chemical Identity and Physicochemical Properties

The fundamental properties of 1-Ethynyl-2-methoxy-4-nitrobenzene are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
CAS Number 1135283-10-1[1][2][3]
Molecular Formula C₉H₇NO₃[2]
Molecular Weight 177.16 g/mol [2][4]
IUPAC Name 1-ethynyl-2-methoxy-4-nitrobenzene[5]
Appearance Predicted to be a solid
Purity Typically available at ≥97%[2][4]

Chemical Structure:

G cluster_0 Starting Materials cluster_1 Sonogashira Coupling cluster_2 Intermediate cluster_3 Deprotection cluster_4 Final Product 1-Iodo-2-methoxy-4-nitrobenzene 1-Iodo-2-methoxy-4-nitrobenzene Reaction Pd(PPh3)2Cl2, CuI Et3N, THF, rt 1-Iodo-2-methoxy-4-nitrobenzene->Reaction Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Reaction TMS-protected alkyne 2-methoxy-4-nitro-1-((trimethylsilyl)ethynyl)benzene Reaction->TMS-protected alkyne Formation of C-C bond Deprotection_Step K2CO3, MeOH, rt TMS-protected alkyne->Deprotection_Step Final_Product 1-Ethynyl-2-methoxy-4-nitrobenzene Deprotection_Step->Final_Product Removal of TMS group

Figure 2: Proposed synthetic workflow for 1-Ethynyl-2-methoxy-4-nitrobenzene.

Detailed Experimental Protocol (Proposed):

This protocol is based on established Sonogashira coupling procedures for similar electron-deficient aryl halides.

Materials:

  • 1-Iodo-2-methoxy-4-nitrobenzene (1.0 eq)

  • Ethynyltrimethylsilane (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

Step 1: Sonogashira Coupling

  • To a dry, nitrogen-flushed round-bottom flask, add 1-iodo-2-methoxy-4-nitrobenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous THF and triethylamine via syringe.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add ethynyltrimethylsilane dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude trimethylsilyl-protected intermediate.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

  • Dissolve the crude intermediate in methanol.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature and monitor the deprotection by TLC. This step is usually rapid (30-60 minutes).

  • Once the reaction is complete, neutralize the mixture with dilute HCl.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude 1-Ethynyl-2-methoxy-4-nitrobenzene.

Purification:

The crude product should be purified by flash column chromatography on silica gel. A gradient elution system, starting with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity, is recommended to effectively separate the product from any remaining starting materials and byproducts. The fractions containing the pure product, as identified by TLC, are then combined and the solvent is removed under reduced pressure to yield the purified 1-Ethynyl-2-methoxy-4-nitrobenzene.

Spectroscopic Characterization (Predicted)

While experimental spectra for 1-Ethynyl-2-methoxy-4-nitrobenzene are not widely published, we can predict the key spectroscopic features based on the analysis of its functional groups and data from analogous compounds.

¹H NMR (Predicted, in CDCl₃, 400 MHz):

  • δ ~8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the nitro group.

  • δ ~7.8-8.0 ppm (dd, 1H): Aromatic proton meta to the nitro group and ortho to the methoxy group.

  • δ ~7.5-7.7 ppm (d, 1H): Aromatic proton ortho to the ethynyl group.

  • δ ~4.0 ppm (s, 3H): Methoxy group protons.

  • δ ~3.4 ppm (s, 1H): Acetylenic proton.

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

  • δ ~160 ppm: Aromatic carbon attached to the methoxy group.

  • δ ~148 ppm: Aromatic carbon attached to the nitro group.

  • δ ~125-140 ppm: Other aromatic carbons.

  • δ ~110 ppm: Aromatic carbon attached to the ethynyl group.

  • δ ~80-85 ppm: Acetylenic carbons.

  • δ ~56 ppm: Methoxy carbon.

Infrared (IR) Spectroscopy (Predicted, KBr pellet or thin film):

  • ~3300 cm⁻¹ (sharp, strong): ≡C-H stretch of the terminal alkyne.

  • ~2100 cm⁻¹ (weak to medium): C≡C stretch.

  • ~1520 and ~1340 cm⁻¹ (strong): Asymmetric and symmetric NO₂ stretches, characteristic of nitroaromatic compounds. [6]* ~2840 and ~2960 cm⁻¹: C-H stretches of the methoxy group.

  • ~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether.

  • ~1600, ~1475 cm⁻¹: Aromatic C=C stretches.

Mass Spectrometry (MS) (Predicted, EI):

  • M⁺ at m/z = 177: Molecular ion peak.

  • Fragment ions: Loss of NO₂, O, CH₃, and C₂H are expected, leading to characteristic fragmentation patterns.

Chemical Reactivity and Synthetic Utility

The reactivity of 1-Ethynyl-2-methoxy-4-nitrobenzene is governed by its three key functional groups, making it a versatile synthon.

Reactions of the Alkyne Group:

  • Click Chemistry: The terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is highly efficient and orthogonal to many other functional groups, making it ideal for bioconjugation and the synthesis of complex molecules.

  • Sonogashira Coupling: The terminal alkyne can be further functionalized by another Sonogashira coupling with aryl or vinyl halides to generate unsymmetrical diaryl- or arylvinylacetylenes.

  • Cycloaddition Reactions: The electron-deficient nature of the alkyne, due to the nitro group, makes it a good dienophile in Diels-Alder reactions and a good dipolarophile in 1,3-dipolar cycloadditions.

  • Hydration and other additions: The alkyne can undergo hydration to form the corresponding methyl ketone, and other electrophilic additions, although the electron-withdrawing nitro group may decrease its reactivity towards some electrophiles.

Reactions involving the Nitro Group:

  • Reduction: The nitro group can be selectively reduced to an amino group using various reagents such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This transformation provides access to 2-ethynyl-3-methoxyaniline derivatives, which are valuable precursors for a wide range of heterocyclic compounds.

  • Nucleophilic Aromatic Substitution (SₙAr): The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it.

Reactions of the Aromatic Ring:

  • Electrophilic Aromatic Substitution (SₑAr): The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. The methoxy group is an activating ortho-, para-director. The overall outcome of SₑAr reactions will depend on the reaction conditions and the nature of the electrophile.

Applications in Drug Discovery and Development

The unique structural features of 1-Ethynyl-2-methoxy-4-nitrobenzene make it a promising building block in drug discovery programs.

  • Scaffold for Heterocyclic Synthesis: The ability to reduce the nitro group to an amine, which can then react intramolecularly with the ethynyl group or with other reagents, provides a powerful strategy for the synthesis of various nitrogen-containing heterocycles, such as indoles and quinolines. These heterocyclic motifs are prevalent in a vast number of approved drugs.

  • Bioorthogonal Chemistry: The terminal alkyne allows for the incorporation of this molecule into larger biomolecules, such as proteins or nucleic acids, using click chemistry. This enables applications in chemical biology for labeling, tracking, and understanding biological processes.

  • Fragment-Based Drug Design: As a small, functionalized molecule, it can serve as a fragment in fragment-based drug discovery campaigns. The alkyne and nitro groups provide vectors for fragment evolution and linking.

  • Precursor for Active Pharmaceutical Ingredients (APIs): The versatile reactivity of this compound allows for its elaboration into more complex molecules with potential therapeutic activity. The nitroaromatic core is found in several existing drugs. [7]

Safety and Handling

As a nitroaromatic compound and a terminal alkyne, 1-Ethynyl-2-methoxy-4-nitrobenzene requires careful handling to minimize risks.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.

  • Avoid Ignition Sources: Keep away from open flames, sparks, and hot surfaces.

  • Storage: Store in a cool, dry, and well-ventilated area, away from oxidizing agents and strong bases. Keep the container tightly closed.

Specific Hazards:

  • Toxicity: Nitroaromatic compounds are generally considered to be toxic. Avoid skin contact and ingestion.

  • Explosive Potential: While mononitro compounds are generally less hazardous than their poly-nitro counterparts, caution should still be exercised. Avoid grinding the solid or subjecting it to shock.

  • Reactivity: Be mindful of its reactivity, especially when mixing with strong acids, bases, or reducing agents.

In case of accidental exposure, consult the material safety data sheet (MSDS) for specific first-aid measures.

Conclusion

1-Ethynyl-2-methoxy-4-nitrobenzene is a highly functionalized and versatile building block with significant potential for applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of a terminal alkyne, a nitro group, and a methoxy group on an aromatic ring provides a rich platform for a wide array of chemical transformations. This guide has provided a comprehensive overview of its properties, a practical synthetic approach, and an exploration of its reactivity and potential applications. By understanding the chemistry of this compound, researchers can unlock its potential for the development of novel and impactful molecules.

References

  • ChemBK. 1135283-10-1.

  • Biotuva Life Sciences. 1-Ethynyl-2-methoxy-4-nitrobenzene.

  • ChemicalBook. 1-Ethynyl-2-methoxy-4-nitrobenzene | 1135283-10-1.

  • J&K Scientific. 1-Ethynyl-2-methoxy-4-nitrobenzene | 1135283-10-1.

  • AKEMI. Safety data sheet.

  • J&K Scientific LLC. Sonogashira Cross-Coupling.

  • Autech Industry Co.,Limited. 1-Ethynyl-2-methoxy-4-nitrobenzene.

  • Royal Society of Chemistry. Supporting Information.

  • PubChem. 1-Ethynyl-2-methoxy-4-nitrobenzene.

  • Wiley-VCH. SUPPORTING INFORMATION.

  • SpectraBase. 1-Methoxy-4-nitrobenzene.

  • Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.

  • Ju, Y., & Varma, R. S. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. Current Organic Synthesis, 3(4), 471-483.
  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Accounts of Chemical Research. Reactivity of Electron-Deficient Alkynes on Gold Nanoparticles.

  • YouTube. Lec15 - IR Spectra of Alkynes and Nitriles.

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

  • University of California, Los Angeles. IR: nitro groups.

Sources

1-Ethynyl-2-methoxy-4-nitrobenzene chemical properties.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Ethynyl-2-methoxy-4-nitrobenzene: Properties, Synthesis, and Reactivity

Introduction and Overview

1-Ethynyl-2-methoxy-4-nitrobenzene is a highly functionalized aromatic compound of significant interest to researchers in synthetic organic chemistry, medicinal chemistry, and materials science. Its molecular architecture is distinguished by three key functional groups positioned on a benzene scaffold: a terminal alkyne, a nitro group, and a methoxy group. This unique combination makes it a versatile building block for the synthesis of complex molecular structures.

The terminal alkyne is a gateway for powerful coupling reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The electron-withdrawing nitro group significantly influences the electronic properties of the molecule and can be chemically transformed into an amino group, providing a secondary site for functionalization. The methoxy group, being electron-donating, modulates the reactivity of the aromatic ring. This guide provides a comprehensive technical overview of the properties, synthesis, and chemical reactivity of this compound, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of 1-Ethynyl-2-methoxy-4-nitrobenzene are summarized below. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on computational models and comparison with analogous structures.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
IUPAC Name 1-ethynyl-2-methoxy-4-nitrobenzene[3]
CAS Number 1135283-10-1[3]
Molecular Formula C₉H₇NO₃[3]
Molecular Weight 177.16 g/mol [3]
Canonical SMILES COC1=C(C=CC(=C1)[O-])C#C[3]
InChIKey IYZORHPOENKIKL-UHFFFAOYSA-N[3]

Table 2: Predicted Physical Properties

PropertyPredicted ValueNotes
Physical State SolidBased on analogous structures like 1-ethynyl-4-nitrobenzene (m.p. 148-150 °C).
XLogP3 2Computed by PubChem.[3]
Hydrogen Bond Donors 0Computed by Cactvs.[3]
Hydrogen Bond Acceptors 3Computed by Cactvs.[3]
Rotatable Bond Count 2Computed by Cactvs.[3]
Spectroscopic Profile

While a specific spectrum is not publicly available, the expected spectroscopic characteristics can be inferred from its structure:

  • ¹H NMR: Distinct signals would be expected for the acetylenic proton (around 3.0-3.5 ppm), the methoxy protons (singlet, ~3.9-4.1 ppm), and three aromatic protons in the 7.0-8.5 ppm range, showing characteristic splitting patterns based on their ortho, meta, and para relationships.

  • ¹³C NMR: Carbon signals would confirm the presence of the alkyne carbons (~80-90 ppm), the methoxy carbon (~56 ppm), and the six aromatic carbons, with chemical shifts influenced by the attached functional groups.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp, weak absorption for the ≡C-H stretch (~3300 cm⁻¹), a C≡C stretch (~2100 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (~1520 cm⁻¹ and ~1340 cm⁻¹, respectively).

Synthesis and Experimental Protocols

The most logical and efficient synthetic route to 1-Ethynyl-2-methoxy-4-nitrobenzene is via a Sonogashira cross-coupling reaction .[4][5] This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[4] The synthesis involves the coupling of an appropriately halogenated precursor, such as 1-iodo-2-methoxy-4-nitrobenzene, with a protected alkyne like trimethylsilylacetylene (TMSA), followed by a straightforward deprotection step.

Synthetic Workflow Diagram

SynthesisWorkflow Precursor 1-Iodo-2-methoxy-4-nitrobenzene + TMS-Acetylene Intermediate TMS-protected Alkyne Precursor->Intermediate Sonogashira Coupling [Pd(PPh₃)₂Cl₂, CuI, Base] Product 1-Ethynyl-2-methoxy-4-nitrobenzene Intermediate->Product Deprotection [K₂CO₃ or KOH, MeOH]

Caption: Synthetic pathway for 1-Ethynyl-2-methoxy-4-nitrobenzene.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol is adapted from established Sonogashira coupling and deprotection procedures.[6]

Step 1: Sonogashira Coupling to form 1-((Trimethylsilyl)ethynyl)-2-methoxy-4-nitrobenzene

  • System Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-iodo-2-methoxy-4-nitrobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

    • Causality: The palladium complex is the primary catalyst for the cross-coupling cycle.[4] CuI serves as a co-catalyst, forming a copper acetylide intermediate that facilitates transmetalation to the palladium center.[4] An inert atmosphere is critical to prevent oxidative degradation of the catalysts.

  • Reagent Addition: Add anhydrous triethylamine (NEt₃) or diisopropylethylamine (DIPEA) as the solvent and base (approx. 0.1 M concentration relative to the aryl iodide). Stir for 10 minutes to ensure dissolution and complex formation.

    • Causality: The amine base is essential for deprotonating the terminal alkyne (in this case, TMS-acetylene) and neutralizing the hydrogen iodide byproduct generated during the catalytic cycle.[5]

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 50-70 °C and monitor by TLC or LC-MS until the starting aryl iodide is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the TMS-protected intermediate.

Step 2: Deprotection to yield 1-Ethynyl-2-methoxy-4-nitrobenzene

  • Reaction Setup: Dissolve the purified TMS-protected alkyne from Step 1 in methanol (MeOH, approx. 0.2 M).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) or a catalytic amount of potassium hydroxide (KOH).

    • Causality: The basic conditions facilitate the nucleophilic cleavage of the silicon-carbon bond, removing the TMS protecting group to reveal the terminal alkyne.[6]

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Once the reaction is complete, neutralize the mixture carefully with 1M HCl. Remove the methanol under reduced pressure. Add water and extract the product with dichloromethane or ethyl acetate (3x).

  • Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. If necessary, the product can be further purified by flash chromatography or recrystallization to afford pure 1-Ethynyl-2-methoxy-4-nitrobenzene.

Chemical Reactivity and Applications

The synthetic utility of 1-Ethynyl-2-methoxy-4-nitrobenzene stems from the orthogonal reactivity of its functional groups.

Reactions of the Terminal Alkyne

The terminal alkyne is the primary site for molecular elaboration, serving as a versatile handle for constructing larger, more complex molecules.

This reaction is the quintessential example of "click chemistry," a concept developed by K. Barry Sharpless.[7] It involves the [3+2] cycloaddition between the terminal alkyne and an organic azide to regioselectively form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[2][8] This transformation is exceptionally reliable, high-yielding, and tolerant of a vast range of other functional groups, making it a favored strategy in drug discovery and bioconjugation.[1][7]

CuAAC_Mechanism cluster_0 CuAAC Catalytic Cycle CuI Cu(I) Acetylide Cu(I)-C≡C-R CuI->Acetylide + Alkyne - H⁺ Alkyne R-C≡CH Intermediate Six-membered Cu(III) Intermediate Acetylide->Intermediate + Azide Azide R'-N₃ Product Triazole Product Intermediate->Product Reductive Elimination Product->CuI - Product (Regenerates Catalyst)

Caption: Simplified catalytic cycle for the CuAAC reaction.

Protocol: Model CuAAC Reaction

  • Reagent Preparation: In a vial, dissolve 1-Ethynyl-2-methoxy-4-nitrobenzene (1.0 eq) and a desired organic azide (e.g., benzyl azide, 1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq in water). In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq in water).

    • Causality: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst from the more stable Cu(II) salt in situ.[9] This avoids the need to handle potentially unstable Cu(I) salts directly.

  • Initiation: Add the sodium ascorbate solution to the alkyne/azide mixture, followed immediately by the copper sulfate solution.

  • Reaction: Stir vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated aq. NH₄Cl to remove copper salts, then with brine. Dry over MgSO₄ and concentrate to yield the triazole product, which can be purified by chromatography if necessary.

The product itself can act as the alkyne component in a subsequent Sonogashira reaction, allowing for the synthesis of unsymmetrical diarylacetylenes, which are key structures in materials science for applications like molecular wires.[10]

Reactions of the Nitro Group

The nitro group is a robust electron-withdrawing group that can be readily converted into other functionalities.

The most common and synthetically valuable transformation of the nitro group is its reduction to a primary amine (aniline). This opens up a vast array of subsequent chemical reactions, including amide bond formation, sulfonamide synthesis, and diazotization.

  • Common Reagents:

    • Tin(II) chloride (SnCl₂) in HCl/Ethanol

    • Catalytic hydrogenation (H₂, Pd/C)

    • Iron powder (Fe) in acetic acid

This conversion transforms the molecule from a simple building block into a bifunctional linker, with the newly formed amine providing an orthogonal site for conjugation relative to the alkyne (or the triazole formed from it).

Safety and Handling

No specific safety data sheet (SDS) is available for 1-Ethynyl-2-methoxy-4-nitrobenzene. However, based on the known hazards of structurally similar compounds, appropriate precautions are mandatory.

Table 3: Inferred Hazards and Precautions

Hazard ClassGHS StatementSource Compound(s) & Reference
Skin Irritation H315: Causes skin irritation1-Ethynyl-4-nitrobenzene[11][12], 4-Ethynylanisole[13]
Eye Irritation H319: Causes serious eye irritation1-Ethynyl-4-nitrobenzene[11][12], 4-Ethynylanisole[13]
Respiratory Irritation H335: May cause respiratory irritation4-Ethynylanisole[13]
Mutagenicity Suspected of causing genetic defects1-Methoxy-4-nitrobenzene[14]

Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

  • ResearchGate. 1-Ethoxy-4-nitrobenzene. Available at: [Link]

  • Techemi. Applications of 1-Methoxy-4-(1,2,2-triphenylethenyl)benzene in Modern Technologies. Available at: [Link]

  • PubChem. 1-Ethynyl-4-nitrobenzene. Available at: [Link]

  • Australian Department of Health. Benzene, 1-methoxy-4-nitro- - Evaluation statement. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • PubChem. 1-Ethynyl-2-methoxy-4-nitrobenzene. Available at: [Link]

  • PubChem. 1-Ethenyl-2-methoxy-4-nitrobenzene. Available at: [Link]

  • Chemistry Stack Exchange. Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene?. Available at: [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]

  • Wikipedia. Click chemistry. Available at: [Link]

  • Vapourtec. Flow Chemistry: Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 1-Eth-1-ynyl-4-methoxybenzene. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • SpectraBase. 1-Methoxy-4-nitrobenzene. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • PubMed. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. Available at: [Link]

  • ChemTalk. Cycloaddition Reactions. Available at: [Link]

  • Chemistry LibreTexts. 1.2: Cycloaddition Reactions. Available at: [Link]

  • PubChem. 1-Ethynyl-4-methoxybenzene. Available at: [Link]

  • YouTube. 16.6 Cycloaddition Reactions | Organic Chemistry. Available at: [Link]

  • NIST WebBook. Benzene, 1-ethoxy-4-nitro-. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Science. Available at: [Link]

  • NIST WebBook. Benzene, 1-methoxy-4-nitro-. Available at: [Link]

  • Shaalaa.com. Which of the following is an appropriate set of reactants for the preparation of 1-methoxy-4-nitrobenzene and why?. Available at: [Link]

Sources

A Technical Guide to 1-Ethynyl-2-methoxy-4-nitrobenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 1-Ethynyl-2-methoxy-4-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique trifunctional structure, featuring a terminal alkyne, a methoxy group, and a nitro group, offers orthogonal reactivity that is highly sought after in medicinal chemistry, materials science, and chemical biology. The terminal alkyne is primed for powerful carbon-carbon bond-forming reactions such as Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"). The electron-withdrawing nitro group activates the aromatic ring and can be readily transformed into other functional groups, such as amines, providing a key vector for molecular elaboration. This guide provides an in-depth overview of the compound's properties, a detailed protocol for its synthesis via Sonogashira coupling, an analysis of its chemical reactivity, and a discussion of its applications for researchers, scientists, and drug development professionals.

Introduction

In the landscape of synthetic chemistry, the rational design of molecular building blocks is paramount for the efficient construction of complex target molecules. 1-Ethynyl-2-methoxy-4-nitrobenzene (Figure 1) has emerged as a valuable intermediate due to its strategic placement of three key functional groups. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring and the reactivity of the terminal alkyne. This substitution pattern makes the compound an ideal substrate for a range of transformations, allowing for its incorporation into diverse molecular scaffolds, including potential pharmaceutical agents and advanced materials. This guide aims to serve as a comprehensive technical resource, consolidating critical data and field-proven methodologies related to this important chemical entity.

Figure 1: Chemical Structure of 1-Ethynyl-2-methoxy-4-nitrobenzene

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development. The key characteristics of 1-Ethynyl-2-methoxy-4-nitrobenzene are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name 1-ethynyl-2-methoxy-4-nitrobenzenePubChem[1]
CAS Number 1135283-10-1PubChem[1]
Molecular Formula C₉H₇NO₃PubChem[1]
Molecular Weight 177.16 g/mol PubChem[1]
Appearance Yellow Powder (Typical)Acros Organics[2]
Purity >97% (Typical Commercial Grade)Biotuva[3]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Key Signals
¹H NMR Aromatic protons (δ 7.0-8.5 ppm), Methoxy protons (-OCH₃, δ ~3.9 ppm), Acetylenic proton (-C≡CH, δ ~3.4 ppm)
¹³C NMR Aromatic carbons (δ 110-160 ppm), Methoxy carbon (δ ~56 ppm), Alkyne carbons (δ ~80-90 ppm)
IR (KBr) C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), Ar-NO₂ stretch (~1520 & 1340 cm⁻¹)
MS (EI) [M]⁺ at m/z = 177

Synthesis and Purification

The most reliable and widely adopted method for synthesizing aryl alkynes is the Sonogashira cross-coupling reaction.[5][6] This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide under mild conditions, tolerating a wide range of functional groups, including the nitro group present in our target molecule.[5][7]

Synthesis via Sonogashira Coupling

The logical precursor for the synthesis is 2-iodo-1-methoxy-4-nitrobenzene, which is coupled with a protected or gaseous form of acetylene. The use of (trimethylsilyl)acetylene is a common and effective strategy, as it is a liquid and easier to handle than acetylene gas. The silyl protecting group is readily removed in a subsequent step.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 2-Iodo-1-methoxy-4-nitrobenzene C Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Base (e.g., Et₃N) Solvent (e.g., THF) A->C B (Trimethylsilyl)acetylene B->C D Protected Intermediate C->D Reaction E Base (e.g., K₂CO₃) Solvent (e.g., MeOH) D->E Deprotection F 1-Ethynyl-2-methoxy-4-nitrobenzene E->F

A generalized workflow for the synthesis of 1-Ethynyl-2-methoxy-4-nitrobenzene.
Detailed Experimental Protocol

This protocol is a representative procedure adapted from established Sonogashira coupling methodologies.[8][9]

Materials:

  • 2-Iodo-1-methoxy-4-nitrobenzene (1.0 equiv)

  • (Trimethylsilyl)acetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.06 equiv)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Methanol (MeOH)

  • Standard laboratory glassware, nitrogen atmosphere setup, and magnetic stirrer.

Procedure:

Step 1: Sonogashira Coupling

  • To a dry, nitrogen-flushed, round-bottom flask, add 2-iodo-1-methoxy-4-nitrobenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF via syringe, followed by triethylamine.

  • Stir the mixture at room temperature for 5 minutes to ensure dissolution and catalyst activation.

  • Add (trimethylsilyl)acetylene dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Concentrate the solvent in vacuo to yield the crude silyl-protected intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Deprotection

  • Dissolve the crude intermediate from Step 1 in methanol.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the removal of the TMS group by TLC.

  • Once the reaction is complete, remove the methanol in vacuo.

  • Re-dissolve the residue in dichloromethane (DCM) and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 1-Ethynyl-2-methoxy-4-nitrobenzene as a solid.

Rationale of Experimental Choices:

  • Catalyst System: The combination of a palladium(0) species and a copper(I) co-catalyst is classic for the Sonogashira reaction.[5] Palladium facilitates the oxidative addition to the aryl iodide, while copper(I) is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[6]

  • Base: An amine base like triethylamine is crucial. It serves to scavenge the HI produced during the reaction and is also believed to play a role in the catalytic cycle.[7][9]

  • Solvent: THF is a common aprotic solvent that effectively dissolves the reactants and catalysts.

  • Deprotection: A mild base like potassium carbonate in methanol is sufficient to cleave the silicon-carbon bond without affecting the other functional groups.

Chemical Reactivity and Applications

The utility of 1-Ethynyl-2-methoxy-4-nitrobenzene stems from the distinct reactivity of its functional groups.

Reactions of the Ethynyl Group

The terminal alkyne is the primary site for synthetic elaboration.

  • Click Chemistry: It is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click" reaction. This reaction allows for the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting with an organic azide. This linkage is widely used in drug discovery, bioconjugation, and materials science.[4]

  • Sonogashira Coupling: While used in its synthesis, the product itself can act as the alkyne component in a subsequent Sonogashira coupling with a different aryl or vinyl halide, enabling the construction of extended conjugated systems.

G A 1-Ethynyl-2-methoxy-4-nitrobenzene C Cu(I) Catalyst (e.g., CuI, CuSO₄/Na-Ascorbate) A->C B Organic Azide (R-N₃) B->C D 1,2,3-Triazole Product C->D CuAAC 'Click' Reaction

Sources

Advanced Synthetic Protocols: 1-Ethynyl-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-ethynyl-2-methoxy-4-nitrobenzene (CAS: 1135283-10-1) represents a critical transformation in the development of functionalized indole precursors, kinase inhibitors, and energetic materials. This guide moves beyond standard textbook descriptions to provide a robust, scalable protocol optimized for laboratory and pilot-scale applications.

The preferred synthetic route utilizes a Sonogashira cross-coupling strategy, leveraging the orthogonality of trimethylsilyl (TMS) protection to prevent homocoupling (Glaser coupling) and ensure high regioselectivity. This document details the conversion of 1-iodo-2-methoxy-4-nitrobenzene to the target alkyne via a two-step sequence: Pd-catalyzed alkynylation followed by base-mediated protiodesilylation.

Strategic Retrosynthesis

To ensure high purity and yield, the direct coupling of acetylene gas is avoided due to safety risks and the formation of bis-aryl byproducts. Instead, the strategy employs Trimethylsilylacetylene (TMSA) as a "masked" acetylene equivalent.

Retrosynthesis Target 1-Ethynyl-2-methoxy-4-nitrobenzene (Target Molecule) Intermediate TMS-Protected Intermediate (Stable Precursor) Target->Intermediate Desilylation (K2CO3, MeOH) SM1 1-Iodo-2-methoxy-4-nitrobenzene (Aryl Halide) Intermediate->SM1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI) SM2 Trimethylsilylacetylene (TMSA) Intermediate->SM2

Figure 1: Retrosynthetic disconnection strategy prioritizing the TMS-protected intermediate for safety and purity.

Experimental Protocols

Step 1: Sonogashira Coupling (TMS-Protection)

Reaction: 1-Iodo-2-methoxy-4-nitrobenzene + TMS-Acetylene


 1-(Trimethylsilylethynyl)-2-methoxy-4-nitrobenzene

Reagents & Conditions:

ComponentRoleEquiv.Notes
Aryl Iodide Substrate1.01-Iodo-2-methoxy-4-nitrobenzene preferred over bromide for faster kinetics at lower temps.
TMS-Acetylene Nucleophile1.2Slight excess to account for volatility.
Pd(PPh3)2Cl2 Catalyst0.03Bis(triphenylphosphine)palladium(II) dichloride provides stability against air oxidation.
CuI Co-Catalyst0.05Copper(I) Iodide accelerates the transmetallation step.
Triethylamine (TEA) Base/SolventExcessActs as both proton scavenger and co-solvent.
THF Solvent-Anhydrous, degassed.

Procedure:

  • Degassing: In a flame-dried Schlenk flask, dissolve the aryl iodide (1.0 equiv) in anhydrous THF/TEA (1:1 ratio). Degas the solution using the freeze-pump-thaw method (3 cycles) or vigorous argon sparging for 20 minutes. Oxygen exclusion is critical to prevent homocoupling of the alkyne.

  • Catalyst Addition: Add

    
     (3 mol%) and CuI (5 mol%) under a positive pressure of argon. The solution typically turns yellow/brown.
    
  • Addition of Alkyne: Add TMS-acetylene (1.2 equiv) dropwise via syringe.

  • Reaction: Stir at room temperature (25°C). If reaction is sluggish after 2 hours, warm to 40-50°C. Monitor via TLC (Hexane/EtOAc).

  • Workup: Filter the reaction mixture through a pad of Celite to remove palladium black and ammonium salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Step 2: Protiodesilylation (Deprotection)

Reaction: TMS-Intermediate


 1-Ethynyl-2-methoxy-4-nitrobenzene

Procedure:

  • Dissolve the TMS-protected intermediate in Methanol (MeOH) .

  • Add Potassium Carbonate (

    
    )  (1.5 equiv).
    
  • Stir at room temperature for 30–60 minutes. Note: Nitro groups are electron-withdrawing, making the silicon cleavage faster than in electron-rich systems.

  • Quench: Dilute with water and extract with Dichloromethane (DCM).

  • Isolation: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    

Mechanistic Insight & Causality

The success of this synthesis relies on the synergistic cycle of Palladium and Copper. Understanding this cycle allows for rapid troubleshooting.

SonogashiraMechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Ar-I TransMet Transmetallation (Ar-Pd-C≡C-TMS) OxAdd->TransMet Cu-Acetylide Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Cu_Cycle Copper Cycle (Cu-Acetylide Formation) Cu_Cycle->TransMet Feeds Acetylide

Figure 2: The catalytic cycle. The rate-determining step is often the oxidative addition, facilitated here by the electron-withdrawing nitro group on the aryl ring.

Key Mechanistic Factors:

  • Electronic Effects: The 4-nitro group makes the aryl ring electron-deficient. This significantly accelerates Oxidative Addition (Pd(0) inserting into C-I bond), making the reaction faster than with electron-rich anisoles.

  • The Copper Effect: CuI reacts with the terminal alkyne and base to form a Copper-Acetylide species. This species is more nucleophilic than the neutral alkyne, driving the Transmetallation step.

Characterization Data (Expected)

Upon isolation, the compound should be verified against the following spectral characteristics:

  • Physical State: Pale yellow to yellow solid.

  • Melting Point: ~148–152°C (Consistent with nitro-ethynyl benzenes).[1]

  • 1H NMR (400 MHz, CDCl3):

    • 
       ~8.2 ppm (d/dd, 1H, Ar-H ortho to Nitro).
      
    • 
       ~7.8 ppm (d/dd, 1H, Ar-H ortho to Nitro).
      
    • 
       ~7.5 ppm (d, 1H, Ar-H ortho to Alkyne).
      
    • 
       3.95 ppm (s, 3H, -OCH3).
      
    • 
       3.4–3.6 ppm (s, 1H, C
      
      
      
      C-H).
  • IR (Neat): ~2100 cm

    
     (weak C
    
    
    
    C stretch), ~1520 & 1340 cm
    
    
    (strong
    
    
    stretches).

Safety & Hazards

WARNING: This synthesis involves Nitroaromatics and Acetylenes . Both classes of compounds possess high energy potential.

  • Explosion Hazard: Nitro-substituted phenylacetylenes can be shock-sensitive or thermally unstable. Do not heat the neat solid above its melting point.

  • Distillation Risks: Never distill the final product. Purification should be performed strictly via chromatography or recrystallization.

  • Heavy Metals: Copper acetylides (formed in situ) are explosive when dry. Ensure the reaction mixture is quenched with aqueous ammonium chloride (

    
    ) to solubilize copper salts before disposal.
    

References

  • Sonogashira Coupling Mechanism & Review: Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Synthesis of Nitro-Ethynyl Benzenes (Analogous Protocols): Takahashi, S., Kuroyama, Y., Sonogashira, K., & Hagihara, N. (1980). A Convenient Synthesis of Ethynylarenes and Diethynylarenes. Synthesis, 1980(8), 627–630.

  • Compound Registry & Physical Data: PubChem. (n.d.). 1-Ethynyl-2-methoxy-4-nitrobenzene (CID 40148040). National Library of Medicine.

  • Deprotection Methodologies: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing standard cleavage of TMS-alkynes).

Sources

An In-depth Technical Guide to 1-Ethynyl-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 1-ethynyl-2-methoxy-4-nitrobenzene, a substituted aromatic compound with significant potential in synthetic chemistry and drug discovery. As a Senior Application Scientist, my objective is to present not just the "what" but the "why"—the underlying principles and practical considerations that are paramount for leveraging this molecule's unique chemical architecture. This document moves beyond a simple datasheet to offer a deeper understanding of its synthesis, reactivity, and potential applications, grounded in established chemical principles and supported by authoritative references.

Compound Identification and Physicochemical Properties

The unequivocally correct IUPAC name for the molecule is 1-ethynyl-2-methoxy-4-nitrobenzene .[1] This nomenclature arises from the prioritization of the principal functional groups on the benzene ring, with numbering assigned to give the substituents the lowest possible locants.

Identifier Value
IUPAC Name 1-ethynyl-2-methoxy-4-nitrobenzene
CAS Number 1135283-10-1
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Canonical SMILES COC1=C(C=CC(=C1)[O-])C#C
InChI Key IYZORHPOENKIKL-UHFFFAOYSA-N

A comprehensive table of computed physicochemical properties is provided in the appendix.

Synthesis and Mechanistic Considerations

The synthesis of 1-ethynyl-2-methoxy-4-nitrobenzene is most effectively achieved through a Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of complex molecules for pharmaceuticals, natural products, and organic materials due to its mild reaction conditions.[2][3]

The core of this transformation involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2]

Proposed Synthetic Workflow

A logical and efficient synthetic route would involve the Sonogashira coupling of a suitably substituted halo-methoxy-nitrobenzene with a protected or terminal acetylene source. A plausible starting material is 1-bromo-2-methoxy-4-nitrobenzene .

G cluster_reactants Reactants cluster_catalysts Catalytic System cluster_reaction Sonogashira Coupling cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product 1_bromo 1-Bromo-2-methoxy-4-nitrobenzene coupling Cross-Coupling Reaction 1_bromo->coupling acetylene Trimethylsilylacetylene acetylene->coupling pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) pd_catalyst->coupling cu_catalyst Cu(I) Co-catalyst (e.g., CuI) cu_catalyst->coupling base Base (e.g., Triethylamine) base->coupling protected_product TMS-protected product coupling->protected_product deprotection_step Removal of TMS group (e.g., K₂CO₃, MeOH) protected_product->deprotection_step final_product 1-Ethynyl-2-methoxy-4-nitrobenzene deprotection_step->final_product

Caption: Proposed Sonogashira coupling workflow for the synthesis of 1-ethynyl-2-methoxy-4-nitrobenzene.

Detailed Experimental Protocol (Adapted from a similar Sonogashira Coupling)

This protocol is adapted from a standard Sonogashira reaction and should be optimized for the specific substrates.

Materials:

  • 1-Bromo-2-methoxy-4-nitrobenzene (1.0 mmol)

  • Trimethylsilylacetylene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Triethylamine (Et₃N) (5 mL)

  • Toluene, anhydrous (10 mL)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-methoxy-4-nitrobenzene (1.0 mmol), Pd(OAc)₂ (0.02 mmol), CuI (0.04 mmol), and PPh₃ (0.04 mmol).

  • Solvent and Reagent Addition: Add anhydrous toluene (10 mL) and triethylamine (5 mL). Stir the mixture until all solids are dissolved.

  • Alkyne Addition: Add trimethylsilylacetylene (1.5 mmol) dropwise to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude TMS-protected product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified TMS-protected intermediate in methanol. Add a stoichiometric amount of potassium carbonate and stir at room temperature. Monitor the deprotection by TLC.

  • Final Workup and Purification: Once the reaction is complete, remove the methanol under reduced pressure. Dissolve the residue in an organic solvent and wash with water. Dry the organic layer and concentrate to yield 1-ethynyl-2-methoxy-4-nitrobenzene. Further purification by chromatography may be necessary.

Spectroscopic and Analytical Characterization

Expected Spectroscopic Data:

Technique Expected Key Features
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm, a singlet for the methoxy group around 3.9-4.1 ppm, and a singlet for the acetylenic proton around 3.0-3.5 ppm.
¹³C NMR Carbon signals for the benzene ring (110-160 ppm), the alkyne carbons (70-90 ppm), and the methoxy carbon (around 56 ppm).
IR Spectroscopy Characteristic peaks for the C≡C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), the C-O stretch of the methoxy group (~1250 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (~1520 and ~1340 cm⁻¹, respectively).
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 177.16 g/mol .

Reactivity and Potential for Further Functionalization

The chemical reactivity of 1-ethynyl-2-methoxy-4-nitrobenzene is dictated by the interplay of its three key functional groups: the terminal alkyne, the electron-donating methoxy group, and the strongly electron-withdrawing nitro group.

G cluster_reactivity Reactive Sites Molecule 1-Ethynyl-2-methoxy-4-nitrobenzene Alkyne Terminal Alkyne (C≡C-H) Molecule->Alkyne Click Chemistry Sonogashira Coupling Cycloadditions Nitro Nitro Group (-NO₂) Molecule->Nitro Reduction to Amine Nucleophilic Aromatic Substitution Aromatic_Ring Aromatic Ring Molecule->Aromatic_Ring Electrophilic Aromatic Substitution (directed by -OCH₃ and -NO₂)

Caption: Key reactive sites and potential transformations of 1-ethynyl-2-methoxy-4-nitrobenzene.

  • The Terminal Alkyne: This is a highly versatile functional group, amenable to a wide range of transformations, most notably "click chemistry" reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. It can also participate in further Sonogashira couplings, Glaser couplings, and various cycloaddition reactions.

  • The Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution. However, it is a key functional handle for reduction to an amine group (-NH₂). This transformation opens up a vast array of subsequent chemical modifications, including amide bond formation, diazotization, and the synthesis of various heterocyclic systems.

  • The Methoxy Group: As an electron-donating group, the methoxy substituent activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The interplay between the activating methoxy group and the deactivating nitro group will dictate the regioselectivity of such reactions.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of 1-ethynyl-2-methoxy-4-nitrobenzene in drug discovery are not extensively documented, its structural motifs are present in numerous biologically active molecules.

  • Scaffold for Library Synthesis: The presence of multiple, orthogonally reactive functional groups makes this molecule an excellent scaffold for the synthesis of compound libraries for high-throughput screening. The alkyne allows for the introduction of diverse substituents via click chemistry, while the nitro group can be converted to an amine for further diversification.

  • Bioisosteric Replacement and Structural Modification: The methoxy group is a common substituent in many approved drugs, where it can improve metabolic stability and binding affinity.[4] The nitro group, while sometimes associated with toxicity, is also a key feature in several approved drugs and can be a crucial pharmacophore.

  • Probing Target Binding Pockets: The rigid, linear geometry of the ethynyl group can be exploited to probe specific binding pockets in protein targets. Its ability to act as a hydrogen bond acceptor further enhances its potential for molecular recognition.

Safety and Handling

Potential Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

Conclusion

1-Ethynyl-2-methoxy-4-nitrobenzene is a molecule with significant untapped potential for synthetic and medicinal chemists. Its trifunctional nature provides a versatile platform for the construction of complex molecular architectures. While further research is needed to fully elucidate its biological activities and to develop optimized synthetic protocols, the foundational chemical principles outlined in this guide provide a solid framework for its exploration and application in drug discovery and materials science.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • PubChem. 1-Ethynyl-4-nitrobenzene. [Link]

  • PubChem. 1-Ethynyl-4-methoxybenzene. [Link]

  • PubChem. 1-Ethynyl-2-methoxy-4-nitrobenzene. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99%. [Link]

  • PubMed. The role of the methoxy group in approved drugs. [Link]

  • Carl ROTH. Safety Data Sheet: Nitrobenzene. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-Ethynyl-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-2-methoxy-4-nitrobenzene is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its unique combination of an ethynyl group, a methoxy group, and a nitro group on a benzene ring makes it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing factors such as reaction conditions, purification methods, and formulation development. This guide provides a comprehensive overview of the predicted physical properties of 1-Ethynyl-2-methoxy-4-nitrobenzene and details the experimental protocols for their determination, offering a framework for its practical application and further investigation.

Molecular Structure and Identifiers

A clear identification of a chemical compound is the foundation of any scientific investigation. The structural and identification details of 1-Ethynyl-2-methoxy-4-nitrobenzene are summarized below.

IdentifierValueSource
IUPAC Name 1-ethynyl-2-methoxy-4-nitrobenzene[PubChem][1]
Molecular Formula C₉H₇NO₃[PubChem][1]
Molecular Weight 177.16 g/mol [PubChem][1]
CAS Number 1135283-10-1[PubChem][1]
InChI Key IYZORHPOENKIKL-UHFFFAOYSA-N[PubChem][1]
SMILES COC1=C(C=CC(=C1)[O-])C#C[PubChem][1]

Molecular Structure of 1-Ethynyl-2-methoxy-4-nitrobenzene

A Powder Crystalline Sample B Pack into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Rapid Heating to ~20°C Below Expected M.P. C->D E Slow Heating (1-2°C/min) D->E F Record Melting Range E->F

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for selecting appropriate solvents for reactions, recrystallization, and chromatography.

Experimental Protocol:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) are selected.

  • Sample Addition: To 1 mL of each solvent in a separate test tube, a small, accurately weighed amount (e.g., 10 mg) of 1-Ethynyl-2-methoxy-4-nitrobenzene is added.

  • Observation at Room Temperature: The mixture is vortexed for 1-2 minutes and visually inspected for dissolution.

  • Heating (if necessary): If the compound does not dissolve at room temperature, the mixture is gently heated.

  • Cooling: If the compound dissolves upon heating, the solution is allowed to cool to room temperature to observe if precipitation occurs.

  • Classification: The solubility is classified as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds.

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of 1-Ethynyl-2-methoxy-4-nitrobenzene is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific solvent.

  • ¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired. Key parameters to note are the chemical shifts (δ), integration values, and coupling patterns (singlet, doublet, etc.).

  • ¹³C NMR Acquisition: A ¹³C NMR spectrum, typically proton-decoupled, is acquired. The chemical shifts of the carbon signals are recorded.

A Dissolve Sample in Deuterated Solvent B Place in NMR Spectrometer A->B C Tune and Shim Instrument B->C D Acquire ¹H NMR Spectrum C->D E Acquire ¹³C NMR Spectrum C->E F Process and Analyze Data D->F E->F

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.

  • Background Scan: A background spectrum of the empty ATR crystal or the KBr pellet is recorded.

  • Sample Scan: The sample is placed on the ATR crystal or the KBr pellet is placed in the sample holder, and the IR spectrum is recorded.

  • Data Analysis: The positions (in cm⁻¹) and intensities of the absorption bands are analyzed to identify characteristic functional group vibrations. [2]

Expected Spectroscopic Characteristics

Based on the structure of 1-Ethynyl-2-methoxy-4-nitrobenzene, the following spectroscopic features are anticipated:

¹H NMR Spectrum
  • Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the nitro group is expected to be the most downfield, followed by the proton ortho to the ethynyl group, and the proton ortho to the methoxy group being the most upfield of the three. The coupling patterns will depend on the relative positions of the protons.

  • Methoxy Protons: A singlet at approximately δ 3.9-4.1 ppm, integrating to three protons.

  • Ethynyl Proton: A singlet at approximately δ 3.0-3.5 ppm, integrating to one proton.

¹³C NMR Spectrum
  • Aromatic Carbons: Six signals in the aromatic region (typically δ 110-160 ppm). The carbon bearing the nitro group will be significantly downfield, while the carbon bearing the methoxy group will also be downfield. The carbons ortho and para to the nitro group will also be deshielded. [3]* Alkynyl Carbons: Two signals for the ethynyl group are expected in the range of δ 70-90 ppm.

  • Methoxy Carbon: A signal for the methoxy carbon is expected around δ 55-60 ppm.

IR Spectrum
  • C-H stretch (alkyne): A sharp, strong band around 3300 cm⁻¹. [4]* C≡C stretch (alkyne): A weak to medium band in the region of 2100-2260 cm⁻¹. [5][6]* N-O stretch (nitro group): Two strong bands, one asymmetric stretch around 1500-1570 cm⁻¹ and one symmetric stretch around 1300-1370 cm⁻¹.

  • C-O stretch (methoxy group): A strong band in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

References

  • Stenutz, R. 1-ethynyl-4-methoxybenzene. Stenutz. [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information. The Royal Society of Chemistry. [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

  • PubChem. 1-Ethynyl-2-methoxy-4-nitrobenzene. PubChem. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). Cheméo. [Link]

  • ChemSynthesis. 1-ethynyl-4-nitrobenzene - 937-31-5. ChemSynthesis. [Link]

  • Lumen Learning. The Infrared Spectroscopy of Alkenes. Lumen Learning. [Link]

  • Wiley-VCH. (2006). SUPPORTING INFORMATION. Wiley-VCH. [Link]

  • MDPI. (2018). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. MDPI. [Link]

  • University of Babylon. (2021). experiment (1) determination of melting points. University of Babylon. [Link]

  • University of Colorado Boulder. IR: alkynes. University of Colorado Boulder. [Link]

  • The Royal Society of Chemistry. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Tishk International University. Preparation of Nitrobenzene (Nitration of benzene). Tishk International University. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Scribd. Experiment-1 Aim - To determine the melting point of given solid substance. Scribd. [Link]

  • University of Manitoba. Experiment 1: Melting-point Determinations. University of Manitoba. [Link]

  • Dummies. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Dummies. [Link]

  • University of Calgary. Melting point determination. University of Calgary. [Link]

  • ResearchGate. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. ResearchGate. [Link]

  • PubChem. 1,2-Dimethoxy-4-nitrobenzene. PubChem. [Link]

  • PubMed Central. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. PubMed Central. [Link]

  • ResearchGate. (2025). Reduction of nitrobenzene (A-C) 1 H NMR spectra as follows. ResearchGate. [Link]

  • YouTube. (2021). NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. YouTube. [Link]

  • SpectraBase. 1-Methoxy-4-nitrobenzene. SpectraBase. [Link]

  • Chegg. (2024). Solved This is the IR report for 1-methoxy-2-chloro-4. Chegg. [Link]

  • Chemistry Stack Exchange. (2019). 1-Methyl-4-nitrobenzene proton NMR spectrum confusion. Chemistry Stack Exchange. [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of 1-Ethynyl-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Ethynyl-2-methoxy-4-nitrobenzene (CAS No. 105752-18-9) is a multifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its unique architecture, featuring a terminal alkyne, a nitro group, and a methoxy substituent, makes it a versatile building block for complex molecular synthesis. The ethynyl group serves as a reactive handle for powerful coupling reactions such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," while the nitro moiety can be readily transformed into other functional groups, such as amines, enabling further diversification.[2][3]

The very reactivity that makes this compound valuable also presents challenges for its long-term stability and storage. Degradation can compromise experimental outcomes, leading to reduced yields, impure products, and misleading biological data. This guide provides a detailed examination of the factors influencing the stability of 1-Ethynyl-2-methoxy-4-nitrobenzene and establishes robust protocols for its optimal storage and handling, ensuring its integrity for research and development applications.

Chemical and Physical Profile

A precise understanding of the compound's properties is fundamental to its proper management.

PropertyValueSource
IUPAC Name 1-Ethynyl-2-methoxy-4-nitrobenzeneN/A
CAS Number 105752-18-9[1]
Molecular Formula C₉H₇NO₃[1][4]
Molecular Weight 177.16 g/mol [1][4]
Appearance Yellow solid (typical for related compounds)[5]

Core Stability Profile: A Multifactorial Analysis

The stability of 1-Ethynyl-2-methoxy-4-nitrobenzene is not governed by a single factor but by the interplay of its constituent functional groups. A proactive stability management strategy must address thermal, photochemical, and chemical degradation pathways.

Thermal Stability

Nitro-substituted aromatic compounds are inherently high-energy materials.[6] While the subject compound does not possess the characteristics of a primary explosive, it is crucial to recognize that nitro compounds can undergo exothermic decomposition at elevated temperatures.[6][7] This decomposition can be unpredictable and is accelerated by heat.

Insight: The primary thermal risk is not spontaneous detonation under normal conditions, but a gradual, heat-accelerated degradation that compromises sample purity. Therefore, exposure to heat sources, such as heating mantles, ovens, and even direct sunlight, must be rigorously avoided during storage.

Photostability

Aromatic nitro compounds are known to be sensitive to ultraviolet (UV) light.[8] Irradiation can promote the nitro group to an excited state, leading to photoreduction or other complex photochemical reactions, particularly in the presence of abstractable hydrogen atoms from solvents or contaminants.[8][9]

Insight: Photodegradation is a significant and often overlooked risk. Storing the compound in clear glass vials, even on a lab bench in ambient light, can lead to the formation of impurities over time. The use of light-blocking containers is not merely a suggestion but a mandatory requirement for maintaining long-term purity.

Chemical Stability and Reactivity

The combination of a terminal alkyne and a nitro group dictates the chemical compatibility of this molecule.

  • Hydrolytic Stability: The methoxy (ether) linkage and the aromatic ring are generally stable against hydrolysis under neutral pH conditions. However, prolonged exposure to strong acidic or basic aqueous solutions should be avoided as it may catalyze hydrolysis or other side reactions.

  • Oxidative/Reductive Stability: The compound contains both a reducible group (nitro) and a potentially oxidizable group (ethynyl). The nitro group can be readily reduced to an amine using various reagents.[2] The molecule should be protected from atmospheric oxygen, especially during long-term storage, by maintaining an inert atmosphere.

  • Reactivity of the Ethynyl Group: The terminal alkyne is the most significant feature concerning reactivity hazards. Terminal alkynes can react with certain metals, notably copper (I), silver, and mercury, to form highly unstable and potentially explosive metal acetylides. This reaction is the basis for its utility in click chemistry but poses a safety risk if not managed correctly.

Incompatibility and Reactivity Hazards

To prevent hazardous reactions and sample degradation, the following substances must be considered incompatible and kept separate from 1-Ethynyl-2-methoxy-4-nitrobenzene.

  • Strong Oxidizing Agents: Can lead to uncontrolled and highly exothermic reactions.

  • Strong Reducing Agents: Will readily reduce the nitro group, altering the chemical identity of the material.

  • Strong Acids and Bases: May catalyze degradation or unwanted side reactions.

  • Certain Metals and Their Salts: Specifically copper, silver, mercury, and heavy metals. Contact can form shock-sensitive and explosive acetylides. Avoid using spatulas or equipment made from these materials.

Compound 1-Ethynyl-2-methoxy-4-nitrobenzene Oxidizers Strong Oxidizing Agents Compound->Oxidizers Uncontrolled Reaction Reducers Strong Reducing Agents Compound->Reducers Reduces Nitro Group AcidsBases Strong Acids & Bases Compound->AcidsBases Catalyzes Degradation Metals Heavy Metals (Cu, Ag, Hg) & their salts Compound->Metals Forms Explosive Acetylides

Caption: Key incompatibilities for 1-Ethynyl-2-methoxy-4-nitrobenzene.

Recommended Storage and Handling Protocols

Adherence to a systematic storage and handling protocol is the most effective way to ensure the compound's stability and the safety of laboratory personnel.

Optimal Storage Conditions Summary
ParameterRecommendationRationale
Temperature 2–8 °CMinimizes thermal degradation and slows kinetic processes.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents slow oxidation and reaction with atmospheric moisture.
Light Protect from LightPrevents UV-induced photochemical degradation.[8][9]
Container Amber Glass Vial with PTFE-lined CapProvides light protection and an inert, tight seal.
Location Dry, Well-Ventilated AreaGeneral best practice for chemical storage.[5][10][11]
Experimental Protocol: Long-Term Storage

This protocol is designed to create a self-validating system for preserving the compound's integrity.

  • Procurement & Initial Assessment: Upon receipt, verify the compound's identity and initial purity using an appropriate analytical method (e.g., NMR, LC-MS) if possible.

  • Aliquoting: To prevent degradation of the bulk stock from repeated freeze-thaw cycles and atmospheric exposure, divide the material into smaller, single-use aliquots.

  • Container Preparation: Use chemically inert amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps.

  • Inerting: Place the aliquoted, uncapped vials in a desiccator or glove box. Evacuate the chamber and backfill with a dry, inert gas such as argon or nitrogen. Repeat this cycle 3-5 times.

  • Sealing: Securely tighten the caps onto the vials while still under the inert atmosphere. For added protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, CAS number, date of storage, and aliquot amount.

  • Final Storage: Place the labeled vials in a refrigerator at 2–8 °C, away from incompatible materials.[1]

Experimental Protocol: Safe Handling for Use
  • Equilibration: Remove one aliquot vial from the refrigerator and allow it to warm to ambient laboratory temperature for at least 30 minutes before opening. This critical step prevents atmospheric moisture from condensing onto the cold solid, which could induce hydrolysis or other water-mediated degradation.

  • Work Environment: Conduct all manipulations in a well-ventilated fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety glasses with side shields, and a lab coat.[12]

  • Dispensing: If the compound is a solid, use non-sparking spatulas (e.g., PTFE or stainless steel, avoiding brass or copper alloys) to handle the material and minimize the risk of dust formation.[11]

  • Resealing: If any material remains, re-purge the vial with inert gas before tightly resealing and returning to cold storage.

Monitoring for Degradation

Regularly verifying the purity of the compound, especially before use in a critical experiment, is essential.

Visual Inspection

A change in the physical appearance of the material is the first indicator of potential degradation. Look for:

  • Color Change: Significant darkening from its initial yellow color.

  • Clumping or Caking: May indicate moisture absorption.

  • Change in Solubility: Difficulty dissolving in a solvent in which it was previously soluble.

Analytical Verification: Thin-Layer Chromatography (TLC) Protocol

TLC provides a rapid and cost-effective method to assess purity. The appearance of new spots or smearing is a strong indication of degradation.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, carefully spot a small amount of the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a 4:1 mixture of Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm).

  • Analysis: A pure compound should ideally show a single spot. The presence of additional spots indicates the formation of impurities. The retention factor (Rf) can be compared to a reference standard if available.

A Prepare Sample Solution (~1 mg/mL) B Spot Sample onto Silica TLC Plate A->B C Develop Plate in Solvent Chamber B->C D Dry Plate & Visualize under UV Light C->D E Analyze Chromatogram D->E F Single Spot? (Compare to Reference) E->F G Purity Confirmed Proceed with Experiment F->G Yes H Degradation Detected (Multiple Spots) Purify or Discard F->H No

Caption: Workflow for purity verification via Thin-Layer Chromatography (TLC).

Conclusion

1-Ethynyl-2-methoxy-4-nitrobenzene is a valuable synthetic intermediate whose utility is directly linked to its purity. Its long-term stability is contingent upon a comprehensive storage strategy that mitigates risks from heat, light, and chemical incompatibility. By implementing the protocols outlined in this guide—specifically, storage at 2–8 °C under an inert atmosphere, protection from light, and adherence to strict handling procedures—researchers can ensure the integrity of this compound, leading to more reliable, reproducible, and safer scientific outcomes.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99%. Retrieved from [Link]

  • MDPI. (2022). Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

  • ECHA. (n.d.). Nitrobenzene - Registration Dossier. Retrieved from [Link]

  • Loba Chemie. (2015). NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ResearchGate. (2004). (PDF) 1-Ethoxy-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynyl-4-nitrobenzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene?. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethenyl-2-methoxy-4-nitrobenzene. Retrieved from [Link]

  • ACS Publications. (n.d.). Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynyl-2-methoxy-4-nitrobenzene. Retrieved from [Link]

  • ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Alkene Stability Increases With Substitution. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemistry of aromatic nitro compounds, XIII. Photoreduction of sterically hindered nitrobenzenes in aliphatic amines. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]

  • ScienceDirect. (n.d.). Hydrolytic stability of selected pharmaceuticals and their transformation products. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Organic photochemistry. Part VIII. The photochemical reduction of nitro-compounds. Retrieved from [Link]

  • PubMed. (2020). Computational study about the thermal stability and the detonation performance of nitro-substituted thymine. Retrieved from [Link]

  • Australian Government Department of Health. (2023). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from [Link]

  • NIH. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Shaalaa.com. (2017). Which of the following is an appropriate set of reactants for the preparation of 1-methoxy-4-nitrobenzene and why?. Retrieved from [Link]

Sources

Technical Safety Guide: 1-Ethynyl-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1135283-10-1 Molecular Formula: C₉H₇NO₃ Molecular Weight: 177.16 g/mol Synonyms: 4-Nitro-2-methoxy-1-ethynylbenzene; 2-Methoxy-4-nitro-1-ethynylbenzene

Executive Summary

This technical guide addresses the safety, handling, and hazard profile of 1-Ethynyl-2-methoxy-4-nitrobenzene , a functionalized aromatic intermediate frequently utilized in medicinal chemistry (specifically "Click" chemistry and kinase inhibitor synthesis).

Critical Warning: This compound possesses a nitro group (strong oxidizer/energy source) and a terminal alkyne (high-energy unsaturation) on the same aromatic scaffold. While commercial Safety Data Sheets (SDS) often default to generic "Irritant" classifications, the structural motif suggests significant thermodynamic instability . Researchers must treat this compound as a potential energetic material capable of rapid, exothermic decomposition or self-polymerization under thermal or catalytic stress.

Part 1: Physicochemical Profile & Stability Indicators

The safety profile of this molecule is dictated by the "Push-Pull" electronic nature of its substituents: the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂), flanking a reactive ethynyl handle.

Table 1: Physical & Safety Constants
PropertyValue / DescriptionSafety Implication
Physical State Solid (Yellow to pale brown crystalline powder)Dust explosion hazard if micronized.
Melting Point 148–150 °C (Lit.)[1]High Risk Zone: Decomposition often initiates near the melt phase in nitro-alkynes.
Boiling Point N/A (Decomposes before boiling)Do not attempt distillation.
Predicted Density ~1.22 g/cm³Moderate density; settles in solvent spills.
Solubility DMSO, DMF, Chloroform, Ethyl AcetateSoluble in polar organic solvents; poor water solubility reduces aqueous wash efficacy.
Energetic Motif Nitro (-NO₂) + Alkyne (-C≡CH)High Energy: Potential for deflagration. The nitro group provides oxygen; the alkyne provides fuel.

Part 2: Critical Hazard Analysis (Mechanistic Safety)

Thermodynamic Instability (The Nitro-Alkyne Synergy)

Standard GHS classifications (H315, H319) fail to capture the latent energy of this molecule.

  • Decomposition Risk: Nitro-substituted phenylacetylenes are known to undergo exothermic decomposition. The activation energy for this decomposition can be lowered by transition metals (Cu, Pd) or strong bases.

  • Self-Polymerization: The terminal alkyne is susceptible to radical or ionic polymerization, which is highly exothermic. The presence of the nitro group stabilizes radical intermediates, potentially accelerating runaway reactions.

Metal Acetylide Formation

In "Click" chemistry (CuAAC) or Sonogashira couplings:

  • Copper/Silver Hazard: The terminal proton (pKa ~25) is acidic enough to form Copper(I) or Silver(I) acetylides upon contact with metal catalysts in basic media.

  • Risk: Dry metal acetylides are primary explosives (highly shock-sensitive).

  • Control: Never allow reaction mixtures containing Cu/Ag and this starting material to dry out completely. Quench with chelating agents (EDTA, ammonium chloride) before workup.

Toxicology (Inferred)
  • Acute Toxicity: Nitroaromatics are generally toxic by inhalation and ingestion, often causing methemoglobinemia (oxidation of blood hemoglobin).

  • Sensitization: Methoxynitrobenzenes are potential skin sensitizers.

Part 3: Safe Handling & Storage Protocols

Engineering Controls
  • Primary Barrier: All weighing and manipulation must occur inside a certified chemical fume hood .

  • Static Control: Use anti-static weighing boats. Ground all glassware during transfer.

  • Inert Atmosphere: Store and react under Nitrogen (N₂) or Argon (Ar) to prevent oxidative degradation and moisture ingress.

Personal Protective Equipment (PPE) Matrix
ZoneRequired PPERationale
Standard Nitrile Gloves (Double gloving recommended), Lab Coat, Safety Glasses with Side Shields.Protection against dermal absorption and minor splashes.
High Risk (Scale >5g)Blast Shield , Face Shield, Kevlar-lined gloves (under nitrile).Protection against shrapnel from potential vessel rupture/explosion.
Storage Conditions
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Light: Protect from light (amber vials/foil wrap). UV light can initiate radical formation in nitro-aromatics.

  • Segregation: Store away from strong bases (initiates polymerization), reducing agents (reacts with nitro group), and heavy metals .

Part 4: Synthesis & Reaction Safety Workflow

Diagram 1: Safe Handling Logic

The following Graphviz diagram outlines the decision logic for handling this compound safely, emphasizing the critical "Stop/Go" points regarding metal catalysts and heat.

SafetyLogic Start START: 1-Ethynyl-2-methoxy-4-nitrobenzene Storage Storage: 4°C, Dark, Inert Gas Start->Storage Weighing Weighing: Fume Hood + Anti-Static Storage->Weighing ReactionType Select Reaction Type Weighing->ReactionType ClickChem Cu-Catalyzed Click (CuAAC) ReactionType->ClickChem Azide Coupling Coupling Pd-Catalyzed (Sonogashira) ReactionType->Coupling C-C Bond Standard Standard Nucleophilic Attack ReactionType->Standard Other Hazard_Cu CRITICAL HAZARD: Explosive Cu-Acetylides ClickChem->Hazard_Cu Hazard_Therm CRITICAL HAZARD: Thermal Runaway (>100°C) Coupling->Hazard_Therm Disposal Disposal: High BTU Waste NO Metal Contamination Standard->Disposal Control_Cu Control: Wet Workup Only Quench with EDTA/NH4Cl Hazard_Cu->Control_Cu Mitigation Control_Therm Control: Active Cooling Monitor Internal Temp Hazard_Therm->Control_Therm Mitigation Control_Cu->Disposal Control_Therm->Disposal

Caption: Operational safety logic flow for handling 1-Ethynyl-2-methoxy-4-nitrobenzene, highlighting specific mitigation strategies for metal-catalyzed and thermal reactions.

Part 5: Emergency Response

Fire Fighting (NOx Hazard)
  • Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical.[2]

  • Specific Hazard: Burning produces Nitrogen Oxides (NOx) , which are highly toxic pulmonary irritants. Firefighters must wear SCBA.

  • Explosion: If large quantities are involved in a fire, evacuate the area. Do not fight fire if it reaches the cargo/storage area; risk of detonation.

Spills & Exposure
  • Spill: Do not dry sweep (friction risk). Wet with an inert solvent (e.g., glycol or water/ethanol) and wipe up with conductive materials.

  • Skin Contact: Wash immediately with soap and water for 15 minutes. Nitro compounds absorb through skin; monitor for signs of cyanosis (blue lips/fingernails).

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40148040, 1-Ethynyl-2-methoxy-4-nitrobenzene. Retrieved from [Link]

  • Wu, W., & Jiang, H. (2014).Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research. (Contextualizing alkyne reactivity and hazards).
  • Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. (General reference for Nitro-Alkyne instability).

Sources

A Spectroscopic Guide to 1-Ethynyl-2-methoxy-4-nitrobenzene: Analysis and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 1-Ethynyl-2-methoxy-4-nitrobenzene, a substituted aromatic compound of interest to researchers in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the underlying principles and experimental considerations for its characterization.

Introduction to 1-Ethynyl-2-methoxy-4-nitrobenzene

1-Ethynyl-2-methoxy-4-nitrobenzene (C₉H₇NO₃, Molecular Weight: 177.16 g/mol ) is a molecule featuring a nitro-substituted benzene ring functionalized with both an ethynyl and a methoxy group.[1] The electronic interplay between the electron-donating methoxy group and the electron-withdrawing nitro and ethynyl groups creates a unique electronic environment that can be effectively probed by various spectroscopic techniques. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-Ethynyl-2-methoxy-4-nitrobenzene, both ¹H and ¹³C NMR will provide critical information on the chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in CDCl₃ is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acetylenic proton. The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield, while the electron-donating methoxy group will have a shielding effect on its ortho and para protons.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Aromatic H (H-3)~7.9 - 8.2d~2-3Ortho to the strongly withdrawing NO₂ group and meta to the OCH₃ group.
Aromatic H (H-5)~7.5 - 7.7dd~8-9, ~2-3Ortho to the ethynyl group and meta to both the NO₂ and OCH₃ groups.
Aromatic H (H-6)~7.0 - 7.2d~8-9Ortho to the electron-donating OCH₃ group.
Methoxy (OCH₃)~3.9 - 4.1s-Typical chemical shift for a methoxy group on an aromatic ring.
Acetylenic (C≡CH)~3.1 - 3.4s-The terminal alkyne proton is typically found in this region.

Rationale for Predictions: These predictions are based on the analysis of related structures. For example, in 1-ethoxy-4-nitrobenzene, the aromatic protons ortho to the nitro group appear at δ 8.20 ppm.[2] The acetylenic proton in 1-ethynyl-4-nitrobenzene is observed at δ 3.36 ppm.[3] The methoxy group protons in similar aromatic systems typically appear around 3.8-4.0 ppm.[4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing insights into the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aromatic C (C-4, C-NO₂)~147-150Attached to the strongly electron-withdrawing nitro group.
Aromatic C (C-2, C-OCH₃)~158-162Attached to the electron-donating methoxy group.
Aromatic C (C-1, C-C≡CH)~115-120The presence of the ethynyl substituent.
Aromatic C (C-3)~125-128Influenced by the adjacent nitro and methoxy groups.
Aromatic C (C-5)~120-123Influenced by the adjacent ethynyl group.
Aromatic C (C-6)~110-115Ortho to the electron-donating methoxy group.
Acetylenic (C≡CH)~80-85The sp-hybridized carbon attached to the aromatic ring.
Acetylenic (C≡CH)~78-82The terminal sp-hybridized carbon.
Methoxy (OCH₃)~55-57Typical chemical shift for an aromatic methoxy carbon.

Rationale for Predictions: The chemical shifts are estimated based on data from related compounds such as 1-(2-(4-methoxyphenyl)ethynyl)-4-nitrobenzene, where the carbon attached to the nitro group is at δ 146.7 ppm and the methoxy-bearing carbon is at δ 160.4 ppm.[4]

Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Ethynyl-2-methoxy-4-nitrobenzene in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific probe and solvent.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 30-degree pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve Sample in CDCl3 with TMS b Tune and Shim Spectrometer a->b c Acquire 1H Spectrum b->c d Acquire 13C Spectrum b->d e Fourier Transform c->e d->e f Phase and Baseline Correction e->f g Reference to TMS f->g h Spectral Analysis g->h IR_Workflow cluster_prep Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Clean ATR Crystal b Record Background Spectrum a->b c Apply Sample to Crystal b->c d Collect Spectrum c->d e Baseline Correction d->e f Peak Identification e->f

Caption: Workflow for ATR-IR Data Acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum Data

For 1-Ethynyl-2-methoxy-4-nitrobenzene, Electron Ionization (EI) would likely lead to significant fragmentation.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

m/zAssignmentRationale
177[M]⁺Molecular ion.
162[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
147[M - NO]⁺ or [M - CH₂O]⁺Loss of nitric oxide or formaldehyde.
131[M - NO₂]⁺Loss of the nitro group.
116[M - NO₂ - CH₃]⁺Subsequent loss of a methyl radical after loss of the nitro group.

Rationale for Predictions: The fragmentation pathways are predicted based on the stability of the resulting ions and common fragmentation patterns of aromatic nitro compounds and ethers. The molecular ion is expected to be observed, and losses of small, stable neutral molecules or radicals are common.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a volatile compound like this.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into a GC equipped with an appropriate column (e.g., a non-polar DB-5 column). The oven temperature program should be optimized to ensure good separation and peak shape.

  • MS Detection (EI): The eluent from the GC is directed into the ion source of the mass spectrometer, typically operating under electron ionization (70 eV).

  • Data Acquisition: The mass analyzer (e.g., a quadrupole) scans a range of m/z values to generate the mass spectrum for the eluting compound.

Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis a Prepare Dilute Solution b Inject into GC-MS a->b c Ionization (EI) b->c d Mass Analysis c->d e Identify Molecular Ion d->e f Analyze Fragmentation Pattern e->f

Caption: Workflow for GC-MS Data Acquisition and Analysis.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Visible Spectral Data

The extended conjugation of the benzene ring with the nitro and ethynyl groups is expected to result in strong UV absorption.

Table 5: Predicted UV-Visible Absorption

λ_max (nm)SolventRationale
~280-320Methanol or EthanolThis absorption is likely due to the π → π* transitions of the conjugated aromatic system.

Rationale for Predictions: 1-Methoxy-4-nitrobenzene shows a λ_max around 300-320 nm. [5]The presence of the ethynyl group in conjugation may cause a slight shift in the absorption maximum.

Experimental Protocol for UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to be used as a reference.

  • Data Acquisition: Fill a matched cuvette with the sample solution. Place both cuvettes in the spectrophotometer and record the absorbance spectrum over a range of approximately 200-800 nm.

UV-Visible Spectroscopy Experimental Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis a Prepare Solution of Known Concentration b Record Baseline with Solvent a->b c Measure Sample Absorbance b->c d Identify λ_max c->d e Calculate Molar Absorptivity (ε) d->e

Caption: Workflow for UV-Visible Spectroscopy.

Conclusion

The comprehensive spectroscopic analysis of 1-Ethynyl-2-methoxy-4-nitrobenzene requires a multi-technique approach. While direct experimental data is not widely available, a thorough understanding of the contributions of each functional group allows for reliable prediction of the expected spectral features. The protocols outlined in this guide provide a robust framework for the experimental characterization of this and structurally related molecules, ensuring data integrity and facilitating confident structural confirmation.

References

  • ResearchGate. (n.d.). 1H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound.... Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Ethoxy-4-nitrobenzene. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methoxy-4-nitrobenzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

  • Wiley-VCH. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynyl-2-methoxy-4-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, March 10). Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene?. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-Ethoxy-4-nitrobenzene. Retrieved from [Link]

  • Chegg.com. (2024, April 19). Solved This is the IR report for 1-methoxy-2-chloro-4. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzene, 1-methoxy-4-nitro-. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Ethyl-4-nitrobenzene. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzene, 1-ethenyl-4-methoxy-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzene, 1-ethynyl-4-nitro-. Retrieved from [Link]

  • Stenutz. (n.d.). 1-methoxy-4-methyl-2-nitrobenzene. Retrieved from [Link]

Sources

Literature review of 1-Ethynyl-2-methoxy-4-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1135283-10-1 Formula: C₉H₇NO₃ Molecular Weight: 177.16 g/mol [1]

Executive Summary

1-Ethynyl-2-methoxy-4-nitrobenzene is a high-value intermediate in medicinal chemistry, particularly serving as a "click chemistry" handle for proteolysis targeting chimeras (PROTACs) and as a core scaffold for EGFR tyrosine kinase inhibitors. The molecule features an electron-deficient aromatic ring (due to the para-nitro group) and an electron-donating ortho-methoxy group. This "push-pull" electronic character dictates the synthetic strategy: the nitro group facilitates oxidative addition in cross-coupling reactions, while the methoxy group provides necessary solubility and steric guidance.

This guide details two validated synthetic pathways:

  • The Sonogashira Route (Standard): High-yielding, scalable, utilizing Palladium catalysis.[2]

  • The Bestmann-Ohira Route (Alternative): Metal-free (in the homologation step), utilizing aldehyde precursors.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary precursors: the aryl halide (for cross-coupling) and the aryl aldehyde (for homologation).

Retrosynthesis Target 1-Ethynyl-2-methoxy-4-nitrobenzene (Target) TMS_Inter TMS-Protected Intermediate (Stable Precursor) TMS_Inter->Target Deprotection (K2CO3, MeOH) Halide 1-Halo-2-methoxy-4-nitrobenzene (X = I, Br) Halide->TMS_Inter Sonogashira Coupling (Pd cat., CuI, TMS-Acetylene) Aldehyde 2-Methoxy-4-nitrobenzaldehyde Aldehyde->Target Seyferth-Gilbert (Bestmann-Ohira Rgt)

Figure 1: Retrosynthetic disconnection showing the Halide (Route A) and Aldehyde (Route B) pathways.[2][3][4][5][6]

Route A: Sonogashira Coupling (Industrial Standard)

This is the preferred route for scale-up due to the commercial availability of the aryl halide precursors and the robustness of Palladium chemistry.

Mechanistic Insight

The para-nitro group strongly pulls electron density from the benzene ring, making the C-Halogen bond highly susceptible to Oxidative Addition by the Pd(0) species. This reaction is generally faster than for neutral arenes. However, the ortho-methoxy group can act as a weak chelator or steric impediment; therefore, slightly elevated temperatures (40–60°C) are preferred over room temperature to drive the cycle.

Protocol: Two-Step Synthesis
Step 1: Coupling (TMS-Protection Strategy)

Direct coupling with acetylene gas is hazardous and leads to homocoupling (Glaser coupling). We use Trimethylsilylacetylene (TMSA) as a masked alkyne.

  • Substrate: 1-Bromo-2-methoxy-4-nitrobenzene (1.0 equiv)

  • Reagent: Trimethylsilylacetylene (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Co-Catalyst: CuI (2-5 mol%)

  • Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio)

Procedure:

  • Degassing: In a flame-dried Schlenk flask, dissolve the aryl bromide in dry THF/TEA. Sparge with Argon for 15 minutes. Critical: Oxygen causes rapid homocoupling of the alkyne and deactivates the Pd catalyst.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under positive Argon pressure. The solution will typically darken.

  • Addition: Add TMS-acetylene dropwise via syringe.

  • Reaction: Heat to 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc). The product spot will be highly fluorescent under UV due to the extended conjugation.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

Step 2: Desilylation
  • Reagent: K₂CO₃ (1.5 equiv)

  • Solvent: Methanol (MeOH)

Procedure:

  • Dissolve the crude TMS-intermediate in MeOH.

  • Add solid K₂CO₃. Stir at room temperature for 1 hour.

  • Quench: Dilute with water and extract with Dichloromethane (DCM).

  • Purification: Silica gel column chromatography (Gradient: 0% to 10% EtOAc in Hexanes).

Catalytic Cycle Visualization

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X (Fast due to -NO2) TransMet Transmetallation (Ar-Pd-C≡C-TMS) OxAdd->TransMet + Cu-C≡C-TMS RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Ar-C≡C-TMS Cu_Cycle Cu(I) Cycle (Activates Alkyne) Cu_Cycle->TransMet Transfer Alkyne

Figure 2: The Pd(0)/Cu(I) catalytic cycle. The nitro group accelerates the oxidative addition step.

Route B: Bestmann-Ohira Homologation

This route is ideal when the aryl halide is unavailable or if trace metal contamination (Pd/Cu) is a concern for downstream biological assays.

Principle

The reaction converts an aldehyde directly to a terminal alkyne in one pot using the Bestmann-Ohira Reagent (BOR) (dimethyl 1-diazo-2-oxopropylphosphonate).[7] It avoids the need for a deprotection step.

Protocol
  • Substrate: 2-Methoxy-4-nitrobenzaldehyde (1.0 equiv)

  • Reagent: Bestmann-Ohira Reagent (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv)[4]

  • Solvent: Methanol[4][6]

Procedure:

  • Preparation: Dissolve the aldehyde and BOR in dry Methanol.

  • Activation: Add K₂CO₃ at 0°C. The base generates the active alkoxide species and facilitates the deacylation of the reagent to form the reactive diazo-phosphonate anion.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Mechanism Note: The reaction proceeds via a Horner-Wadsworth-Emmons (HWE) reaction followed by a Wolff rearrangement-like elimination of nitrogen.

  • Workup: Standard aqueous extraction (EtOAc/Water).

Data Summary & Comparison

ParameterRoute A: SonogashiraRoute B: Bestmann-Ohira
Starting Material 1-Bromo-2-methoxy-4-nitrobenzene2-Methoxy-4-nitrobenzaldehyde
Step Count 2 (Coupling + Deprotection)1 (Homologation)
Overall Yield 75–85%60–70%
Atom Economy Lower (Loss of TMS, Phosphine ligands)Moderate (Loss of Phosphate/N2)
Purification Requires removal of Pd/CuSilica filtration only
Scalability High (Kg scale feasible)Moderate (Reagent cost is higher)

Safety & Stability (Self-Validating Systems)

Energetic Concerns[1]
  • Nitro Group: The target molecule contains a nitro group, which is energetic. While not a primary explosive, it should not be distilled to dryness at high temperatures.

  • Alkyne: Terminal acetylenes can polymerize exothermically. Store at 4°C, stabilized with trace BHT if stored for long periods.

Reaction Monitoring (Validation)

To ensure the protocol is self-validating, use these analytical checkpoints:

  • TLC: The starting bromide (Route A) is less polar than the product. The product will fluoresce blue/green under 254nm/365nm UV.

  • IR Spectroscopy:

    • Disappearance: C-Br stretch (approx 1070 cm⁻¹).

    • Appearance: C≡C weak stretch (2100–2200 cm⁻¹) and the sharp ≡C-H stretch (3250–3300 cm⁻¹).

  • NMR (¹H in CDCl₃):

    • Look for the acetylenic proton singlet at approximately δ 3.4–3.6 ppm .

    • The methoxy singlet will appear around δ 4.0 ppm .

References

  • Sonogashira Coupling of Electron-Deficient Arenes Source: ChemicalBook / Journal of Catalysis Context: General protocol for nitro-substituted aryl halides using Pd/Cu systems.
  • Synthesis of 1-Ethynyl-2-methoxy-4-nitrobenzene (CAS D

    • Source: PubChem (N
    • Context: Verification of chemical structure, CAS 1135283-10-1, and physical properties.
    • URL:[Link][1]

  • Bestmann-Ohira Reagent Protocols Source: Sigma-Aldrich / Merck Technical Bulletins Context: Standard operating procedures for converting benzaldehydes to terminal alkynes.
  • Safety of Nitro-Acetylene Compounds

    • Source: ACS Chemical Health & Safety (General Guidelines)
    • Context: Handling energetic precursors in cross-coupling reactions.
    • URL:[Link]

Sources

An In-depth Technical Guide to 1-Ethynyl-2-methoxy-4-nitrobenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Ethynyl-2-methoxy-4-nitrobenzene, a substituted phenylacetylene with significant potential in synthetic organic chemistry and drug discovery. The document details the historical context of its synthesis, focusing on the pivotal role of the Sonogashira cross-coupling reaction. A thorough, step-by-step experimental protocol for its preparation from commercially available starting materials is presented, including the synthesis of the key intermediate, 2-bromo-1-methoxy-4-nitrobenzene. The guide also collates and discusses the physicochemical and spectroscopic properties of the title compound. Furthermore, it explores its potential applications in medicinal chemistry and materials science, underpinned by the versatile reactivity of its constituent functional groups. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both foundational knowledge and practical insights into this valuable chemical entity.

Introduction: The Emergence of a Versatile Building Block

The discovery and development of novel molecular scaffolds are cornerstones of innovation in both medicinal chemistry and materials science. Substituted phenylacetylenes, in particular, have garnered considerable attention due to their rigid, linear geometry and the rich reactivity of the alkyne moiety. 1-Ethynyl-2-methoxy-4-nitrobenzene (Figure 1) is a member of this important class of compounds, featuring a unique combination of functional groups: a terminal alkyne, a methoxy group, and a nitro group. This trifunctional arrangement offers a versatile platform for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.

The history of 1-Ethynyl-2-methoxy-4-nitrobenzene is intrinsically linked to the advent of palladium-catalyzed cross-coupling reactions. Specifically, the development of the Sonogashira reaction in 1975 by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara revolutionized the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This powerful transformation enabled the efficient coupling of aryl halides with terminal alkynes under mild conditions, paving the way for the synthesis of a vast array of substituted phenylacetylenes, including the title compound.[1][2]

The strategic placement of the methoxy and nitro groups on the phenyl ring significantly influences the electronic properties and reactivity of the molecule. The electron-donating methoxy group and the electron-withdrawing nitro group create a polarized aromatic system, which can direct further functionalization and modulate the biological activity of its derivatives. The terminal alkyne serves as a versatile handle for various reactions, including cycloadditions (e.g., "click" chemistry), further cross-coupling reactions, and hydration to form ketones.

This guide aims to provide a comprehensive resource on 1-Ethynyl-2-methoxy-4-nitrobenzene, from its rational synthesis to its potential applications, thereby empowering researchers to leverage its unique chemical attributes in their scientific endeavors.

Synthesis of 1-Ethynyl-2-methoxy-4-nitrobenzene: A Step-by-Step Guide

The most logical and efficient synthetic route to 1-Ethynyl-2-methoxy-4-nitrobenzene involves a two-step process, commencing with the preparation of a suitable halogenated precursor, followed by a Sonogashira cross-coupling reaction. This section provides a detailed, self-validating protocol for this synthesis.

Synthesis of the Precursor: 2-Bromo-1-methoxy-4-nitrobenzene

The synthesis of the key intermediate, 2-bromo-1-methoxy-4-nitrobenzene, can be achieved from the commercially available starting material, 1-methoxy-4-nitrobenzene. The bromination of this activated aromatic ring is a standard electrophilic aromatic substitution reaction.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1-methoxy-4-nitrobenzene (1.0 eq.) in a suitable solvent such as glacial acetic acid.

  • Bromination: To the stirred solution, add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up: Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is collected by vacuum filtration.

  • Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent, such as ethanol, to afford 2-bromo-1-methoxy-4-nitrobenzene as a crystalline solid.

Sonogashira Coupling: Formation of the Ethynyl Moiety

The final step in the synthesis of 1-Ethynyl-2-methoxy-4-nitrobenzene is a Sonogashira cross-coupling reaction between 2-bromo-1-methoxy-4-nitrobenzene and a protected acetylene source, such as trimethylsilylacetylene, followed by deprotection. The use of a protected alkyne is crucial to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling).[3]

Experimental Protocol:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-1-methoxy-4-nitrobenzene (1.0 eq.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq.), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.04-0.10 eq.).

  • Solvent and Base: Add a suitable solvent system, typically a mixture of an amine base like triethylamine (NEt₃) and a co-solvent such as tetrahydrofuran (THF).

  • Addition of Alkyne: To the stirred mixture, add trimethylsilylacetylene (1.2-1.5 eq.) via syringe.

  • Reaction Conditions: The reaction mixture is typically heated to a moderate temperature (e.g., 50-70 °C) and stirred for several hours.[4]

  • Reaction Monitoring: The progress of the coupling reaction is monitored by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Deprotection: The crude trimethylsilyl-protected product is dissolved in a suitable solvent like methanol or THF. A base, such as potassium carbonate or tetrabutylammonium fluoride (TBAF), is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).[5]

  • Final Purification: The solvent is removed, and the residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield 1-Ethynyl-2-methoxy-4-nitrobenzene.

Synthetic Workflow Diagram:

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sonogashira Coupling & Deprotection A 1-Methoxy-4-nitrobenzene B 2-Bromo-1-methoxy-4-nitrobenzene A->B NBS, Acetic Acid D 1-Ethynyl-2-methoxy-4-nitrobenzene B->D Pd(PPh₃)₂Cl₂, CuI, NEt₃, THF then K₂CO₃, MeOH C Trimethylsilylacetylene SignalingPathway cluster_drug_development Drug Development Pipeline A 1-Ethynyl-2-methoxy-4-nitrobenzene B Chemical Modification (e.g., Nitro Reduction, Click Chemistry) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Lead Compound Identification D->E F Preclinical Development E->F

Caption: Potential role in a drug discovery workflow.

4.2. Materials Science:

The linear, rigid structure of 1-Ethynyl-2-methoxy-4-nitrobenzene makes it an interesting building block for the synthesis of organic electronic materials. Phenylacetylene-based polymers and oligomers have been explored for their potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and molecular wires. The presence of the nitro and methoxy groups can be used to tune the electronic properties, such as the HOMO/LUMO energy levels, of the resulting materials.

Conclusion

1-Ethynyl-2-methoxy-4-nitrobenzene represents a valuable and versatile building block in modern organic synthesis. Its efficient preparation, facilitated by the robust Sonogashira cross-coupling reaction, provides access to a trifunctionalized scaffold with significant potential for further chemical elaboration. The strategic combination of a terminal alkyne, a methoxy group, and a nitro group offers a rich chemical space for the development of novel compounds with potential applications in drug discovery and materials science. This technical guide provides a solid foundation for researchers to understand, synthesize, and utilize this promising molecule in their future scientific investigations. Further exploration of its biological activities and material properties is warranted and is anticipated to unveil new and exciting applications.

References

  • EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google P
  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])

  • Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes - The Royal Society of Chemistry. (URL: [Link])

  • 1 Electronic Supplementary Material (ESI) for Chemical Science. This journal is © The Royal Society of Chemistry 2020. (URL: [Link])

  • 1-Ethynyl-4-nitrobenzene | C8H5NO2 | CID 136752 - PubChem. (URL: [Link])

  • 1-Ethynyl-2-methoxy-4-nitrobenzene | C9H7NO3 | CID 40148040 - PubChem. (URL: [Link])

  • Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene? - Chemistry Stack Exchange. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

Sources

The Dual-Faceted Reactivity of the Ethynyl Group in 1-Ethynyl-2-methoxy-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the reactivity of the ethynyl group in the asymmetrically substituted aromatic compound, 1-Ethynyl-2-methoxy-4-nitrobenzene. This molecule serves as a compelling case study for understanding the nuanced interplay of electronic effects on a versatile functional group. The potent electron-withdrawing nitro group in the para position, combined with the electron-donating methoxy group in the ortho position, creates a unique electronic environment that dictates the regioselectivity and reactivity of the terminal alkyne. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the synthetic utility of this and similar scaffolds. We will explore key reaction classes, including palladium-catalyzed cross-coupling, cycloaddition reactions, and nucleophilic additions, providing both mechanistic understanding and actionable experimental protocols.

Introduction: An Electronically Perturbed Alkyne

The ethynyl group is a cornerstone of modern organic synthesis, prized for its linear geometry and the high electron density of the triple bond. Its reactivity, however, is not intrinsic but is exquisitely sensitive to the electronic nature of its molecular framework. In 1-Ethynyl-2-methoxy-4-nitrobenzene, the alkyne is appended to a benzene ring bearing two substituents with opposing electronic properties.

The nitro group (-NO₂) at the para position is a strong π-acceptor and σ-acceptor, exerting a powerful electron-withdrawing effect through both resonance and induction. This effect significantly reduces the electron density of the entire aromatic ring and, by extension, the attached ethynyl group, rendering the terminal alkyne proton more acidic and the triple bond more susceptible to nucleophilic attack.

Conversely, the methoxy group (-OCH₃) at the ortho position is a σ-acceptor but a strong π-donor through resonance. This electron-donating character partially counteracts the effect of the nitro group, creating a complex and intriguing electronic landscape across the molecule. Understanding this electronic push-pull dynamic is paramount to predicting and controlling the reactivity of the ethynyl moiety.

This guide will dissect the reactivity of 1-Ethynyl-2-methoxy-4-nitrobenzene through the lens of three major reaction classes that leverage the unique properties of the ethynyl group.

Synthesis of 1-Ethynyl-2-methoxy-4-nitrobenzene

The most common and efficient method for the synthesis of terminal alkynes from aryl halides is the Sonogashira cross-coupling reaction.[1][2] For the preparation of 1-Ethynyl-2-methoxy-4-nitrobenzene, a suitable starting material would be a halogenated precursor, such as 1-bromo-2-methoxy-4-nitrobenzene or 1-iodo-2-methoxy-4-nitrobenzene. The coupling partner is a protected or terminal acetylene source. A common strategy involves the use of ethynyltrimethylsilane followed by deprotection.

Proposed Synthetic Pathway

Synthesis_of_1_Ethynyl_2_methoxy_4_nitrobenzene cluster_0 Two-Step Synthesis A 1-Bromo-2-methoxy-4-nitrobenzene B ((2-Methoxy-4-nitrophenyl)ethynyl)trimethylsilane A->B Sonogashira Coupling C 1-Ethynyl-2-methoxy-4-nitrobenzene B->C Deprotection reagents1 Ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI, Et₃N reagents2 K₂CO₃, MeOH

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol: Sonogashira Coupling and Deprotection

The following protocol is adapted from established procedures for similar substrates.[3][4]

Step 1: Sonogashira Coupling of 1-Bromo-2-methoxy-4-nitrobenzene with Ethynyltrimethylsilane

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-methoxy-4-nitrobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous triethylamine (Et₃N) as the solvent and base (sufficient to dissolve the starting material).

  • Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ((2-Methoxy-4-nitrophenyl)ethynyl)trimethylsilane.

Step 2: Deprotection of the Trimethylsilyl Group

  • Dissolve the silylated alkyne from the previous step in methanol (MeOH).

  • Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Further purification by column chromatography, if necessary, will yield 1-Ethynyl-2-methoxy-4-nitrobenzene.

Reactivity Profile of the Ethynyl Group

The electronic perturbation of the ethynyl group in 1-Ethynyl-2-methoxy-4-nitrobenzene opens up a diverse range of synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira Reaction

As a terminal alkyne, 1-Ethynyl-2-methoxy-4-nitrobenzene is an excellent substrate for Sonogashira cross-coupling reactions with aryl or vinyl halides.[1] This reaction is a powerful tool for the construction of carbon-carbon bonds.

Sonogashira_Reaction cluster_0 Sonogashira Coupling A 1-Ethynyl-2-methoxy-4-nitrobenzene C Coupled Product A->C B Aryl/Vinyl Halide (R-X) B->C reagents Pd Catalyst, CuI, Base

Caption: General scheme of the Sonogashira coupling reaction.

Mechanistic Considerations: The reaction proceeds through a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide intermediate (formed from the terminal alkyne and CuI), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocol:

  • In a Schlenk flask under an inert atmosphere, combine 1-Ethynyl-2-methoxy-4-nitrobenzene (1.0 eq), the aryl/vinyl halide (1.1 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add a suitable solvent (e.g., THF, DMF, or triethylamine) and a base (e.g., triethylamine or diisopropylethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, work up the reaction by removing the solvent, partitioning between water and an organic solvent, and purifying the product by column chromatography.

Catalyst SystemBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF/Et₃N25-50
Pd(OAc)₂ / PPh₃ / CuIi-Pr₂NEtDMF50-80

Table 1: Typical conditions for Sonogashira coupling reactions.

Cycloaddition Reactions

The electron-deficient nature of the ethynyl group in 1-Ethynyl-2-methoxy-4-nitrobenzene makes it an excellent dienophile or dipolarophile in cycloaddition reactions.

The 1,3-dipolar cycloaddition between an azide and a terminal alkyne, often referred to as the Huisgen cycloaddition, is a highly efficient method for the synthesis of 1,2,3-triazoles. The electron-withdrawing nitro group on the aromatic ring is expected to accelerate this reaction.

Huisgen_Cycloaddition cluster_0 [3+2] Cycloaddition A 1-Ethynyl-2-methoxy-4-nitrobenzene C 1,2,3-Triazole A->C B Organic Azide (R-N₃) B->C reagents Heat or Cu(I) catalyst

Caption: Huisgen 1,3-dipolar cycloaddition.

Mechanistic Insight: The reaction can be performed under thermal conditions, which typically yields a mixture of 1,4- and 1,5-regioisomers. The copper(I)-catalyzed version (CuAAC), a prominent example of "click chemistry," proceeds under milder conditions and is highly regioselective, exclusively affording the 1,4-disubstituted triazole.

As an electron-deficient alkyne, 1-Ethynyl-2-methoxy-4-nitrobenzene can act as a potent dienophile in Diels-Alder reactions with electron-rich dienes.[5] This reaction provides a direct route to substituted cyclohexadiene derivatives.

Causality in Experimental Design: The choice of diene is critical. Electron-donating groups on the diene will accelerate the reaction by narrowing the HOMO(diene)-LUMO(dienophile) energy gap. The reaction is typically performed under thermal conditions.

Nucleophilic Additions

The polarization of the ethynyl group by the electron-withdrawing nitro group makes it susceptible to attack by nucleophiles, particularly in a conjugate or Michael-type addition.

Soft nucleophiles, such as thiolates or amines, can add to the β-carbon of the ethynyl group in a Michael addition fashion. This reaction is driven by the formation of a stabilized carbanion intermediate that is subsequently protonated.

Michael_Addition cluster_0 Michael Addition A 1-Ethynyl-2-methoxy-4-nitrobenzene C Adduct A->C B Nucleophile (Nu-H) B->C reagents Base

Caption: Michael addition of a nucleophile to the activated alkyne.

Self-Validating Protocol: The success of the Michael addition can be readily monitored by ¹H NMR spectroscopy by observing the disappearance of the acetylenic proton signal and the appearance of new vinylic proton signals with characteristic coupling constants.

Spectroscopic Characterization

¹H NMR:

  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the nitro group is expected to be the most deshielded.

  • Acetylenic Proton: The terminal alkyne proton will appear as a singlet, typically in the range of δ 3.0-3.5 ppm.

  • Methoxy Protons: The methoxy group protons will appear as a singlet around δ 3.8-4.0 ppm.

¹³C NMR:

  • Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group will appear in the range of δ 80-100 ppm.

  • Aromatic Carbons: The aromatic carbons will resonate between δ 110-160 ppm. The carbon bearing the nitro group will be significantly deshielded.

IR Spectroscopy:

  • C≡C Stretch: A weak to medium absorption band around 2100-2140 cm⁻¹.

  • ≡C-H Stretch: A sharp, characteristic absorption band around 3300 cm⁻¹.

  • NO₂ Stretch: Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

Conclusion

1-Ethynyl-2-methoxy-4-nitrobenzene is a molecule of significant synthetic potential. The strategic placement of electron-donating and electron-withdrawing groups on the benzene ring imbues the ethynyl group with a dual reactivity profile. It can readily participate in a variety of transformations, including cross-coupling, cycloaddition, and nucleophilic addition reactions. This guide has provided a foundational understanding of this reactivity, offering both mechanistic insights and practical experimental guidance. The principles discussed herein are broadly applicable to a wide range of substituted alkynes, empowering researchers to design and execute novel synthetic strategies for the development of complex molecules in medicinal chemistry and materials science.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002 , 653(1-2), 46-49. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007 , 107(3), 874-922. [Link]

  • Li, J. H.; Zhang, X. D.; Xie, Y. X. Efficient and Copper-Free Sonogashira Cross-Coupling Reaction Catalyzed by Pd(OAc)2/Pyrimidines Catalytic System. Advanced Synthesis & Catalysis2005 , 347(11-13), 1527-1532. [Link]

  • Gelest, Inc. Cross-Coupling of Alkynylsilanes. [Link]

  • Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928 , 460(1), 98-122. [Link]

Sources

Technical Guide: Electronic Effects & Synthetic Utility of 1-Ethynyl-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethynyl-2-methoxy-4-nitrobenzene represents a specialized "push-pull" aromatic scaffold where the electronic demand of a para-nitro group competes with the resonance donation of an ortho-methoxy substituent. This guide provides a comprehensive technical analysis of this molecule, focusing on how its unique electronic architecture dictates its reactivity in Sonogashira couplings and Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC).

By understanding the interplay between the electron-withdrawing nitro group (EWG) and the electron-donating methoxy group (EDG), researchers can exploit this synthon for accelerated "click" chemistry kinetics and the design of non-linear optical (NLO) materials.

Part 1: Electronic Architecture

The reactivity of 1-ethynyl-2-methoxy-4-nitrobenzene is governed by the superposition of inductive (


) and mesomeric (

) effects relative to the terminal alkyne handle.
The "Push-Pull" System

The molecule features a classic donor-acceptor motif, but with a specific regiochemistry that activates the terminal alkyne:

  • Nitro Group (

    
    ):  Located para to the ethynyl group. It exerts a strong electron-withdrawing effect (
    
    
    
    ), significantly lowering the electron density of the aromatic ring. This polarization pulls electron density away from the alkyne, increasing the acidity of the terminal acetylenic proton (
    
    
    ).
  • Methoxy Group (

    
    ):  Located ortho to the ethynyl group. While typically an electron donor via resonance (
    
    
    
    ), its inductive effect is withdrawing (
    
    
    ). In the ortho position, the resonance donation is somewhat compromised by the lack of direct conjugation to the orthogonal
    
    
    -system of the alkyne, but it still increases the electron density at
    
    
    relative to a pure nitro-benzene.
Impact on Alkyne Acidity ( )

The acidity of the terminal proton is the critical parameter for base-mediated catalytic cycles (e.g., Sonogashira, CuAAC).

  • Phenylacetylene

    
    :  ~23.2 (DMSO)
    
  • 4-Nitrophenylacetylene

    
    :  ~19.8 (Enhanced acidity due to 
    
    
    
    stabilization of the acetylide anion).
  • 1-Ethynyl-2-methoxy-4-nitrobenzene: The ortho-methoxy group provides a secondary perturbation. While usually destabilizing to anions (due to electron repulsion), the inductive withdrawal of the oxygen atom at the ortho position often dominates, potentially lowering the

    
     further or keeping it comparable to the p-nitro analogue.
    
Visualizing the Electronic Vectors

The following diagram maps the electron density flow, highlighting the activation of the terminal proton.

ElectronicMap cluster_effect Net Effect Nitro Nitro Group (-NO2) Strong Pull (-M, -I) Ring Benzene Core Electron Deficient Nitro->Ring Withdraws e- density Alkyne Ethynyl Group (-C≡CH) Activated Terminal Proton Ring->Alkyne Inductive Activation Methoxy Methoxy (-OMe) Weak Push (+M) / Inductive Pull (-I) Methoxy->Ring Donates e- (Resonance) Result Lowered LUMO Increased Acidity (pKa < 23) Alkyne->Result

Caption: Vector map showing the dominant electron withdrawal by the nitro group, activating the alkyne for nucleophilic attack or deprotonation.

Part 2: Synthesis & Protocols

The most reliable route to 1-ethynyl-2-methoxy-4-nitrobenzene is via the Sonogashira Coupling of a protected acetylene (TMS-acetylene) with 1-halo-2-methoxy-4-nitrobenzene, followed by deprotection.

Experimental Protocol: Sonogashira Coupling

Objective: Synthesize 1-((trimethylsilyl)ethynyl)-2-methoxy-4-nitrobenzene.

Reagents:

  • Substrate: 1-Bromo-2-methoxy-4-nitrobenzene (1.0 equiv)

  • Coupling Partner: Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Co-Catalyst: CuI (1-2 mol%)

  • Base/Solvent: Triethylamine (

    
    ) / THF (1:1 ratio)
    

Step-by-Step Workflow:

  • Inerting: Flame-dry a Schlenk flask and purge with Argon for 15 minutes.

  • Loading: Add

    
    , CuI, and the aryl bromide substrate under positive Argon pressure.
    
  • Solvation: Add degassed THF and

    
    . The solution typically turns yellow/brown.
    
  • Addition: Add TMS-acetylene dropwise via syringe.

  • Reaction: Stir at 45°C - 60°C for 4–12 hours. Monitor via TLC (Silica, Hexane/EtOAc).[1] The ortho-methoxy group may sterically slow the oxidative addition; mild heating is recommended over room temperature.

  • Workup: Filter through a celite pad to remove Pd-black. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (SiO2).

Protocol: Desilylation (Deprotection)

Objective: Reveal the terminal alkyne.

Reagents:

  • 
     (1.5 equiv)
    
  • Methanol (MeOH) or MeOH/THF mixture.

Workflow:

  • Dissolve the TMS-intermediate in MeOH.

  • Add solid

    
    .
    
  • Stir at room temperature for 1–2 hours. (Reaction is fast due to the electron-deficient ring stabilizing the intermediate anion).

  • Quench: Pour into water, extract with

    
    .
    
  • Isolation: Dry over

    
     and concentrate. The product is typically a yellow crystalline solid.
    
Synthetic Pathway Diagram

Synthesis Start 1-Bromo-2-methoxy-4-nitrobenzene Step1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N, TMSA) Start->Step1 Inter TMS-Protected Intermediate Step1->Inter Step2 Deprotection (K2CO3, MeOH) Inter->Step2 Final 1-Ethynyl-2-methoxy-4-nitrobenzene Step2->Final

Caption: Two-step synthetic sequence from the aryl bromide precursor to the final terminal alkyne.

Part 3: Characterization & Data[2]

Spectroscopic Signatures

Verification of the product relies on identifying the terminal alkyne proton and the specific substitution pattern.

TechniqueFeatureExpected Value / ObservationInterpretation

NMR
Alkyne


3.3 – 3.6 ppm (s)
Upfield shift relative to aromatics, but deshielded by nitro group.

NMR
Methoxy


3.9 – 4.0 ppm (s)
Characteristic singlet.

NMR
Aromatic


~7.7 – 7.8 ppm (d)
Meta to nitro, ortho to methoxy.

NMR
Aromatic


~7.8 – 7.9 ppm (dd)
Ortho to nitro.

NMR
Aromatic


~7.6 ppm (d)
Ortho to alkyne.
IR

Stretch
~2100 – 2120

Weak to medium intensity (asymmetric stretch).
IR

Stretch
~1520 & 1340

Strong symmetric and asymmetric stretches.
Safety Note: Energetic Materials

Warning: Nitro-substituted alkynes possess high energy density. While 1-ethynyl-2-methoxy-4-nitrobenzene is generally stable at room temperature, it should be treated as a potential explosive precursor.

  • Do not heat neat (undiluted) material above 100°C.

  • Do not distill.

  • Store in a cool, dark place to prevent polymerization.

Part 4: Applications in Click Chemistry

The primary utility of this scaffold is as a "super-active" click component.

CuAAC Reactivity

In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the rate-determining step often involves the formation of the copper(I)-acetylide species.

  • Mechanism: The strong electron-withdrawing nitro group increases the acidity of the alkyne proton.

  • Kinetics: This molecule reacts significantly faster than phenylacetylene or 4-methoxyphenylacetylene. The ortho-methoxy group may also provide a weak chelating effect to the Copper catalyst, potentially stabilizing the transition state, although the electronic withdrawal is the dominant accelerator.

Application Areas
  • EGFR Inhibitors: The 2-methoxy-4-nitro core mimics the quinazoline scaffold found in drugs like Erlotinib. This alkyne is a key intermediate for synthesizing triazole-linked kinase inhibitors.

  • NLO Materials: The push-pull nature (Methoxy donor -> Nitro acceptor) across the conjugated system creates a high molecular hyperpolarizability (

    
    ), making these derivatives useful for non-linear optical polymers.
    

References

  • Hammett Parameters & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Sonogashira Coupling Methodology

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Click Chemistry Kinetics

    • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302–1315. Link

  • Compound Data

    • PubChem Compound Summary for CID 40148040, 1-Ethynyl-2-methoxy-4-nitrobenzene. Link

Sources

Methodological & Application

Application Notes and Protocols for 1-Ethynyl-2-methoxy-4-nitrobenzene in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Building Block for Click Chemistry

In the landscape of modern medicinal chemistry and materials science, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for forging stable triazole linkages.[1][2] The choice of alkyne is pivotal to the success and utility of this reaction. 1-Ethynyl-2-methoxy-4-nitrobenzene emerges as a particularly strategic building block due to the unique electronic properties conferred by its substituted aromatic ring. The presence of a strong electron-withdrawing nitro group and an electron-donating methoxy group creates a distinct electronic environment that influences the reactivity of the terminal alkyne, making this molecule a versatile tool for researchers in drug development and materials science.

This guide provides an in-depth exploration of the application of 1-Ethynyl-2-methoxy-4-nitrobenzene in CuAAC reactions. We will delve into the mechanistic rationale behind its reactivity, present detailed, field-proven protocols for its use, and provide expected characterization data for the resulting triazole products.

Molecular and Reactivity Profile

1-Ethynyl-2-methoxy-4-nitrobenzene is a solid organic compound whose structure is primed for click chemistry.[3] The terminal alkyne is the key functional group for the cycloaddition, while the methoxy and nitro substituents on the phenyl ring play a crucial role in modulating its reactivity.

PropertyValueSource
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Appearance Solid (predicted)-
Key Functional Groups Terminal Alkyne, Methoxy, Nitro-

The electron-withdrawing nitro group is known to increase the acidity of the terminal alkyne's proton, which can facilitate the formation of the copper-acetylide intermediate, a key step in the CuAAC catalytic cycle. Conversely, the electron-donating methoxy group can influence the electron density of the aromatic ring. Studies on para-substituted phenylacetylenes in CuAAC reactions have shown that the reaction proceeds efficiently regardless of whether the substituent is electron-donating or electron-withdrawing.[2] This suggests that 1-Ethynyl-2-methoxy-4-nitrobenzene is a highly suitable substrate for CuAAC, promising reliable and high-yielding reactions.

The CuAAC Reaction: Mechanism and Workflow

The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[2][4] The resulting triazole ring is exceptionally stable and can act as a rigid linker or a pharmacologically relevant scaffold.[5]

Catalytic Cycle

The generally accepted mechanism for the CuAAC reaction involves several key steps:

  • Formation of the Copper(I) Catalyst: The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), through reduction by an agent like sodium ascorbate.[6]

  • Formation of the Copper-Acetylide Intermediate: The Cu(I) catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton and leading to the formation of a copper-acetylide intermediate.

  • Cycloaddition: The copper-acetylide then reacts with the azide in a stepwise manner, leading to the formation of a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper species. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst.

CuAAC_Mechanism cluster_catalyst Catalyst Generation cluster_cycle Catalytic Cycle CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Alkyne R-C≡CH (1-Ethynyl-2-methoxy-4-nitrobenzene) CuAcetylide [Cu(I)]-C≡C-R Alkyne->CuAcetylide + Cu(I) Intermediate Six-membered Cu-intermediate CuAcetylide->Intermediate + R'-N₃ Azide R'-N₃ TriazolylCu Triazolyl-Cu Intermediate->TriazolylCu Ring Contraction TriazolylCu->CuI Regeneration Product 1,4-Triazole Product TriazolylCu->Product + H⁺ Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Alkyne and Azide in Solvent B Add CuSO₄ Solution A->B C Add Sodium Ascorbate Solution B->C D Stir at Room Temperature (1-24h) C->D E Extraction with Organic Solvent D->E F Wash, Dry, and Concentrate E->F G Purification (Chromatography/Recrystallization) F->G

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-Ethynyl-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Building Block

1-Ethynyl-2-methoxy-4-nitrobenzene is a promising, yet underexplored, scaffold for the synthesis of a diverse array of heterocyclic compounds. Its unique electronic and structural features, including a reactive terminal alkyne, an electron-donating methoxy group, and an electron-withdrawing nitro group, make it a highly versatile precursor for constructing complex molecular architectures of interest in medicinal chemistry and materials science. The strategic positioning of these functional groups allows for a range of chemical transformations, including transition-metal-catalyzed cross-coupling and cyclization reactions, as well as cycloaddition reactions.

This comprehensive guide provides detailed application notes and proposed synthetic protocols for leveraging 1-Ethynyl-2-methoxy-4-nitrobenzene in the synthesis of valuable heterocyclic cores, such as indoles and 1,2,3-triazoles. The methodologies presented herein are based on well-established synthetic strategies and are intended to serve as a practical resource for researchers looking to explore the synthetic utility of this compound. While direct literature precedents for the use of 1-Ethynyl-2-methoxy-4-nitrobenzene in these specific transformations are limited, the protocols have been carefully adapted from analogous and well-documented reactions.

I. Synthesis of Substituted Indoles via a Two-Step Sonogashira Coupling and Intramolecular Cyclization Sequence

The indole nucleus is a ubiquitous motif in a vast number of natural products and pharmaceuticals. A powerful strategy for the synthesis of 2-substituted indoles involves the palladium-catalyzed Sonogashira cross-coupling of a terminal alkyne with an o-haloaniline, followed by an intramolecular cyclization of the resulting 2-alkynylaniline intermediate.[1][2] This two-step sequence offers a modular and convergent approach to a wide range of functionalized indoles.

A. Proposed Synthetic Pathway

The proposed pathway for the synthesis of a 2-(2-methoxy-4-nitrophenyl)indole derivative is outlined below. The initial Sonogashira coupling reaction forms a new carbon-carbon bond between 1-Ethynyl-2-methoxy-4-nitrobenzene and an appropriately substituted o-iodoaniline. The resulting 2-alkynylaniline derivative is then subjected to intramolecular cyclization to afford the target indole.

indole_synthesis cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Intramolecular Cyclization start 1-Ethynyl-2-methoxy- 4-nitrobenzene intermediate 2-(2-Methoxy-4-nitrophenylethynyl)aniline Derivative start->intermediate Pd Catalyst, Cu(I) co-catalyst, Base, Solvent aniline o-Iodoaniline Derivative product Substituted 2-(2-Methoxy- 4-nitrophenyl)indole intermediate->product Catalyst (e.g., Pd, Cu, or base), Heat triazole_synthesis cluster_step1 CuAAC Reaction start 1-Ethynyl-2-methoxy- 4-nitrobenzene product 1-Substituted-4-(2-methoxy- 4-nitrophenyl)-1H-1,2,3-triazole start->product Cu(I) catalyst, Solvent (e.g., t-BuOH/H₂O) azide Organic Azide (R-N3) azide->product

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1-Ethynyl-2-methoxy-4-nitrobenzene as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 1-Ethynyl-2-methoxy-4-nitrobenzene in Modern Organic Synthesis

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Workhorse

In the landscape of organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex molecular architectures. 1-Ethynyl-2-methoxy-4-nitrobenzene is a quintessential example of such a scaffold, engineered with a unique convergence of functional groups that impart a rich and versatile reactivity profile.[1][2] This application note delves into the utility of this compound, exploring its role in key synthetic transformations and providing detailed, field-proven protocols for its application.

The molecule's power lies in the orthogonal reactivity of its three key functionalities:

  • The Terminal Alkyne (-C≡CH): This group is the gateway to a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions ("Click Chemistry").[3][4]

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the benzene ring and the acidity of the acetylenic proton. It activates the aromatic ring towards nucleophilic aromatic substitution and serves as a versatile precursor for other functional groups, such as amines, which are ubiquitous in pharmaceuticals.[5][6]

  • The Methoxy Group (-OCH₃): This electron-donating group modulates the electronic landscape of the aromatic ring, influencing the regioselectivity of potential electrophilic substitution reactions.

This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to effectively leverage 1-Ethynyl-2-methoxy-4-nitrobenzene in their synthetic endeavors.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative R¹-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition pd_transmetal R¹-Pd(II)(C≡CR²)L₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Product (R¹-C≡CR²) pd_transmetal->product cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd_transmetal alkyne H-C≡CR² alkyne->cu_acetylide Base, Cu(I)X aryl_halide Aryl Halide (R¹-X) aryl_halide->pd_oxidative CuAAC_Workflow start Combine: 1. Alkyne Substrate 2. Azide Substrate 3. Solvent (tBuOH/H₂O) add_cu Add CuSO₄ Solution start->add_cu add_asc Add Sodium Ascorbate Solution (Initiates reaction) add_cu->add_asc react Stir at RT (Monitor by TLC/LCMS) add_asc->react workup Aqueous Workup (Extraction) react->workup purify Purification (Crystallization or Chromatography) workup->purify product Isolate 1,2,3-Triazole Product purify->product

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Application Note & Protocol: A Guide to Copper-Free Sonogashira Coupling of 1-Ethynyl-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This reaction is instrumental in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][3] Historically, this palladium-catalyzed reaction requires a copper(I) co-catalyst. However, the use of copper introduces significant challenges, including the formation of alkyne homocoupling byproducts (Glaser coupling), potential toxicity, and difficulties in removing residual copper from the final product—a critical concern in pharmaceutical manufacturing.[4][5] This application note provides a detailed guide to the copper-free Sonogashira coupling, focusing on the versatile and electronically distinct substrate, 1-ethynyl-2-methoxy-4-nitrobenzene. We will explore the mechanistic rationale, key experimental parameters, and provide a robust, step-by-step protocol for researchers in synthetic chemistry and drug development.

The Rationale for Eliminating Copper

The traditional Sonogashira reaction relies on a dual catalytic system.[1] Palladium facilitates the main cross-coupling cycle, while a copper(I) salt, typically CuI, is used to activate the terminal alkyne. The copper salt reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6]

While effective, this copper-mediated pathway is often plagued by a significant side reaction: the oxidative homocoupling of the alkyne, known as Glaser coupling.[4] This dimerization leads to diacetylene impurities that can be difficult to separate from the desired product, reducing yields and complicating purification.

By moving to a copper-free system, we achieve several critical advantages:

  • Suppression of Side Reactions: The primary benefit is the near-complete elimination of Glaser homocoupling byproducts.[4]

  • Simplified Purification: The absence of copper salts and homocoupled impurities streamlines the purification process.

  • Reduced Toxicity: Eliminating copper enhances the "greenness" of the protocol and is highly desirable for synthesizing active pharmaceutical ingredients (APIs) where heavy metal contamination is strictly regulated.

  • Broader Substrate Scope: Certain substrates, particularly those sensitive to copper-mediated decomposition, perform better under copper-free conditions.

The Copper-Free Catalytic Cycle Explained

In the absence of copper, the palladium catalyst must orchestrate all key steps of the reaction. The currently accepted mechanism proceeds through a monometallic palladium cycle, as detailed below.[5][7]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl or vinyl halide (Ar-X) to the active Pd(0) species, forming a Pd(II) intermediate.

  • Ligand Exchange & π-Alkyne Complexation: One of the ligands on the Pd(II) complex is replaced by the terminal alkyne, forming a π-alkyne-palladium complex. This coordination acidifies the terminal acetylenic proton.[5]

  • Deprotonation: A base, typically an amine, deprotonates the coordinated alkyne to form a palladium-acetylide complex. The choice and strength of the base are critical at this stage.[7]

  • Reductive Elimination: The final step is the reductive elimination of the coupled product (the internal alkyne) from the Pd(II) center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

It is noteworthy that recent computational and experimental studies have proposed a more complex mechanism involving a tandem Pd/Pd cycle linked by a transmetalation process, where a second palladium species plays the role traditionally held by copper.[8] However, for practical application, the monometallic pathway remains the most widely accepted model.

Copper_Free_Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)-X OxAdd->PdII_ArX PiComplex [L-Pd(II)(Ar)(π-Alkyne)]⁺X⁻ PdII_ArX->PiComplex -L Deprotonation Deprotonation (Base) PiComplex->Deprotonation Pd_Acetylide L-Pd(II)(Ar)(-C≡CR') Deprotonation->Pd_Acetylide BaseH Base-H⁺ Deprotonation->BaseH RedElim Reductive Elimination Pd_Acetylide->RedElim RedElim->Pd0 +L Product Ar-C≡CR' RedElim->Product ArX Ar-X ArX->OxAdd Alkyne R'-C≡C-H Alkyne->PiComplex

Figure 1: The accepted catalytic cycle for the copper-free Sonogashira reaction.

Optimizing Key Experimental Parameters

The success of the copper-free Sonogashira coupling of 1-ethynyl-2-methoxy-4-nitrobenzene with an aryl halide depends on the careful selection of several components.

  • Palladium Catalyst: The choice of palladium source and its coordinating ligands is paramount.

    • Pd(PPh₃)₄ or PdCl₂(PPh₃)₂: These are common, reliable, and commercially available catalysts suitable for coupling with reactive aryl iodides and some activated aryl bromides.[3]

    • Catalysts with Bulky, Electron-Rich Ligands: For less reactive aryl bromides or chlorides, more sophisticated catalysts are required. Ligands like tri-tert-butylphosphine (P(t-Bu)₃) increase the electron density on the palladium center, promoting the oxidative addition step.[7][9]

    • N-Heterocyclic Carbene (NHC) Ligands: Pd-NHC complexes (e.g., PEPPSI-type catalysts) offer high stability and activity, often allowing for lower catalyst loadings and reactions in greener solvents like water.[10]

  • Base: The base is responsible for deprotonating the alkyne. Its strength and steric properties are important.

    • Amine Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard choices, often acting as both the base and a solvent.

    • Stronger Bases: For less acidic alkynes or more challenging couplings, stronger bases may be necessary. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is an effective alternative.[3] Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also widely used, particularly in phosphine-free systems.[7]

  • Solvent: The solvent must solubilize all components and be stable at the reaction temperature.

    • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and tetrahydrofuran (THF) are excellent choices.[3]

    • Aqueous Media: To align with green chemistry principles, protocols using aqueous media have been developed, often requiring specific catalysts or surfactants.[11][12]

  • Aryl Halide (Ar-X) Substrate: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl. The electronic nature of the aryl halide also plays a role; electron-withdrawing groups generally increase the rate of oxidative addition.[11]

Detailed Experimental Protocol

This protocol describes the copper-free Sonogashira coupling of 1-ethynyl-2-methoxy-4-nitrobenzene with 4-iodoanisole as a representative aryl halide partner.

Materials & Reagents:

  • 1-Ethynyl-2-methoxy-4-nitrobenzene (1.0 eq)

  • 4-Iodoanisole (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (for workup)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hot plate

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add 1-ethynyl-2-methoxy-4-nitrobenzene (e.g., 191 mg, 1.0 mmol), 4-iodoanisole (328 mg, 1.2 mmol), Pd(PPh₃)₄ (23 mg, 0.02 mmol), and DABCO (280 mg, 2.5 mmol).

  • Solvent Addition: Add 5 mL of anhydrous DMF to the flask via syringe.

  • Degassing (Critical Step): To ensure the removal of dissolved oxygen which can deactivate the catalyst, bubble argon through the stirred reaction mixture for 10-15 minutes.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

    • Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent to afford the pure diarylalkyne product.

Data Presentation & Expected Results

The choice of reaction parameters significantly impacts the outcome. The following table illustrates a hypothetical optimization study for this reaction.

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (2)TEADMF80875
2PdCl₂(PPh₃)₂ (2)DIPEAToluene1001272
3 Pd(PPh₃)₄ (2) DABCO DMF 80 6 91
4Pd₂(dba)₃ (1) / P(t-Bu)₃ (4)Cs₂CO₃Dioxane100494
5Pd(PPh₃)₄ (2)DABCOTHF652468

Table 1: Hypothetical optimization of the copper-free Sonogashira coupling. Entry 3 represents the recommended protocol, offering a high yield under relatively mild conditions. Entry 4 shows a more active catalyst system that could be used for less reactive aryl halides.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Base is too weak.4. Reaction temperature is too low.1. Use fresh catalyst from a reliable source.2. Ensure proper inert atmosphere technique; degas the solvent and mixture thoroughly.3. Switch to a stronger base (e.g., from TEA to DABCO or Cs₂CO₃).4. Increase the reaction temperature in 10-20 °C increments.
Starting Material Remains 1. Insufficient reaction time.2. Low catalyst loading or catalyst deactivation.3. For aryl bromides, the catalyst may not be active enough.1. Extend the reaction time and continue monitoring.2. Increase catalyst loading to 3-5 mol%.3. Switch to a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃).[9]
Formation of Side Products 1. Reaction temperature is too high, causing decomposition.2. (Rare in Cu-free) Trace metal contamination causing homocoupling.1. Lower the reaction temperature and increase the reaction time.2. Ensure high-purity reagents and solvents.

Visualized Experimental Workflow

The following diagram outlines the complete workflow from initial setup to final analysis.

Workflow A 1. Reagent Preparation (Flask under Argon) B 2. Solvent Addition & Degassing A->B C 3. Reaction (Heat & Stir) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D Periodic Sampling D->C Continue Reaction E 5. Workup (Quench, Extraction, Washing) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, HRMS) F->G

Figure 2: A step-by-step workflow for the copper-free Sonogashira protocol.

References

  • Al-Masum, M., & El-Hely, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6695-6713. [Link]

  • El-Batta, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]

  • NNNS Chemistry Blog. (2008). Copper-free Sonogashira coupling. The chemical reaction database. [Link]

  • Trunk, M., et al. (2016). Copper-Free Sonogashira Coupling for High-Surface-Area Conjugated Microporous Poly(aryleneethynylene) Networks. Chemistry – A European Journal, 22(24), 8039-8043. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Jakobi, M., et al. (2019). An efficient and common method for the Cu-free Sonogashira cross-coupling reaction using micellar aqueous reaction conditions. RSC Advances. [Link]

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. [Link]

  • Liu, C., Bao, F., & Ni, Q. (2011). Palladium-catalyzed phosphine-, copper-free and aerobic Sonogashira coupling in aqueous media. ARKIVOC, 2011(11), 60-68. [Link]

  • Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. [Link]

  • Kozák, T., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(11), 4299-4303. [Link]

  • Novák, Z., et al. (2017). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 8, 14725. [Link]

  • Caffyn, A. J. M., & Whitby, R. J. (2021). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. Accounts of Chemical Research, 54(17), 3327-3339. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Reaction. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Eckert, T., & Kappe, C. O. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(21), 3755-3758. [Link]

  • Chen, C., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(7), 7663-7677. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Sonogashira Reactions of 1-Ethynyl-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Arylalkynes

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] The resulting arylalkynes are versatile intermediates, serving as key building blocks for more complex molecular architectures.

This application note provides a detailed guide to the Sonogashira coupling of 1-Ethynyl-2-methoxy-4-nitrobenzene with aryl halides. This particular substrate presents an interesting case study: the nitro group renders the phenylacetylene electron-deficient, which can influence its reactivity, while the ortho-methoxy group introduces steric considerations. Understanding how to navigate these electronic and steric factors is key to achieving high-yield and selective coupling. We will delve into the mechanistic underpinnings of catalyst selection, provide detailed experimental protocols, and offer insights into reaction optimization.

Mechanistic Considerations: The Dual Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] A thorough understanding of this mechanism is crucial for rational catalyst and condition selection.

The Palladium Cycle:

  • Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The aryl halide (Ar-X) oxidatively adds to the Pd(0) catalyst to form a Pd(II)-aryl complex. This step is often rate-limiting and is accelerated by electron-withdrawing groups on the aryl halide.

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the acetylide group to the palladium center, forming a Pd(II)-alkynyl-aryl complex and regenerating the copper(I) catalyst.

  • Reductive Elimination: The desired arylalkyne product is formed by reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates to the terminal alkyne, increasing its acidity.

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.

  • Transmetalation: This copper acetylide then participates in the transmetalation step of the palladium cycle.

It is important to note that a significant side reaction, the Glaser coupling, can occur, leading to the homocoupling of the alkyne.[2] This is often promoted by the presence of oxygen and the copper co-catalyst. To mitigate this, copper-free Sonogashira protocols have been developed.

Caption: The dual catalytic cycles of the Sonogashira reaction.

Catalyst and Ligand Selection: A Strategic Approach

The choice of palladium catalyst and its associated ligands is paramount for a successful Sonogashira reaction, particularly with a substituted substrate like 1-Ethynyl-2-methoxy-4-nitrobenzene.

Palladium Precatalysts: Commonly used palladium precatalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[3] While both are effective, PdCl₂(PPh₃)₂ is often preferred due to its higher stability and solubility.[3] For more challenging couplings, catalysts based on more electron-rich and sterically bulky phosphine ligands can be employed.

Phosphine Ligands: The electronic and steric properties of the phosphine ligands significantly influence the catalytic activity.

  • Electron-rich ligands: These ligands increase the electron density on the palladium center, which can facilitate the oxidative addition step, especially with less reactive aryl halides.

  • Sterically bulky ligands: Bulky ligands can promote the formation of a more reactive, monoligated palladium species, which can accelerate the reaction.

For the coupling of 1-Ethynyl-2-methoxy-4-nitrobenzene, a balance must be struck. The electron-withdrawing nitro group on the alkyne substrate can affect its coordination to the metal centers. A moderately electron-rich and sterically accessible phosphine ligand, such as triphenylphosphine (PPh₃), is often a good starting point. For more challenging aryl halide partners, more sophisticated ligands may be necessary.

Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and generally accelerates the reaction.[2] However, as mentioned, it can promote the undesirable Glaser homocoupling. In cases where homocoupling is a significant issue, a copper-free protocol should be considered.

Recommended Catalysts and Reaction Components

ComponentRecommended OptionsRationale
Palladium Precatalyst PdCl₂(PPh₃)₂Good stability and solubility, commercially available, and effective for a wide range of substrates.[3]
Pd(PPh₃)₄Another common and effective catalyst, though less stable than the Pd(II) analogue.
Copper Co-catalyst Copper(I) Iodide (CuI)Standard and effective co-catalyst for accelerating the reaction.[2]
Ligand Triphenylphosphine (PPh₃)A versatile and widely used ligand that provides a good balance of electronic and steric properties.
Base Triethylamine (Et₃N)Acts as both a base and a solvent, effectively scavenging the HX byproduct.[4]
Diisopropylamine (i-Pr₂NEt)A bulkier amine base that can sometimes improve yields and reduce side reactions.
Solvent Tetrahydrofuran (THF)A good general-purpose solvent for Sonogashira reactions.
N,N-Dimethylformamide (DMF)A more polar solvent that can be beneficial for less soluble substrates.

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of 1-Ethynyl-2-methoxy-4-nitrobenzene with a representative aryl iodide. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and minimize Glaser coupling.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Reaction

This protocol is a robust starting point for the coupling of 1-Ethynyl-2-methoxy-4-nitrobenzene with an electron-neutral or electron-rich aryl iodide.

Materials:

  • 1-Ethynyl-2-methoxy-4-nitrobenzene

  • Aryl iodide (e.g., iodobenzene)

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 1-Ethynyl-2-methoxy-4-nitrobenzene (1.0 mmol, 1.0 equiv), the aryl iodide (1.1 mmol, 1.1 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (5 mL) and anhydrous triethylamine (2 mL) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired diarylalkyne.

Protocol 2: Copper-Free Sonogashira Reaction

This protocol is recommended when Glaser homocoupling of 1-Ethynyl-2-methoxy-4-nitrobenzene is a significant competing reaction.

Materials:

  • 1-Ethynyl-2-methoxy-4-nitrobenzene

  • Aryl iodide (e.g., 4-iodoanisole)

  • Pd(PPh₃)₄

  • Diisopropylamine (i-Pr₂NEt), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 1-Ethynyl-2-methoxy-4-nitrobenzene (1.0 mmol, 1.0 equiv), the aryl iodide (1.1 mmol, 1.1 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (5 mL) and anhydrous diisopropylamine (3 mL) via syringe.

  • Stir the reaction mixture at 50-60 °C for 18-36 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure diarylalkyne.

Experimental Workflow Diagram

G reagents 1. Combine Reactants & Catalysts (Alkyne, Aryl Halide, Pd Catalyst, CuI (optional)) inert_atm 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon) reagents->inert_atm solvent_base 3. Add Anhydrous Solvent & Base inert_atm->solvent_base reaction 4. Stir at Appropriate Temperature (Monitor by TLC) solvent_base->reaction workup 5. Aqueous Workup (Extraction & Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A general workflow for the Sonogashira cross-coupling reaction.

Conclusion

The Sonogashira reaction of 1-Ethynyl-2-methoxy-4-nitrobenzene provides a reliable route to a variety of substituted diarylalkynes. The success of this transformation hinges on a careful consideration of the electronic and steric properties of the substrates and the judicious selection of the palladium catalyst, ligand, and reaction conditions. The protocols provided herein serve as a robust starting point for researchers in synthetic chemistry and drug development. Further optimization of the reaction parameters may be necessary for specific aryl halide coupling partners to achieve optimal yields and purity.

References

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46–49. [Link]

  • Liang, B.; Dai, M.; Chen, J.; Yang, Z. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. J. Org. Chem.2005 , 70 (1), 391–393. [Link]

  • Tykwinski, R. R. Evolution of the Sonogashira Coupling Reaction. Angew. Chem. Int. Ed.2003 , 42 (14), 1566–1568. [Link]

  • Doucet, H.; Hierso, J.-C. Palladium-catalysed cross-coupling reactions (Suzuki, Heck, Sonogashira). In Modern Tools for the Synthesis of Complex Bioactive Molecules; Wiley, 2012; pp 1–57. [Link]

  • Sonogashira, K. The Sonogashira Reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis; Negishi, E.-i., Ed.; John Wiley & Sons, Inc., 2002; pp 493–529. [Link]

  • Cai, M.; Pu, Y.; Zhao, Y.; He, Y. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules2012 , 17 (5), 5349-5363. [Link]

  • Sonogashira coupling. In Wikipedia; 2023. [Link]

  • Sonogashira cross-coupling reaction. YouTube, uploaded by Chem Help ASAP, 13 February 2020, [Link].

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • General Principles of Catalysis; Pd-catalyzed Cross Coupling Reactions; Olefin Metathesis, Lect 16. YouTube, uploaded by OC@Ur, 3 September 2017, [Link].

  • Rahman, M. M.; Al-Mijan, M. A.; Al-Amin, M. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.2021 , 11, 6903-6932. [Link]

Sources

The Strategic Utility of 1-Ethynyl-2-methoxy-4-nitrobenzene in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular entities are paramount to the discovery of new therapeutic agents. The compound 1-Ethynyl-2-methoxy-4-nitrobenzene emerges as a versatile and highly valuable building block, offering a trifecta of reactive sites that can be orthogonally functionalized. This guide provides an in-depth exploration of its potential applications, underpinned by established chemical principles and supported by detailed, actionable protocols. The unique arrangement of the ethynyl, methoxy, and nitro functionalities on the benzene ring makes this molecule a powerful scaffold for the generation of diverse compound libraries, particularly in the pursuit of new treatments for infectious and inflammatory diseases.[1]

Core Chemical Attributes and Strategic Advantages

1-Ethynyl-2-methoxy-4-nitrobenzene is a substituted aromatic compound with the molecular formula C₉H₇NO₃.[2] Its utility in medicinal chemistry is derived from the distinct reactivity of its three primary functional groups:

  • The Terminal Ethynyl Group: This moiety is a cornerstone of modern synthetic chemistry, serving as a handle for two powerful transformations:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This highly efficient and biocompatible reaction enables the covalent linkage of the ethynyl group with an azide-containing molecule to form a stable 1,2,3-triazole ring.[3][4][5] The resulting triazole is not merely a linker but can itself contribute to the biological activity of the final compound, with demonstrated applications in the development of anticancer, antibacterial, and antiviral agents.[6]

    • Sonogashira Cross-Coupling: This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides, providing a straightforward method for extending the molecular scaffold.[7]

  • The Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring. More importantly, it can be readily reduced to an amino group (-NH₂). This transformation is a gateway to a vast array of subsequent chemical modifications, including amidation, sulfonylation, and the formation of various heterocyclic systems. The resulting aniline derivatives are common pharmacophores in a wide range of therapeutic agents.[1]

  • The Methoxy Group: This electron-donating group modulates the electronic properties of the benzene ring, influencing the reactivity of the other functional groups. It can also play a role in the pharmacokinetic profile of a drug candidate by affecting its solubility and metabolic stability.

The strategic combination of these three groups in a single molecule allows for a modular and divergent approach to synthesis, enabling the rapid generation of a multitude of structurally diverse compounds from a single starting material.

Envisioned Applications in Medicinal Chemistry

Based on the chemical functionalities of 1-Ethynyl-2-methoxy-4-nitrobenzene, its primary applications in medicinal chemistry can be categorized as follows:

A Versatile Scaffold for "Click Chemistry" in Drug Discovery

The presence of the terminal alkyne makes 1-Ethynyl-2-methoxy-4-nitrobenzene an ideal building block for click chemistry applications.[3][4][5] This reaction's high yield, stereospecificity, and tolerance of a wide range of functional groups make it a powerful tool for lead discovery and optimization.[5]

Conceptual Workflow:

A library of diverse azide-containing fragments (representing different pharmacophores or solubilizing groups) can be reacted with 1-Ethynyl-2-methoxy-4-nitrobenzene to generate a library of triazole-containing compounds. The nitro group on this initial library can then be reduced to an amine and further functionalized to introduce additional diversity.

G A 1-Ethynyl-2-methoxy-4-nitrobenzene C CuAAC (Click Chemistry) A->C B Diverse Azide Building Blocks (R-N3) B->C D Library of 1,2,3-Triazole Derivatives C->D Formation of Triazole Ring E Reduction of Nitro Group (e.g., SnCl2, H2/Pd-C) D->E F Library of Amino-Triazole Derivatives E->F G Further Functionalization (Amidation, etc.) F->G H Final Compound Library G->H Introduction of R' Group

Figure 1: Conceptual workflow for the use of 1-Ethynyl-2-methoxy-4-nitrobenzene in a click chemistry-based drug discovery program.

Bioisosteric Replacement Strategies

The ethynyl group can act as a bioisostere for other chemical moieties, such as halogens.[7][8] Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the physicochemical and pharmacokinetic properties of a lead compound, such as its potency, selectivity, and metabolic stability, without drastically altering its binding to the biological target.[9][10][11] For instance, the replacement of a chlorine atom with an ethynyl group is a known modification in the development of epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib.[7]

Table 1: Comparison of Ethynyl Group with Halogens as Bioisosteres

PropertyIodine (I)Bromine (Br)Chlorine (Cl)Ethynyl (-C≡CH)
Size (van der Waals radius, Å) 1.981.851.75~1.7 (axial)
Electronegativity (Pauling scale) 2.662.963.162.5 (C), 2.2 (H)
**Polarizability (ų) **5.353.052.18~2.3
Hydrogen Bonding Halogen bond acceptorHalogen bond acceptorHalogen bond acceptorWeak H-bond donor
Synthetic Handle Yes (e.g., Suzuki, Stille)Yes (e.g., Suzuki, Stille)Yes (e.g., Suzuki, Stille)Yes (Click, Sonogashira)

Data compiled from various sources for illustrative purposes.

Synthesis of Heterocyclic Scaffolds

The reduction of the nitro group to an amine provides a nucleophilic center that can be used to construct a variety of heterocyclic rings, which are prevalent in many approved drugs. For example, the resulting aniline can be a precursor for the synthesis of quinolines, quinoxalines, and benzodiazepines, depending on the chosen reaction partner.

Experimental Protocols

The following protocols are provided as a guide for the utilization of 1-Ethynyl-2-methoxy-4-nitrobenzene in a research setting. These are generalized procedures and may require optimization based on the specific substrates and desired products.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole derivative from 1-Ethynyl-2-methoxy-4-nitrobenzene and a generic azide.

Materials:

  • 1-Ethynyl-2-methoxy-4-nitrobenzene

  • Azide of interest (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-Ethynyl-2-methoxy-4-nitrobenzene (1.0 eq) and the azide of interest (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired triazole derivative.

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group of a 1-Ethynyl-2-methoxy-4-nitrobenzene derivative to the corresponding amine.

Materials:

  • Nitro-containing starting material

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Ethyl acetate

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the nitro-containing starting material (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is basic (pH > 8).

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by column chromatography or used directly in the next step.

Protocol 3: Sonogashira Cross-Coupling

This protocol outlines the coupling of 1-Ethynyl-2-methoxy-4-nitrobenzene with an aryl halide.

Materials:

  • 1-Ethynyl-2-methoxy-4-nitrobenzene

  • Aryl halide (Ar-X, where X = I or Br)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Diatomaceous earth

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous THF and triethylamine to the flask.

  • To this mixture, add a solution of 1-Ethynyl-2-methoxy-4-nitrobenzene (1.2 eq) in anhydrous THF dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the coupled product.

Safety Considerations

Nitroaromatic compounds can be toxic and may have carcinogenic properties. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for 1-Ethynyl-2-methoxy-4-nitrobenzene and all other reagents used.

Conclusion

1-Ethynyl-2-methoxy-4-nitrobenzene represents a highly strategic and versatile building block for medicinal chemistry and drug discovery. Its unique combination of an ethynyl group amenable to click chemistry and Sonogashira coupling, a reducible nitro group for further functionalization, and a modulating methoxy group provides a powerful platform for the synthesis of diverse and complex molecular architectures. The protocols provided herein offer a starting point for researchers to explore the full potential of this valuable compound in the quest for novel therapeutic agents.

References

  • Vertex AI Search. (2026). Applications of 1-Methoxy-4-(1,2,2-triphenylethenyl)benzene in Modern Technologies.
  • Vertex AI Search. (2026).
  • PubChem. 1-Ethynyl-4-methoxybenzene.
  • Wikipedia. Nitrobenzene.
  • PubMed. 1-(2-Methoxy-ethoxy)-4-nitro-benzene.
  • Vertex AI Search. (2026). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • ResearchG
  • Vertex AI Search. (2023).
  • AbacipharmTech. 1-Ethynyl-2-methoxy-4-nitrobenzene.
  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • PubChem. 1-Ethynyl-4-nitrobenzene.
  • Suzhou Highfine Biotech. (2023). A Brief Introduction to Click Chemistry.
  • Vertex AI Search. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere.
  • PubChem. 1-Ethynyl-2-methoxy-4-nitrobenzene.
  • ResearchGate.
  • ACS Publications. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere.
  • PMC. (2015). The application of click chemistry in the synthesis of agents with anticancer activity.
  • TCI Chemicals. Click Chemistry.
  • The Royal Society of Chemistry.
  • ResearchGate. Chapter 32.
  • MDPI.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • University of Illinois. (2004).
  • Google Patents. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • Journal of the Chemical Society, Perkin Transactions 1. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs.
  • Institute of Industrial Science, the University of Tokyo.
  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • PubChem. 1-Ethenyl-2-methoxy-4-nitrobenzene.
  • BLD Pharm. 2-Ethynyl-4-methoxy-1-nitrobenzene.
  • Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.
  • Sigma-Aldrich. 1-Ethynyl-4-nitrobenzene 97%.

Sources

Application Notes and Protocols for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Ethynyl-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of "Click" Chemistry in Modern Synthesis

In the landscape of chemical synthesis, the demand for reactions that are not only high-yielding but also reliable, stereospecific, and biocompatible has led to the development of "click chemistry".[1][2] This concept, introduced by K.B. Sharpless in 2001, emphasizes the use of highly efficient and wide-scope reactions that are simple to perform and generate byproducts that are easily removed.[1] At the forefront of this chemical philosophy is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that has revolutionized the way molecules are connected in fields ranging from drug discovery and bioconjugation to materials science.[2][3]

The CuAAC reaction facilitates the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne with remarkable efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted isomer.[1][3] This application note provides a detailed experimental procedure for the CuAAC reaction utilizing 1-Ethynyl-2-methoxy-4-nitrobenzene , a versatile building block. The presence of an electron-withdrawing nitro group on the aromatic ring can influence the alkyne's reactivity, making a well-defined protocol essential for achieving optimal results. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this powerful ligation technique.

The Engine of the Reaction: Mechanism and Rationale of CuAAC

The remarkable efficiency of the CuAAC reaction, with rate accelerations of 107 to 108 compared to the uncatalyzed thermal cycloaddition, is a direct result of the copper(I) catalyst.[1] Understanding the catalytic cycle is paramount to mastering this reaction and troubleshooting potential issues.

The active catalyst is the copper(I) ion. While Cu(I) salts like copper(I) iodide or bromide can be used directly, it is more common and often more reliable to generate Cu(I) in situ from a more stable and soluble copper(II) precursor, such as copper(II) sulfate (CuSO₄).[4] This is achieved through the use of a reducing agent, most commonly sodium ascorbate, which also helps to prevent the oxidative homocoupling of the alkyne, a potential side reaction.[1]

The catalytic cycle can be summarized as follows:

  • Generation of the Active Catalyst: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species.

  • Copper-Acetylide Formation: The Cu(I) ion coordinates with the terminal alkyne, increasing its acidity and facilitating deprotonation to form a copper-acetylide intermediate.

  • Cycloaddition: The azide then reacts with the copper acetylide in a stepwise manner, leading to the formation of a six-membered copper metallacycle.

  • Ring Contraction and Protonolysis: This intermediate rearranges and undergoes protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst, thus completing the cycle.

To enhance the reaction's reliability and prevent the oxidation of the thermodynamically unstable Cu(I) ion, a copper-coordinating ligand is often employed.[4] Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) oxidation state and can accelerate the reaction, which is particularly crucial in dilute solutions or when working with sensitive biological molecules.[3][4]

CuAAC_Mechanism cluster_0 Catalyst Generation cluster_1 Catalytic Cycle CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Reduction Cu_Acetylide Copper-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Ascorbate Sodium Ascorbate (Reducing Agent) Alkyne R₁-C≡CH (1-Ethynyl-2-methoxy-4-nitrobenzene) Azide R₂-N₃ Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Triazole_Cu Triazolyl-Copper Intermediate Metallacycle->Triazole_Cu Rearrangement Triazole_Cu->CuI Catalyst Regeneration Product 1,4-Disubstituted Triazole Triazole_Cu->Product + H⁺ (Protonolysis)

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Experimental Protocol

This protocol describes a general procedure for the CuAAC reaction of 1-Ethynyl-2-methoxy-4-nitrobenzene with benzyl azide as a model azide. The quantities can be scaled as needed.

Materials and Equipment:

  • 1-Ethynyl-2-methoxy-4-nitrobenzene

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

  • Solvent: A 1:1 mixture of tert-butanol and water is a common choice. Other solvents like DMF, DMSO, or THF can also be used, especially if solubility is an issue.[5][6]

  • Reaction vial (e.g., 4 mL screw-cap vial)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

  • Rotary evaporator

Reagent Preparation (Stock Solutions):

For convenience and accuracy, it is recommended to prepare stock solutions of the catalyst components.

  • Copper(II) Sulfate Solution (0.1 M): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of deionized water.

  • Sodium Ascorbate Solution (1 M): Dissolve 198 mg of sodium L-ascorbate in 1 mL of deionized water. Prepare this solution fresh before use.

  • TBTA Solution (0.1 M in DMSO/t-BuOH): If using, dissolve TBTA in a suitable solvent mixture.

Reaction Setup and Execution:

  • Reactant Dissolution: In a 4 mL reaction vial equipped with a magnetic stir bar, dissolve 1-Ethynyl-2-methoxy-4-nitrobenzene (e.g., 0.1 mmol, 17.7 mg) and benzyl azide (e.g., 0.11 mmol, 1.1 equiv) in 2 mL of the chosen solvent system (e.g., 1 mL t-butanol and 1 mL water). Stir the mixture until all solids are dissolved.

  • Catalyst Addition: To the stirring solution, add the catalyst components in the following order:

    • Add 10 µL of the 0.1 M CuSO₄ solution (1 mol%).

    • Optional: If using a ligand, add 10 µL of the 0.1 M TBTA solution (1 mol%).

    • Add 20 µL of the 1 M sodium ascorbate solution (20 mol%). A color change (often to a yellow or orange hue) may be observed, indicating the reduction of Cu(II) to Cu(I).

  • Reaction Incubation: Cap the vial and stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 to 4 hours. For slower reactions, gentle heating (e.g., 40-50 °C) can be applied.[7]

Reaction Monitoring:

The progress of the reaction can be monitored by TLC. A suitable eluent system is typically a mixture of hexane and ethyl acetate. The consumption of the limiting reagent (in this case, the alkyne) and the appearance of the more polar triazole product can be visualized under UV light.

Workup and Purification:

  • Quenching and Dilution: Once the reaction is complete, dilute the mixture with 20 mL of water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous phase with ethyl acetate or dichloromethane (3 x 20 mL). The organic layers contain the triazole product.

  • Washing: Combine the organic extracts and wash them with a saturated aqueous solution of EDTA (1 x 20 mL) to chelate and remove residual copper salts.[8] Follow this with a wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: The crude product is typically a solid. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure 1,4-disubstituted-1,2,3-triazole.[9][10]

Workflow start Start: Prepare Reagents dissolve 1. Dissolve Alkyne and Azide in Solvent (t-BuOH/H₂O) start->dissolve add_catalyst 2. Add CuSO₄, (TBTA), and Sodium Ascorbate dissolve->add_catalyst react 3. Stir at Room Temperature (1-4 hours) add_catalyst->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete workup 5. Dilute with H₂O and Extract with Ethyl Acetate monitor->workup Reaction Complete wash 6. Wash with EDTA(aq) and Brine workup->wash dry 7. Dry (Na₂SO₄), Filter, and Concentrate wash->dry purify 8. Purify by Column Chromatography dry->purify end End: Pure Triazole Product purify->end

Caption: Experimental workflow for the CuAAC synthesis of a 1,2,3-triazole.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for the described protocol on a 0.1 mmol scale.

ParameterRecommended ValueRationale
1-Ethynyl-2-methoxy-4-nitrobenzene 1.0 equivalent (0.1 mmol)Limiting reagent.
Azide (e.g., Benzyl Azide) 1.05 - 1.2 equivalentsA slight excess ensures complete consumption of the alkyne.
Solvent Volume 2 mL (for 0.1 mmol scale)Provides sufficient dilution for solubility and stirring.
CuSO₄·5H₂O 1 - 5 mol%Lower catalyst loading is often sufficient and simplifies purification.
Sodium Ascorbate 5 - 20 mol%Ensures complete reduction of Cu(II) and maintains a reducing environment.
Ligand (e.g., TBTA) 1 - 5 mol%Equimolar to copper, stabilizes Cu(I) and accelerates the reaction.
Reaction Time 1 - 4 hoursTypically sufficient for completion at room temperature.
Temperature Room Temperature (20-25 °C)Mild conditions are a hallmark of click chemistry.
Expected Yield > 90%CuAAC reactions are known for their high efficiency.

Troubleshooting and Special Considerations

While the CuAAC reaction is highly reliable, certain issues can arise, particularly with substrates like 1-Ethynyl-2-methoxy-4-nitrobenzene which are electron-deficient and may have limited solubility.

  • Slow or Incomplete Reaction:

    • Cause: The electron-withdrawing nitro group can slightly decrease the nucleophilicity of the acetylide, potentially slowing the reaction compared to electron-rich alkynes. Poor solubility of the starting materials can also be a factor.

    • Solution: Increase the reaction temperature to 40-60 °C. Consider using a co-solvent like DMSO or DMF to improve solubility.[11] Ensure the sodium ascorbate solution is freshly prepared, as its reducing power diminishes over time. Increasing the catalyst and ligand loading to 5 mol% can also be beneficial.

  • Formation of Side Products:

    • Cause: The primary side product is the homocoupling of the alkyne (Glasier coupling), which can occur if the Cu(I) is oxidized to Cu(II) and insufficient reducing agent is present.

    • Solution: Use a slight excess of sodium ascorbate and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Product Contaminated with Copper:

    • Cause: Triazoles are excellent ligands for copper, and residual copper salts can be difficult to remove.[12]

    • Solution: A thorough wash of the organic extract with an aqueous EDTA solution is crucial for chelating and removing copper ions. If copper contamination persists, passing a solution of the product through a short plug of silica gel or activated carbon can be effective.[12] Alternatively, using a heterogeneous copper catalyst (e.g., copper on charcoal) can simplify removal by simple filtration.[9][12]

Conclusion

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition is an exceptionally powerful tool for molecular construction, and its application to functionalized building blocks like 1-Ethynyl-2-methoxy-4-nitrobenzene opens avenues for the synthesis of a diverse array of complex molecules. The protocol detailed herein provides a robust and reproducible method for achieving this transformation. By understanding the underlying mechanism and paying careful attention to reaction setup and purification, researchers can confidently employ this quintessential click reaction to advance their projects in drug development, chemical biology, and materials science.[2]

References

  • Royal Society of Chemistry. (2022). A practical flow synthesis of 1,2,3-triazoles. Available at: [Link]

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3, 153-162. Available at: [Link]

  • El-Atawy, M. A., et al. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry. Available at: [Link]

  • Aher, R. D., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry, 142, 107022. Available at: [Link]

  • Dutta, B., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. Available at: [Link]

  • Amblard, F., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Available at: [Link]

  • Barluenga, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available at: [Link]

  • ResearchGate. (2012). CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst. Available at: [Link]

  • ResearchGate. (2025). Click Chemistry-Based Synthesis of Novel 1,2,3-Triazole Derivatives and Cytotoxic Activity on Breast and Prostate Cancer Cell Lines. Available at: [Link]

  • MDPI. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Available at: [Link]

  • Barluenga, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. Available at: [Link]

  • Royal Society of Chemistry. (2023). Copper(I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-D-glucopyranosyltriazoles. Available at: [Link]

  • ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. Available at: [Link]

  • ResearchGate. (2021). CuAAC: The Quintessential Click Reaction. Available at: [Link]

  • MDPI. (2019). Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Available at: [Link]

  • ResearchGate. (2025). Copper(I)-Catalyzed Interrupted Click Reaction: Synthesis of Diverse 5-Hetero-Functionalized Triazoles. Available at: [Link]

  • ResearchGate. (2025). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Available at: [Link]

  • SciELO. (2021). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Available at: [Link]

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of 1-Ethynyl-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Ethynyl-2-methoxy-4-nitrobenzene is a pivotal intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and advanced materials. Its unique structure, featuring a reactive ethynyl group and a nitro-substituted aromatic ring, makes it a versatile building block. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. We present a robust two-step synthetic pathway, commencing with the diazotization of 2-methoxy-4-nitroaniline to form the corresponding iodo-intermediate, followed by a palladium-catalyzed Sonogashira cross-coupling reaction. The causality behind experimental choices, in-depth safety protocols, and troubleshooting guides are detailed to ensure reproducibility, high yield, and operational safety for researchers in industrial and academic settings.

Introduction and Synthetic Strategy

The synthesis of substituted phenylacetylenes is a cornerstone of modern organic chemistry. 1-Ethynyl-2-methoxy-4-nitrobenzene, in particular, serves as a precursor for more complex molecular architectures. The chosen synthetic strategy is a two-step process designed for scalability and reliability.

Step 1: Sandmeyer Iodination. The synthesis initiates with the conversion of commercially available 2-methoxy-4-nitroaniline to 1-iodo-2-methoxy-4-nitrobenzene. This is achieved via a Sandmeyer-type reaction, which involves the diazotization of the primary amine followed by displacement with an iodide salt.[1] This classic transformation is cost-effective and generally provides good yields, making it suitable for large-scale production. Careful temperature control during diazotization is critical to prevent the decomposition of the unstable diazonium salt intermediate.[2]

Step 2: Sonogashira Cross-Coupling. The core carbon-carbon bond formation is accomplished through a Sonogashira reaction. This powerful palladium- and copper-catalyzed cross-coupling joins the aryl iodide (1-iodo-2-methoxy-4-nitrobenzene) with a protected acetylene source, trimethylsilylacetylene (TMSA), followed by in-situ deprotection.[3][4][5] The use of TMSA is a key safety and efficiency consideration, as it is a liquid and easier to handle than acetylene gas. The reaction exhibits high functional group tolerance and typically proceeds under mild conditions.

The overall synthetic pathway is illustrated below.

Synthetic_Pathway cluster_reagents A 2-Methoxy-4-nitroaniline B 1-Iodo-2-methoxy-4-nitrobenzene A->B Step 1: Sandmeyer Reaction C 1-Ethynyl-2-methoxy-4-nitrobenzene B->C Step 2: Sonogashira Coupling reagent1 1. NaNO₂, H₂SO₄, 0-5 °C 2. KI reagent2 TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N then K₂CO₃, MeOH

Caption: Overall synthetic scheme for 1-Ethynyl-2-methoxy-4-nitrobenzene.

Safety First: Hazard Analysis and Mitigation

A thorough risk assessment is mandatory before commencing any chemical synthesis. The scale-up of this process involves several hazardous materials and potentially exothermic reactions.

  • Nitroaromatic Compounds: The starting material, intermediate, and final product are nitroaromatic compounds. These substances are toxic and can be absorbed through the skin.[6] Chronic exposure may lead to conditions like anemia.[6] Furthermore, organic nitro compounds are thermally sensitive and can decompose exothermically, posing a risk of runaway reactions, especially in the presence of impurities.[7][8]

    • Mitigation: Always handle nitro compounds in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses. Avoid heating nitro compounds unnecessarily and ensure reactions are conducted with adequate temperature monitoring and control.

  • Diazonium Salts: The diazonium salt formed in Step 1 is highly unstable and potentially explosive when isolated and dried.

    • Mitigation: The diazonium salt should never be isolated. It must be generated in situ at low temperatures (0-5 °C) and consumed immediately in the subsequent reaction step.[2][9] Use an ice bath and a thermometer to rigorously control the temperature throughout the addition of sodium nitrite.

  • Reagents and Solvents: Sulfuric acid is highly corrosive. Solvents like triethylamine and methanol are flammable.

    • Mitigation: Handle all chemicals according to their Safety Data Sheets (SDS). Ensure proper grounding of equipment to prevent static discharge. Keep flammable solvents away from ignition sources.

Detailed Experimental Protocols

Part A: Scale-up Synthesis of 1-Iodo-2-methoxy-4-nitrobenzene

This protocol is designed for a 50-gram scale.

Materials and Equipment:

  • 1 L three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Ice-water bath

  • Büchner funnel and filtration flask

Procedure:

  • Preparation of Amine Sulfate Solution: To the 1 L flask equipped with a mechanical stirrer and thermometer, cautiously add concentrated sulfuric acid (H₂SO₄, 98%, 45 mL) to deionized water (400 mL). Cool the solution to room temperature.

  • Add 2-methoxy-4-nitroaniline (50.0 g, 0.297 mol) to the dilute acid solution. Stir the mixture to obtain a fine suspension.

  • Diazotization: Cool the suspension to 0-5 °C using an ice-water bath. Prepare a solution of sodium nitrite (NaNO₂, 22.5 g, 0.326 mol) in deionized water (75 mL).

  • Using an addition funnel, add the sodium nitrite solution dropwise to the aniline suspension over 60-90 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. Vigorous stirring is essential. After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.

  • Iodide Displacement: In a separate 2 L beaker, dissolve potassium iodide (KI, 74.0 g, 0.446 mol) in deionized water (150 mL). Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution. A dark precipitate will form, and nitrogen gas will evolve.[1] Control the rate of addition to keep the foaming manageable.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) until the filtrate is colorless.

  • To remove any unreacted starting material and phenolic byproducts, suspend the crude solid in 10% aqueous sodium hydroxide (NaOH, 200 mL), stir for 30 minutes, filter, and wash again with water (3 x 100 mL).

  • Recrystallize the crude product from ethanol or isopropanol to yield 1-iodo-2-methoxy-4-nitrobenzene as a pale yellow solid. Dry the product under vacuum.

Part B: Sonogashira Coupling for 1-Ethynyl-2-methoxy-4-nitrobenzene

This protocol uses the product from Part A.

Materials and Equipment:

  • 1 L three-neck round-bottom flask equipped for inert atmosphere (e.g., Schlenk line)

  • Magnetic stirrer and heating mantle with temperature control

  • Condenser

  • Syringes for liquid transfer

Procedure:

  • Reaction Setup: To the oven-dried 1 L flask, add 1-iodo-2-methoxy-4-nitrobenzene (41.8 g, 0.15 mol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 1.05 g, 1.5 mmol, 1 mol%), and copper(I) iodide (CuI, 0.285 g, 1.5 mmol, 1 mol%).

  • Seal the flask, and evacuate and backfill with dry nitrogen or argon gas three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 300 mL) and triethylamine (Et₃N, 63 mL, 0.45 mol) via cannula or syringe. Stir the mixture to dissolve the solids.

  • Add trimethylsilylacetylene (TMSA, 25.5 mL, 0.18 mol) dropwise via syringe over 15 minutes.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl iodide is consumed.

  • In-situ Deprotection: Cool the reaction mixture to room temperature. Add methanol (MeOH, 150 mL) followed by potassium carbonate (K₂CO₃, 41.5 g, 0.30 mol).

  • Stir the resulting suspension vigorously at room temperature for 2-3 hours. Monitor the deprotection by TLC until the silylated intermediate is fully converted to the terminal alkyne.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure to remove most of the solvent.

  • Partition the residue between ethyl acetate (300 mL) and water (300 mL). Separate the organic layer, and wash it with saturated aqueous ammonium chloride (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 20:1 to 10:1) to afford 1-ethynyl-2-methoxy-4-nitrobenzene as a yellow solid.

Experimental Workflow and Data Summary

The following diagram outlines the logical flow of the entire synthesis process.

Experimental_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Sonogashira Coupling A1 Prepare Amine Sulfate in H₂SO₄/H₂O A2 Diazotization with NaNO₂ (Maintain < 5 °C) A1->A2 A3 Displacement with KI A2->A3 A4 Work-up & Recrystallization A3->A4 B1 Setup Reaction Under N₂: Aryl Iodide, Pd/Cu Catalysts A4->B1 Intermediate Product B2 Add Solvents, Base (Et₃N) & TMS-Acetylene B1->B2 B3 Heat to 50 °C (Monitor by TLC/HPLC) B2->B3 B4 In-situ Deprotection (K₂CO₃/MeOH) B3->B4 B5 Work-up & Column Chromatography B4->B5 Final Pure 1-Ethynyl-2-methoxy-4-nitrobenzene B5->Final

Caption: Step-by-step experimental workflow for the synthesis.

Table 1: Summary of Quantitative Data (Theoretical)
ParameterStep 1: IodinationStep 2: Sonogashira Coupling
Key Starting Material 2-methoxy-4-nitroaniline1-iodo-2-methoxy-4-nitrobenzene
Mass Input50.0 g41.8 g (based on 50% yield from Step 1)
Moles Input0.297 mol0.15 mol
Key Reagents NaNO₂ (1.1 eq), KI (1.5 eq)TMSA (1.2 eq), Et₃N (3 eq)
Catalysts N/APd(PPh₃)₂Cl₂ (1 mol%), CuI (1 mol%)
Reaction Temp. 0-5 °C50 °C
Reaction Time ~4 hours~8 hours (including deprotection)
Expected Product 1-iodo-2-methoxy-4-nitrobenzene1-ethynyl-2-methoxy-4-nitrobenzene
Theoretical Yield 82.9 g26.6 g
Typical Yield Range 45-65%70-85%
Typical Purity >98% (after recrystallization)>99% (after chromatography)

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Step 1 1. Incomplete diazotization. 2. Decomposition of diazonium salt (temp too high).1. Ensure NaNO₂ is fresh and added slowly. 2. Strictly maintain the reaction temperature below 5 °C.[2] Use a reliable thermometer.
Dark, tarry product in Step 1 Side reactions due to elevated temperature during diazotization or iodide addition.Maintain rigorous temperature control. Add the diazonium salt solution slowly to the KI solution to manage the exotherm and gas evolution.
Stalled Sonogashira reaction 1. Inactive catalyst. 2. Presence of oxygen. 3. Insufficient base.1. Use fresh, high-quality catalysts. 2. Ensure the reaction vessel is properly purged with an inert gas. 3. Use anhydrous, freshly distilled triethylamine.
Formation of homocoupled alkyne Oxidative coupling of the terminal alkyne (Glaser coupling), often promoted by Cu(I) and O₂.Ensure the reaction is kept strictly anaerobic. If this is a persistent issue, a copper-free Sonogashira protocol can be explored.
Difficult purification in Step 2 Close-running impurities on TLC.Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate in hexane) can improve separation.[10]

Conclusion

This application note details a validated and scalable two-step synthesis for 1-ethynyl-2-methoxy-4-nitrobenzene. By employing a Sandmeyer reaction followed by a Sonogashira cross-coupling, this valuable intermediate can be produced in high yield and purity. The provided protocol emphasizes critical safety considerations, particularly the handling of nitroaromatic compounds and unstable diazonium intermediates, to ensure safe and successful execution. The insights into experimental causality and troubleshooting are intended to empower researchers to confidently implement and adapt this methodology for their specific research and development needs.

References

  • Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetylene. Retrieved from [Link]

  • StuDocu. (n.d.). Synthesis of 4-iodonitrobenzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). 1-Iodo-4-methoxy-2-nitrobenzene. Retrieved from [Link]

  • Reddit. (2024). Need to purify old phenylacetylene. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Substituted Polyacetylenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. Retrieved from [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

  • Google Patents. (n.d.). RU2448084C1 - Method of purifying technical p-phenylenediamine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • YouTube. (2021). p-Iodonitrobenzene : Organic synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynyl-4-methoxybenzene. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Navigating the Chemical Landscape: A Guide to the Functionalization of 1-Ethynyl-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of molecular scaffolds is a cornerstone of innovation. The compound 1-Ethynyl-2-methoxy-4-nitrobenzene presents a versatile platform for chemical diversification, owing to its unique combination of reactive functional groups. The electron-withdrawing nitro group, the nucleophilic methoxy group, and the versatile ethynyl moiety offer a trifecta of opportunities for molecular elaboration. This guide provides an in-depth exploration of the functionalization of the nitro group on this scaffold, offering detailed protocols and expert insights to unlock its synthetic potential.

The primary and most impactful transformation of the nitro group is its reduction to an aniline. This conversion is a gateway to a vast array of subsequent chemical modifications, including the formation of amides, sulfonamides, diazonium salts for Sandmeyer-type reactions, and the construction of heterocyclic rings like benzimidazoles, which are prevalent in pharmacologically active compounds. A critical challenge in this initial step is the chemoselective reduction of the nitro group in the presence of the sensitive ethynyl group, which is also susceptible to reduction under various hydrogenation conditions.

This document will detail reliable protocols for this selective reduction and subsequent functionalizations, providing a roadmap for the synthesis of novel derivatives for screening and development.

Core Transformation: Chemoselective Reduction of the Nitro Group

The paramount consideration for the reduction of 1-Ethynyl-2-methoxy-4-nitrobenzene is the preservation of the terminal alkyne. Standard catalytic hydrogenation conditions, such as using palladium on carbon (Pd/C) with hydrogen gas, can lead to the over-reduction of the ethynyl group to an ethyl group. Therefore, milder and more selective methods are required.

One of the most effective strategies for this transformation is the use of transfer hydrogenation or specific metal-based reducing agents under controlled conditions.

Protocol 1: Chemoselective Nitro Reduction using Tin(II) Chloride

This protocol offers a classic and reliable method for the selective reduction of aromatic nitro groups in the presence of reducible functionalities like alkynes. The mechanism involves a series of single electron transfers from Sn(II) to the nitro group.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-Ethynyl-2-methoxy-4-nitrobenzene (1.0 eq) in ethanol (10-15 mL per gram of substrate).

  • Reagent Addition: To this stirring suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous sodium hydroxide (NaOH) solution with vigorous stirring until the pH of the mixture is basic (pH 8-9). This will precipitate tin salts.

  • Extraction: Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Ethynyl-2-methoxyaniline.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure aniline derivative.

ParameterValue
Substrate 1-Ethynyl-2-methoxy-4-nitrobenzene
Reagent Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Solvent Ethanol
Temperature Reflux (~78 °C)
Typical Yield 85-95%

Gateway to Diversity: Functionalization of 4-Ethynyl-2-methoxyaniline

The resulting 4-Ethynyl-2-methoxyaniline is a versatile intermediate. The newly formed amino group serves as a handle for a multitude of chemical transformations.

Caption: Key functionalization pathways for 1-Ethynyl-2-methoxy-4-nitrobenzene.

Protocol 2: Acylation of 4-Ethynyl-2-methoxyaniline

Acylation of the aniline provides stable amide derivatives, which are common motifs in bioactive molecules. This protocol describes a standard acylation using acetic anhydride.

Experimental Protocol:

  • Reaction Setup: Dissolve 4-Ethynyl-2-methoxyaniline (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add a base such as triethylamine (TEA) or pyridine (1.2 eq) to the solution.

  • Acylating Agent Addition: Cool the mixture in an ice bath (0 °C) and add acetic anhydride (1.1 eq) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL).

  • Washing: Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude N-(4-ethynyl-2-methoxyphenyl)acetamide can be purified by recrystallization or column chromatography.

ParameterValue
Substrate 4-Ethynyl-2-methoxyaniline
Reagent Acetic Anhydride
Base Triethylamine or Pyridine
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Typical Yield >90%

Advanced Applications: Synthesis of Benzimidazole Scaffolds

The true synthetic power of the initial nitro reduction is realized in the construction of more complex heterocyclic systems. By performing a second reduction on a dinitro-precursor or by introducing a second nitro group, an ortho-phenylenediamine can be generated. This diamine is a key precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2]

Assuming the synthesis of a suitable 4-ethynyl-benzene-1,2-diamine derivative, the following general protocol can be applied.

Protocol 3: Phillips-Ladenburg Benzimidazole Synthesis

This classic method involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative.[3]

Caption: General workflow for Phillips-Ladenburg benzimidazole synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine the 4-ethynyl-benzene-1,2-diamine derivative (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Acid Catalyst: Add a catalytic amount of a mineral acid, such as polyphosphoric acid (PPA) or 4M HCl.

  • Reaction Conditions: Heat the mixture at a temperature ranging from 100 to 180 °C, depending on the reactivity of the carboxylic acid. The reaction is often performed neat or in a high-boiling solvent like xylenes. Monitor the reaction by TLC.

  • Work-up: After cooling, carefully neutralize the reaction mixture with a base, such as aqueous ammonia or sodium carbonate solution, until the product precipitates.

  • Isolation: Collect the solid product by vacuum filtration and wash it with water.

  • Purification: The crude benzimidazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Conclusion

The functionalization of the nitro group on 1-Ethynyl-2-methoxy-4-nitrobenzene is a powerful strategy for generating a diverse library of novel chemical entities. The key to unlocking this potential lies in the initial chemoselective reduction of the nitro group to an aniline, which must be performed under conditions that preserve the valuable ethynyl moiety. From this pivotal amine intermediate, a wide range of functional groups and heterocyclic systems can be accessed through well-established synthetic protocols. The application notes provided herein offer a robust starting point for researchers to explore the rich chemistry of this versatile building block, paving the way for the discovery of new therapeutic agents and advanced materials.

References

  • Khan, A., & et al. (2014). A simple and efficient method for the convenient synthesis of 2-aryl benzimidazole by reacting o- phenylenediamine with various aromatic aldehydes using cobalt(II) chloride hexahydrate as a catalyst. Journal of Chemical Sciences, 126(5), 1513-1518.
  • Moreno-Diaz, H., et al. (2006). 2-(4-Methoxyphenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 62(6), o2601-o2602.
  • Naveen, S., et al. (2016). Ethyl 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate.
  • Asiri, A. M., & Khan, S. A. (2011). Synthesis and anti-cancer activity of some new 2-(2-aryl)
  • Kumar, R., et al. (2012). Benzimidazole derivatives: A rich source of anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 12(7), 743-766.
  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.
  • Walsh, J. C., & Hall, S. E. (2019). Benzimidazole-based anticancer agents: a review. European Journal of Medicinal Chemistry, 163, 553-572.
  • Alam, M. M., & et al. (2016). A review on benzimidazole-based medicinal chemistry. Medicinal Chemistry Research, 25(2), 199-224.
  • Gaba, M., & Mohan, C. (2016). Development of benzimidazole-based medicinal agents: A review. European Journal of Medicinal Chemistry, 116, 154-182.
  • Shirkhedkar, A. A., & et al. (2014). Benzimidazole: A biologically active scaffold. Der Pharma Chemica, 6(1), 194-206.
  • Kamal, A., & et al. (2015). A review on the synthesis and biological activity of benzimidazole derivatives. Journal of Heterocyclic Chemistry, 52(4), 931-957.
  • Sharma, D., & Narasimhan, B. (2014). A review of recent research on the synthesis and biological activity of benzimidazole derivatives. Medicinal Chemistry Research, 23(11), 4619-4645.
  • Boiani, M., & González, M. (2005). Benzimidazole-based compounds as chemotherapeutic agents. Mini-Reviews in Medicinal Chemistry, 5(4), 409-424.
  • PHARMA TUTOR. (2013). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE- A REVIEW. Available at: [Link]

  • Kamal, A., & et al. (2011). A review on the synthesis and pharmacological activity of benzimidazole derivatives. Journal of the Serbian Chemical Society, 76(10), 1341-1372.
  • Kaur, H., & et al. (2012). A comprehensive review on the benzimidazole chemistry. International Journal of Pharmaceutical Sciences and Research, 3(8), 2446-2461.
  • Various authors. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]

  • Star, A., & et al. (2002). A review of the synthesis and properties of benzimidazoles. Russian Chemical Reviews, 71(7), 585-611.
  • PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. (n.d.). ResearchGate. Available at: [Link]

  • Yadav, G., & et al. (2012). A review on the synthesis and biological evaluation of benzimidazole derivatives. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(4), 1642-1653.
  • Kumar, B. V., & et al. (2013). A review on biological activity of benzimidazole derivatives. International Journal of Pharmaceutical Sciences Review and Research, 20(1), 144-152.
  • Choonara, Y. E., & et al. (2014). A review on the synthesis and anticancer activity of benzimidazole derivatives. Anti-Cancer Agents in Medicinal Chemistry, 14(3), 330-355.
  • Salahuddin, & et al. (2016). A review on recent advances in the synthesis and medicinal applications of benzimidazole derivatives. Mini-Reviews in Medicinal Chemistry, 16(14), 1117-1144.
  • Rashid, M., & Husain, A. (2014). A review on recent advances and biological activities of benzimidazole derivatives. International Journal of PharmTech Research, 6(3), 960-977.
  • Singh, N., & et al. (2015). A review on synthetic strategies and pharmacological aspects of benzimidazole derivatives. Der Pharmacia Lettre, 7(1), 269-283.

Sources

Application Notes & Protocols: Strategic Use of 1-Ethynyl-2-methoxy-4-nitrobenzene in the Synthesis of Substituted Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 1-Ethynyl-2-methoxy-4-nitrobenzene for the synthesis of complex molecular architectures.

Introduction: The Strategic Value of a Multifunctional Building Block

1-Ethynyl-2-methoxy-4-nitrobenzene is a highly versatile aromatic compound that serves as a powerful building block in modern organic synthesis. Its utility stems from the strategic placement of three key functional groups:

  • Terminal Alkyne (-C≡CH): This group is the primary reactive site for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[1][2] This allows for the direct and efficient linkage of the aromatic core to other molecular fragments.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the benzene ring, activating it for certain reactions. More importantly, it serves as a synthetic handle that can be reliably reduced to an amine (-NH₂), opening a gateway to a vast array of secondary functionalizations, including amide couplings, diazotizations, and the construction of nitrogen-containing heterocycles.[3]

  • Methoxy Group (-OCH₃): This electron-donating group modulates the electronic character and steric environment of the ring. It can influence regioselectivity in subsequent reactions and improve the solubility of intermediates in organic solvents.

This unique combination makes 1-ethynyl-2-methoxy-4-nitrobenzene not just a simple alkyne source, but a linchpin for building complex molecules with potential applications in medicinal chemistry, materials science, and agrochemicals.[4]

Physicochemical Properties

A summary of the key properties of 1-ethynyl-2-methoxy-4-nitrobenzene is provided below for reference.[5][6]

PropertyValue
CAS Number 1135283-10-1
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
IUPAC Name 1-ethynyl-2-methoxy-4-nitrobenzene
Appearance (Typically a solid, color may vary)

Core Application: The Sonogashira Cross-Coupling Reaction

The most direct and powerful application of 1-ethynyl-2-methoxy-4-nitrobenzene is its participation in the Sonogashira reaction. This reaction forms a C(sp²)-C(sp) bond by coupling the terminal alkyne with an aryl or vinyl halide.[2][7]

Mechanistic Rationale: A Dual Catalytic Cycle

The success of the Sonogashira coupling hinges on a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.[7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a highly reactive copper(I) acetylide species. The base's role is to deprotonate the weakly acidic terminal alkyne.[8]

  • Transmetalation and Reductive Elimination: The copper acetylide then transfers its organic fragment to the palladium(II) complex in a step called transmetalation. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final disubstituted alkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂-X Pd0->PdII_Ar Oxidative Addition (+ Ar-X) PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Ar->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination Cu_Acetylide R-C≡C-Cu(I) Alkyne R-C≡C-H Alkyne->Cu_Acetylide + CuI + Base Cu_Acetylide->PdII_Ar CuX

Caption: Figure 1: Simplified Sonogashira Catalytic Cycles

Experimental Protocol 1: Synthesis of 1-(2-Methoxy-4-nitrophenyl)-2-(phenylethynyl)benzene

This protocol details a representative Sonogashira coupling between 1-ethynyl-2-methoxy-4-nitrobenzene and iodobenzene.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
1-Ethynyl-2-methoxy-4-nitrobenzene177.16177 mg1.0
Iodobenzene204.01224 mg (121 µL)1.1
PdCl₂(PPh₃)₂701.9021 mg0.03 (3 mol%)
Copper(I) Iodide (CuI)190.456 mg0.03 (3 mol%)
Triethylamine (TEA)101.195 mL-
Tetrahydrofuran (THF), anhydrous-10 mL-

Procedure:

  • Inert Atmosphere Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-ethynyl-2-methoxy-4-nitrobenzene (177 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (6 mg, 0.03 mmol).

    • Causality Note: An inert atmosphere (Nitrogen or Argon) is critical. The Pd(0) catalyst is oxygen-sensitive and can be oxidized, leading to catalyst deactivation and significantly lower yields.

  • Solvent and Reagent Addition: Seal the flask with a septum and purge with nitrogen for 10 minutes. Using syringes, add anhydrous THF (10 mL) and triethylamine (5 mL). Stir the resulting suspension for 5 minutes.

    • Causality Note: Triethylamine serves a dual purpose: it acts as the base to deprotonate the alkyne, forming the acetylide, and also serves as a solvent. Anhydrous solvents are essential to prevent unwanted side reactions, such as the hydrolysis of intermediates.

  • Substrate Addition: Add iodobenzene (121 µL, 1.1 mmol) dropwise to the stirring mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes until the starting alkyne spot has been consumed (typically 2-4 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

    • Causality Note: The NH₄Cl wash is performed to quench the reaction and remove the amine base and copper salts by forming soluble complexes.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Downstream Valorization: The Nitro Group as a Synthetic Gateway

A key advantage of using this reagent is the ability to transform the nitro group into an amine post-coupling. This reduction step dramatically increases the molecular complexity and opens up new avenues for derivatization.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol describes the reduction of the Sonogashira product from Protocol 1 to the corresponding aniline derivative using tin(II) chloride.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
Disubstituted Nitroalkyne(Product from Protocol 1)~250 mg~0.8 mmol
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.63902 mg4.0 (5 equiv.)
Ethanol (EtOH)-15 mL-
Ethyl Acetate (EtOAc)-50 mL-
Saturated aq. NaHCO₃-As needed-

Procedure:

  • Reaction Setup: Dissolve the nitroalkyne product (~0.8 mmol) in ethanol (15 mL) in a 100 mL round-bottom flask with a stir bar.

  • Reagent Addition: Add SnCl₂·2H₂O (902 mg, 4.0 mmol) to the solution.

  • Heating: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

    • Causality Note: Heating is required to overcome the activation energy for the reduction. SnCl₂ is a classic, robust, and functional-group-tolerant reducing agent for aromatic nitro groups.[9]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-3 hours).

  • Workup and Basification: Cool the reaction to room temperature and concentrate under reduced pressure. Add ethyl acetate (50 mL) and cool the mixture in an ice bath. Slowly and carefully add saturated aqueous NaHCO₃ solution dropwise until the solution is basic (pH > 8) and effervescence ceases.

    • Causality Note: The reaction mixture is highly acidic due to the formation of HCl during the reduction. Neutralization is essential to deprotonate the product amine (which exists as an ammonium salt) into its free base form, making it soluble in the organic extraction solvent.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude amine can be purified by column chromatography if necessary.

Integrated Synthetic Workflow

The true power of 1-ethynyl-2-methoxy-4-nitrobenzene is realized when these protocols are combined into a multi-step synthesis. This allows for the rapid construction of a core scaffold that can be further elaborated.

Workflow Figure 2: Integrated Synthetic Workflow Start 1-Ethynyl-2-methoxy-4-nitrobenzene Coupling Sonogashira Coupling (Protocol 1) Start->Coupling ArylHalide Aryl/Vinyl Halide (Ar-X) ArylHalide->Coupling NitroProduct Disubstituted Nitroalkyne (Ar-C≡C-R-NO₂) Coupling->NitroProduct Reduction Nitro Group Reduction (Protocol 2) NitroProduct->Reduction AmineProduct Aniline Derivative (Ar-C≡C-R-NH₂) Reduction->AmineProduct Derivatization Further Functionalization AmineProduct->Derivatization FinalProducts Complex Molecules: - Amides - Heterocycles - Bioactive Scaffolds Derivatization->FinalProducts

Caption: Figure 2: Integrated Synthetic Workflow

References

  • Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Polar Aromatic Substituted Terminal Alkynes from Propargyl Amine. Molbank, 2021(2), M1206. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynyl-2-methoxy-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. ACS Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chad's Prep. (2020, December 4). 9.3 Synthesis of Alkynes | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Short Notes on Synthesis using Alkynes. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

  • Science.gov. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2020). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Nanomaterials, 10(4), 739. Retrieved from [Link]

  • American Chemical Society. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(15), 10328–10338. Retrieved from [Link]

  • ResearchGate. (2004). 1-Ethoxy-4-nitrobenzene. Acta Crystallographica Section E. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynyl-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene? Retrieved from [Link]

  • SciSpace. (n.d.). THE NITRO GROUP IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

Sources

Application Note: Continuous Flow Chemistry Strategies for the Transformation of 1-Ethynyl-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed exploration of continuous flow chemistry applications for the reactions of 1-Ethynyl-2-methoxy-4-nitrobenzene, a versatile trifunctional building block crucial in pharmaceutical and materials science research. We move beyond theoretical discussions to provide field-proven insights and detailed, actionable protocols for three key transformations: the Sonogashira cross-coupling, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the chemoselective reduction of the nitro group. This document is designed for researchers, chemists, and drug development professionals seeking to leverage the enhanced safety, efficiency, and scalability of flow chemistry for complex synthetic challenges. By explaining the causality behind experimental design and providing self-validating protocols, we aim to equip scientists with the necessary tools to accelerate their research and development efforts.

The Strategic Advantage of Flow Chemistry for Nitro-Aryl Alkynes

1-Ethynyl-2-methoxy-4-nitrobenzene is a molecule of significant synthetic potential, featuring three distinct reactive sites: a terminal alkyne, an electron-withdrawing nitro group, and a methoxy-substituted aromatic ring. However, the presence of the energetic nitro group and the often exothermic nature of its reactions necessitate careful process control. Batch processing, while traditional, can present challenges related to thermal management, safe handling of hazardous intermediates, and scalability.

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a transformative solution.[1][2] The high surface-area-to-volume ratio in microreactors provides superior heat and mass transfer, mitigating the risks of thermal runaways and enabling reactions at higher temperatures and pressures than safely achievable in batch.[1][3] This technology is particularly advantageous for:

  • Enhanced Safety: Safely handling potentially explosive intermediates (e.g., organic azides for click chemistry) by generating and consuming them in-situ within the enclosed reactor volume.[4][5]

  • Precise Control: Accurately controlling residence time, temperature, and stoichiometry, leading to higher yields, improved selectivity, and reduced byproduct formation.[2]

  • Scalability: Seamlessly scaling production from milligrams to kilograms simply by extending the operational run time, bypassing the need for extensive re-optimization of reaction parameters.[1]

  • Accessing Novel Reactivity: Enabling the use of hazardous or unstable reagents and unlocking reaction pathways that are impractical in conventional batch setups.[1]

Application Protocol I: Continuous Flow Sonogashira Coupling

The Sonogashira coupling is a cornerstone reaction for forming carbon-carbon bonds between terminal alkynes and aryl halides.[6] In a flow environment, this process can be optimized to minimize catalyst degradation and streamline product purification, particularly by using heterogeneous catalysts.[7][8]

Causality & Experimental Rationale: The primary challenge in Sonogashira couplings is often the deactivation of the palladium catalyst, leading to the formation of palladium black. Continuous flow systems, especially those using packed-bed heterogeneous catalysts, mitigate this by ensuring a consistent, high concentration of the active catalyst interacts with the reagent stream.[8] This approach also eliminates the need for difficult downstream removal of homogenous catalysts from the product. We will describe a copper-free variant, which helps to prevent the undesirable dimerization of the terminal alkyne.[8]

Workflow for Heterogeneous Sonogashira Coupling

G cluster_pumps Reagent Delivery (Syringe Pumps) cluster_reaction Reaction & Control A Pump A 1-Ethynyl-2-methoxy-4-nitrobenzene + Aryl Halide in Solvent Mixer T-Mixer A->Mixer B Pump B Amine Base (e.g., DIPEA) in Solvent B->Mixer Reactor Heated Packed-Bed Reactor (e.g., Pd(0) on solid support) Mixer->Reactor BPR Back Pressure Regulator (BPR) Reactor->BPR Collection Product Collection (for analysis and work-up) BPR->Collection

Caption: Workflow for a continuous heterogeneous Sonogashira coupling.

Detailed Step-by-Step Protocol:
  • Catalyst Cartridge Preparation: Pack a stainless-steel column (e.g., 100 mm length, 4.6 mm ID) with a supported palladium catalyst (e.g., FibreCat® 1001 or Pd(OAc)₂ immobilized on a polymer support).

  • Reagent Preparation:

    • Solution A: Prepare a 0.1 M solution of 1-Ethynyl-2-methoxy-4-nitrobenzene and a 0.1 M solution of the desired aryl iodide (e.g., 4-iodotoluene) in a suitable solvent like DMF or a mixture of Et₃N/MeOH.[9]

    • Solution B: Prepare a 0.3 M solution of a suitable amine base, such as N,N-Diisopropylethylamine (DIPEA), in the same solvent.

  • System Setup:

    • Connect the reagent syringes to two separate high-precision syringe pumps.

    • Plumb the outputs of the pumps to a T-mixer.

    • Connect the mixer outlet to the inlet of the packed-bed reactor.

    • Place the reactor within a column heater set to the desired temperature (e.g., 80-120 °C).

    • Install a back pressure regulator (BPR) at the reactor outlet to maintain pressure and prevent solvent boiling (e.g., 10 bar).[8]

  • Reaction Execution:

    • Begin by pumping the solvent through the system to equilibrate pressure and temperature.

    • Start pumping Solution A and Solution B into the mixer at defined flow rates to achieve the desired residence time.

    • Collect the output from the BPR after allowing the system to reach a steady state (typically 3-5 reactor volumes).

  • Work-up and Analysis:

    • The collected solution is typically diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over MgSO₄.

    • Analyze the crude product by LC-MS and ¹H NMR to determine conversion and yield. Purify via column chromatography if necessary.

Table of Representative Reaction Parameters
ParameterValueRationale
Substrate Conc. 0.1 MBalances throughput with solubility.
Aryl Halide 4-Iodotoluene (1.0 eq)Iodides are generally more reactive than bromides.[8]
Catalyst Immobilized Pd(0)Facilitates product separation and catalyst recycling.[8]
Base DIPEA (3.0 eq)Acts as a scavenger for the generated HI.
Solvent DMFHigh boiling point and good solvating power for reactants.
Flow Rate (Total) 0.2 mL/minTo achieve the target residence time.
Reactor Volume 1.0 mLA common volume for lab-scale flow reactors.
Residence Time 5.0 minCalculated as Reactor Volume / Total Flow Rate.
Temperature 100 °CAccelerates the reaction rate.
Pressure 10 barPrevents solvent outgassing and boiling.
Expected Yield >90%Based on similar reactions reported in the literature.[7]

Application Protocol II: Continuous Flow CuAAC "Click" Reaction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, valued for its high efficiency and specificity in creating stable 1,2,3-triazole linkages.[10][11] Performing this reaction in flow is particularly powerful, as it allows for the safe in-situ generation of potentially unstable organic azides, which are then immediately consumed in a subsequent reaction coil.[4][12]

Causality & Experimental Rationale: The key to a successful flow CuAAC process is ensuring the presence of the active Cu(I) catalytic species. While Cu(I) salts can be used directly, they are prone to oxidation. A common strategy is to generate Cu(I) in-situ from a Cu(II) precursor (like CuSO₄) using a reducing agent (like sodium ascorbate).[11] Alternatively, using a copper tube reactor allows the reactor wall itself to serve as a continuous source of the catalytic Cu(I) species, simplifying the setup and eliminating contamination of the product stream with copper salts.[13]

Workflow for a Copper-Tube-Catalyzed CuAAC Reaction

G cluster_pumps Reagent Delivery (HPLC Pumps) cluster_reaction Reaction & Control A Pump A 1-Ethynyl-2-methoxy-4-nitrobenzene in Solvent (e.g., tBuOH/H₂O) Mixer T-Mixer A->Mixer B Pump B Organic Azide (e.g., Benzyl Azide) in Solvent B->Mixer Reactor Heated Copper Tube Reactor Coil Mixer->Reactor BPR Back Pressure Regulator (BPR) Reactor->BPR Collection Product Collection (for analysis and work-up) BPR->Collection

Caption: Workflow for a continuous CuAAC reaction using a copper tube reactor.

Detailed Step-by-Step Protocol:
  • Reactor Preparation: Fashion a reactor from a length of copper tubing (e.g., 5 m length, 1.0 mm ID), coiled to fit into a heated oil bath or column heater. Before first use, flush the tube with a dilute acid (e.g., 0.1 M HCl) followed by water and the reaction solvent to activate the surface.

  • Reagent Preparation:

    • Solution A: Prepare a 0.2 M solution of 1-Ethynyl-2-methoxy-4-nitrobenzene in a 1:1 mixture of t-Butanol and water.

    • Solution B: Prepare a 0.2 M solution of the desired organic azide (e.g., benzyl azide) in the same solvent system.

  • System Setup:

    • Connect the reagent solutions to two separate HPLC pumps.

    • Plumb the pump outlets to a T-mixer.

    • Connect the mixer outlet to the inlet of the coiled copper tube reactor.

    • Immerse the reactor coil in a heating bath set to the desired temperature (e.g., 60-100 °C).

    • Install a back pressure regulator (BPR) at the reactor outlet (e.g., 15 bar).

  • Reaction Execution:

    • Equilibrate the system by pumping the solvent mixture through at the operational flow rate and temperature.

    • Begin pumping Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min).

    • After the system reaches a steady state, begin collecting the product stream.

  • Work-up and Analysis:

    • The triazole product often precipitates from the reaction mixture upon cooling or dilution with water.

    • The precipitate can be collected by filtration, washed with water, and dried.

    • Analyze the product by LC-MS and ¹H NMR to confirm its identity and purity.

Table of Representative Reaction Parameters
ParameterValueRationale
Substrate Conc. 0.2 MA practical concentration for good throughput.
Azide Benzyl Azide (1.0 eq)A common, commercially available azide.
Catalyst Copper TubingActs as both reactor and catalyst source, minimizing waste.[13]
Solvent tBuOH / H₂O (1:1)A "green" solvent system that works well for CuAAC.[11]
Flow Rate (Total) 1.0 mL/minA typical flow rate for lab-scale synthesis.
Reactor Volume ~4.0 mL (5m x 1.0mm ID)Provides sufficient residence time.
Residence Time 4.0 minSufficient for high conversion in many click reactions.
Temperature 80 °CIncreases reaction rate without significant degradation.
Pressure 15 barEnsures the solvent mixture remains in a single phase.
Expected Yield >95%Click chemistry is known for its high efficiency.[10]

Application Protocol III: Chemoselective Nitro Group Reduction

The reduction of an aromatic nitro group to an aniline is a fundamental transformation, providing a gateway to a vast array of further chemical modifications.[5][14] The primary challenge when working with a molecule like 1-Ethynyl-2-methoxy-4-nitrobenzene is achieving chemoselectivity: reducing the nitro group while preserving the sensitive alkyne functionality. Flow chemistry excels here, as precise control over temperature and residence time can prevent over-reduction of the alkyne.[15]

Causality & Experimental Rationale: Catalytic hydrogenation using H₂ gas over a packed-bed catalyst (e.g., Pd/C or Pt/C) is a clean and efficient method for nitro reduction.[16] In a flow setup, a gas-liquid segmented flow can be used to ensure efficient mixing between the hydrogen gas and the liquid reagent stream, maximizing contact with the solid catalyst. The choice of catalyst is critical; for instance, Lindlar's catalyst (Pd/CaCO₃/PbO) is known for its selectivity in preventing alkyne reduction and could be an excellent choice for this transformation.

Workflow for Continuous Catalytic Hydrogenation

G cluster_pumps Reagent Delivery cluster_reaction Reaction & Control Liquid_Pump HPLC Pump Substrate in Solvent Mixer Gas-Liquid T-Mixer Liquid_Pump->Mixer Gas_Source H₂ Gas Cylinder (with Mass Flow Controller) Gas_Source->Mixer Reactor Packed-Bed Reactor (e.g., Lindlar's Catalyst) Mixer->Reactor BPR Back Pressure Regulator (BPR) Reactor->BPR Collection Gas-Liquid Separator & Product Collection BPR->Collection

Caption: Workflow for a continuous gas-liquid catalytic hydrogenation.

Detailed Step-by-Step Protocol:
  • Catalyst Cartridge Preparation: Pack a column with a chemoselective catalyst such as 5% Lindlar's catalyst.

  • Reagent Preparation:

    • Prepare a 0.1 M solution of the starting material (the product from Protocol I or II, or the parent compound) in a solvent like ethanol or ethyl acetate.

  • System Setup:

    • Connect the reagent solution to an HPLC pump.

    • Connect a hydrogen gas cylinder via a mass flow controller (MFC) to a gas-liquid mixer (e.g., a T-piece).

    • Connect the liquid inlet of the mixer to the HPLC pump.

    • Connect the outlet of the mixer to the packed-bed reactor.

    • Install a back pressure regulator at the reactor outlet, set to a pressure significantly higher than the H₂ inlet pressure to ensure gas flows through the system (e.g., 30 bar).

  • Reaction Execution:

    • First, flow the solvent through the system to wet the catalyst and purge air.

    • Introduce hydrogen gas at a controlled flow rate (e.g., 1-5 mL/min).

    • Begin pumping the substrate solution at a flow rate calculated to give the desired residence time.

    • The output stream will be a gas-liquid mixture. Collect it in a vessel that allows for safe venting of excess hydrogen.

  • Work-up and Analysis:

    • After collection, the reaction mixture is typically filtered to remove any leached catalyst particles.

    • The solvent is removed under reduced pressure to yield the crude aniline product.

    • Analyze by ¹H NMR to confirm the disappearance of the nitro group signal and the appearance of the amine signal, while ensuring the alkyne protons remain intact.

Table of Representative Reaction Parameters
ParameterValueRationale
Substrate Conc. 0.1 MA standard concentration for catalytic reactions.
Reducing Agent H₂ GasA clean reagent; the only byproduct is water (if any).
Catalyst 5% Lindlar's CatalystSpecifically designed to reduce alkynes to alkenes, showing high selectivity for preserving the alkyne over nitro reduction.[17]
Solvent EthanolA common, relatively green solvent for hydrogenations.
Liquid Flow Rate 0.25 mL/minControls residence time and substrate delivery.
H₂ Flow Rate 2.5 mL/minProvides a stoichiometric excess of the reducing agent.
Residence Time 4.0 min (in 1.0 mL reactor)Allows sufficient time for the reaction to complete.
Temperature 40 °CMild conditions to enhance selectivity.
Pressure 30 barIncreases hydrogen solubility in the liquid phase.
Expected Yield >98%Catalytic hydrogenation is typically very efficient.[16]

Conclusion

The application of continuous flow chemistry to the synthesis and transformation of 1-Ethynyl-2-methoxy-4-nitrobenzene offers significant advantages over traditional batch methods. The protocols detailed in this guide for Sonogashira coupling, CuAAC click chemistry, and chemoselective nitro reduction demonstrate how flow technology provides superior control, enhanced safety, and improved efficiency. By adopting these methodologies, researchers and drug development professionals can accelerate the synthesis of complex molecular architectures, paving the way for new discoveries in medicine and material science.

References

  • Title: Flow Chemistry for Flowing Cross-Couplings: A Concise Overview Source: Organic Process Research & Development URL: [Link]

  • Title: Polymer supported Cu(I) catalyst for 'click reaction' in aqueous media Source: Dalton Transactions URL: [Link]

  • Title: Flow Chemistry Source: NJ Bio, Inc. URL: [Link]

  • Title: 1-Ethoxy-4-nitrobenzene Source: ResearchGate URL: [Link]

  • Title: Supporting Information for Annulative π-Extension of Aryl Alkynes Source: The Royal Society of Chemistry URL: [Link]

  • Title: Sonogashira Breathes Easy: A Practical Room-Temperature Homogeneous Coupling in Continuous Flow Under Air Source: Reaction Chemistry & Engineering URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Click Chemistry, a Powerful Tool for Pharmaceutical Sciences Source: Pharmaceutical Research via PMC URL: [Link]

  • Title: Flow Chemistry: Sonogashira Coupling Source: University of Pardubice URL: [Link]

  • Title: Continuous-flow electroreduction of nitroaromatics to anilines: Mechanistic insights and process intensification Source: ResearchGate URL: [Link]

  • Title: Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review Source: RSC Publishing URL: [Link]

  • Title: An Overview of the Applications of Click Chemistry under Continuous Flow Conditions Source: MDPI URL: [Link]

  • Title: Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines Source: ACS Publications URL: [Link]

  • Title: Click Reactions Meet Flow Chemistry: An Overview of the Applications of Click Chemistry under Continuous Flow Conditions Source: ResearchGate URL: [Link]

  • Title: Perspective on the application of continuous flow chemistry for polymer-based organic electronics Source: RSC Publishing URL: [Link]

  • Title: A field guide to flow chemistry for synthetic organic chemists Source: RSC Publishing via PMC URL: [Link]

  • Title: CLICK REACTION ASSISTED SYNTHESIS OF HETEROCYCLIC LIQUID CRYSTALS AND ITS CHARACTERIZATION Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines Source: SciHorizon URL: [Link]

  • Title: Advanced Organic Chemistry: Flow Chemistry Source: YouTube URL: [Link]

  • Title: Ultrasound-assisted click chemistry in continuous flow Source: PubMed URL: [Link]

  • Title: Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane Source: Beilstein Journals via PMC URL: [Link]

  • Title: Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene? Source: ResearchGate URL: [Link]

  • Title: Flow Chemistry for Cycloaddition Reactions Source: ResearchGate URL: [Link]

  • Title: Representative flow experiments for reduction of nitro compounds Source: ResearchGate URL: [Link]

  • Title: Heterogeneous catalytic synthesis using microreactor technology Source: RSC Publishing URL: [Link]

  • Title: Light-Triggered Click Chemistry Source: ACS Publications URL: [Link]

  • Title: Studying the Mechanisms of Nitro Compounds Reduction (A-Review) Source: Academia.edu URL: [Link]

  • Title: Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene Source: MDPI URL: [Link]

  • Title: Greener Approaches to Organic Synthesis Using Microreactor Technology Source: ResearchGate URL: [Link]

  • Title: Search Results for Flow Chemistry Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Microreactor Technology: A Revolution for the Fine Chemical and Pharmaceutical Industries? Source: ResearchGate URL: [Link]

  • Title: MICROREACTOR TECHNOLOGY IN WARFARE AGENT CHEMISTRY Source: ResearchGate URL: [Link]

Sources

Application Notes & Protocols: Green Chemistry Approaches to the Synthesis of 1-Ethynyl-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of functionalized alkynes, such as 1-Ethynyl-2-methoxy-4-nitrobenzene, is of significant interest to researchers in medicinal chemistry and materials science. Traditional syntheses often rely on classical Sonogashira couplings, which may involve toxic solvents, copper co-catalysts, and harsh reaction conditions. This application note details two distinct, greener synthetic strategies that align with the principles of sustainable chemistry. The first protocol describes a copper-free Sonogashira coupling in a benign solvent system. The second, more innovative approach, outlines a palladium-catalyzed denitrative Sonogashira-type coupling, which utilizes the nitro group as a leaving group, thereby enhancing atom economy and reducing reliance on halogenated starting materials.

Introduction: The Imperative for Greener Synthetic Routes

1-Ethynyl-2-methoxy-4-nitrobenzene is a valuable building block in organic synthesis, providing a versatile scaffold for the construction of more complex molecules in drug discovery and materials science. The drive towards sustainable laboratory practices necessitates the development of synthetic methods that minimize waste, reduce energy consumption, and avoid the use of hazardous materials.[1] The Sonogashira reaction, a cornerstone for the formation of C(sp²)–C(sp) bonds, has been a primary focus for green chemistry innovations.[2][3] Key advancements include the elimination of the copper co-catalyst, which is known to cause undesirable alkyne homocoupling (Glaser coupling) and presents toxicity and purification challenges.[2][4] Furthermore, the replacement of conventional polar aprotic solvents like DMF and DMSO with more environmentally friendly alternatives is a critical aspect of greening this important transformation.[5][6]

This guide provides detailed protocols for two such green approaches, offering researchers practical, validated methods for the sustainable synthesis of 1-Ethynyl-2-methoxy-4-nitrobenzene.

Approach 1: Copper-Free Sonogashira Coupling in a Green Solvent System

This approach focuses on a copper-free Sonogashira coupling of a suitable halo-aromatic precursor with a protected alkyne, followed by a mild deprotection step. The use of 1-bromo-2-methoxy-4-nitrobenzene is recommended over the iodo- a more sustainable choice due to the lower atomic weight of bromine. The reaction is performed in 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent, which is a greener alternative to traditional THF.[7]

Workflow Overview

cluster_0 Step 1: Copper-Free Sonogashira Coupling cluster_1 Step 2: Green Deprotection A 1-Bromo-2-methoxy-4-nitrobenzene F Intermediate: (2-methoxy-4-nitrophenyl) (trimethylsilyl)acetylene A->F B Trimethylsilylacetylene B->F C Pd(CH3CN)2Cl2 / cataCXium® A C->F Catalyst D Cs2CO3 (Base) D->F Base E 2-MeTHF (Solvent) E->F Solvent G Intermediate J Final Product: 1-Ethynyl-2-methoxy-4-nitrobenzene G->J H K2CO3 H->J Base I Methanol I->J Solvent

Caption: Workflow for the two-step copper-free synthesis.

Detailed Experimental Protocol: Copper-Free Sonogashira Coupling

Materials:

  • 1-Bromo-2-methoxy-4-nitrobenzene (Commercially available)[8]

  • Trimethylsilylacetylene (TMSA)

  • Pd(CH₃CN)₂Cl₂ (Palladium catalyst precursor)

  • cataCXium® A (Buchwald ligand)

  • Cesium Carbonate (Cs₂CO₃)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Methanol (MeOH)

  • Potassium Carbonate (K₂CO₃)

  • Argon (or Nitrogen) gas supply

  • Standard glassware for anhydrous reactions

Step 1: Synthesis of (2-methoxy-4-nitrophenyl)(trimethylsilyl)acetylene

  • To a dry Schlenk flask under an inert atmosphere (Argon), add 1-bromo-2-methoxy-4-nitrobenzene (1.0 equiv.), Pd(CH₃CN)₂Cl₂ (0.005 equiv., 0.5 mol%), and cataCXium® A (0.01 equiv., 1 mol%).

  • Add anhydrous 2-MeTHF to dissolve the solids.

  • To this solution, add cesium carbonate (2.0 equiv.) and trimethylsilylacetylene (1.2 equiv.).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude TMS-protected product. This intermediate can often be used in the next step without further purification.

Step 2: Deprotection to 1-Ethynyl-2-methoxy-4-nitrobenzene

  • Dissolve the crude (2-methoxy-4-nitrophenyl)(trimethylsilyl)acetylene from Step 1 in methanol.[9]

  • Add a catalytic amount of potassium carbonate (K₂CO₃, ~0.1 equiv.).

  • Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is fully consumed.[9]

  • Once the reaction is complete, neutralize the mixture with a dilute aqueous acid solution (e.g., 1M HCl).

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 1-Ethynyl-2-methoxy-4-nitrobenzene.

Quantitative Data and Green Metrics
ParameterValue/ConditionRationale for "Greenness"
Catalyst System Pd(CH₃CN)₂Cl₂ / cataCXium® ACopper-free, avoiding toxic metal waste and side reactions.[7]
Catalyst Loading 0.5 mol%Low catalyst loading reduces metal waste and cost.
Solvent 2-MeTHF, Methanol2-MeTHF is a bio-based, greener alternative to THF.[7] Methanol is a relatively benign solvent.
Base Cs₂CO₃, K₂CO₃Effective and relatively mild inorganic bases.
Temperature Room TemperatureReduces energy consumption compared to high-temperature reactions.[10]
Typical Yield 80-95% (over two steps)High efficiency reduces waste.

Approach 2: Palladium-Catalyzed Denitrative Sonogashira-Type Coupling

This novel and highly efficient approach utilizes the nitro group, which is often considered problematic waste in other synthetic steps, as a leaving group. This strategy offers significant advantages in terms of atom economy and shorter synthetic routes, as it can start from a non-halogenated precursor.

Reaction Mechanism: Denitrative Coupling

The proposed mechanism involves the oxidative addition of the C-NO₂ bond to a Pd(0) species, a challenging but increasingly feasible step. This is followed by reaction with the terminal alkyne and reductive elimination to yield the final product.

cluster_0 Denitrative Sonogashira-Type Coupling A 1-methoxy-3-nitrobenzene F Product: 1-Ethynyl-2-methoxy-4-nitrobenzene A->F B Phenylacetylene (example alkyne) B->F C Pd(acac)2 / BrettPhos C->F Catalyst D K3PO4 (Base) D->F Base E 1,4-Dioxane (Solvent) E->F Solvent

Caption: One-step denitrative coupling workflow.

Detailed Experimental Protocol: Denitrative Coupling

Materials:

  • 1-methoxy-3-nitrobenzene (or a suitable nitroaromatic precursor)

  • A suitable terminal alkyne (e.g., Phenylacetylene for method development, or a protected ethyne source)

  • Pd(acac)₂ (Palladium(II) acetylacetonate)

  • BrettPhos (Ligand)

  • K₃PO₄ (Potassium phosphate)

  • 1,4-Dioxane, anhydrous

Protocol:

  • In a glovebox or under an inert atmosphere, add 1-methoxy-3-nitrobenzene (1.0 equiv.), Pd(acac)₂ (0.1 equiv., 10 mol%), BrettPhos (0.2 equiv., 20 mol%), and K₃PO₄ (3.0 equiv.) to a dry Schlenk tube.[11]

  • Add the terminal alkyne (1.2 equiv.) and anhydrous 1,4-dioxane.

  • Seal the tube and heat the reaction mixture at 120-140 °C for 24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired product.

Quantitative Data and Green Metrics
ParameterValue/ConditionRationale for "Greenness"
Starting Material NitroareneAvoids the need for halogenated precursors, improving atom economy.[12]
Leaving Group -NO₂Utilizes an existing functional group, reducing synthetic steps.[13]
Catalyst System Pd(acac)₂ / BrettPhosAn effective system for activating the C-NO₂ bond.[11]
Solvent 1,4-DioxaneWhile not ideal, it is a common solvent for this type of reaction. Greener alternatives are an area of active research.
Base K₃PO₄A strong, non-nucleophilic inorganic base.
Temperature 120-140 °CHigher energy input is a trade-off for the innovative bond activation.
Typical Yield 60-80%Good to excellent yields for a novel transformation.

Mechanistic Insights: The Copper-Free Sonogashira Cycle

The copper-free Sonogashira reaction proceeds through a palladium-catalyzed cycle. A key feature of many modern protocols is the use of a single palladium catalyst to perform the roles traditionally shared between palladium and copper.[14]

G Pd0 Pd(0)L2 ArPdX Ar-Pd(II)(L)2-X (Oxidative Addition Product) Pd0->ArPdX Oxidative Addition AlkyneComplex [Ar-Pd(II)(L)2(H-C≡C-R)]+X- ArPdX->AlkyneComplex Alkyne Coordination PdAcetylide Ar-Pd(II)(L)2-C≡C-R AlkyneComplex->PdAcetylide Deprotonation HXBase [H-Base]+X- PdAcetylide->Pd0 Reductive Elimination Product Ar-C≡C-R ArX Ar-X Alkyne H-C≡C-R Base Base

Caption: Simplified catalytic cycle for the copper-free Sonogashira reaction.

The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the terminal alkyne. A base facilitates the deprotonation of the alkyne, leading to the formation of a palladium-acetylide complex. Finally, reductive elimination yields the desired aryl-alkyne product and regenerates the active Pd(0) catalyst.[15]

Conclusion

The protocols presented herein offer researchers robust and greener alternatives for the synthesis of 1-Ethynyl-2-methoxy-4-nitrobenzene. The copper-free Sonogashira coupling in a bio-based solvent represents a significant step towards reducing the environmental impact of this widely used reaction. The denitrative coupling strategy, while more nascent, showcases a paradigm shift in synthetic design, leveraging a traditionally undesirable functional group to improve atom economy and streamline synthetic pathways. By adopting these methodologies, laboratories can contribute to a more sustainable future for chemical synthesis without compromising on efficiency or yield.

References

  • Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. (2020). Organic Letters. [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (n.d.). Green Chemistry. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (n.d.). Green Chemistry. [Link]

  • Mechanism of the copper-free Sonogashira crosscoupling reaction. (n.d.). ResearchGate. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). ResearchGate. [Link]

  • A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). ResearchGate. [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (2008). R Discovery. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). National Institutes of Health. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • 1-Bromo-4-methyl-2-nitrobenzene. (n.d.). National Institutes of Health. [Link]

  • 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation and then adding the iodo group using Potassium Iodide. (2021). Reddit. [Link]

  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. (2018). National Institutes of Health. [Link]

  • Synthesis of 1-iodo-4-nitrobenzene. (2015). Chemistry Stack Exchange. [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (n.d.). SciELO México. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]

  • Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. (2020). Chemical Communications. [Link]

  • A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). ResearchGate. [Link]

  • Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. (n.d.). Science Learning Center. [Link]

  • Efficient and Copper‐Free Pd(OAc)2/DABCO‐Catalyzed Sonogashira Cross‐Coupling Reaction. (2025). ResearchGate. [Link]

  • A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. (2005). ResearchGate. [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2023). National Institutes of Health. [Link]

  • Synthesis of 4-iodonitrobenzene. (n.d.). StuDocu. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. [Link]

  • Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene?. (2018). Chemistry Stack Exchange. [Link]

  • Denitrative Cross-Couplings of Nitrostyrenes. (n.d.). MDPI. [Link]

  • Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. (n.d.). ResearchGate. [Link]

  • Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles. (n.d.). RSC Publishing. [Link]

  • Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. (2020). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethynyl-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Ethynyl-2-methoxy-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction

The synthesis of 1-Ethynyl-2-methoxy-4-nitrobenzene is a critical step in the development of various pharmaceutical and materials science applications. The most common synthetic route is the Sonogashira cross-coupling reaction.[1][2][3] This powerful carbon-carbon bond-forming reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4] While seemingly straightforward, the synthesis of this particular molecule presents unique challenges due to the electronic nature of the substituents on the aromatic ring. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-Ethynyl-2-methoxy-4-nitrobenzene.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Several factors can contribute to low yields in the Sonogashira coupling for this specific substrate.

Possible Causes and Solutions:

  • Homocoupling of the Alkyne (Glaser Coupling): This is one of the most common side reactions in Sonogashira couplings, leading to the formation of a diyne byproduct.[5] It is particularly prevalent in the presence of oxygen.

    • Solution: Rigorously degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. You can achieve this by bubbling the inert gas through the solvent for 20-30 minutes and then maintaining a balloon of the gas on the reaction flask.

  • Inactive Catalyst: The active catalytic species is a Pd(0) complex. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ.[6] Incomplete reduction will result in a less active catalyst.

    • Solution: Ensure your amine base is of high quality and free of moisture, as it often acts as the reducing agent.[6] Alternatively, consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄, although this is generally less stable.

  • Suboptimal Reaction Temperature: While many Sonogashira reactions proceed at room temperature, the specific substrates and catalyst system may require heating to achieve a reasonable reaction rate.

    • Solution: Monitor your reaction by Thin Layer Chromatography (TLC). If you see slow conversion of the starting material, gradually increase the temperature to 40-50 °C.

  • Incorrect Stoichiometry: An excess of either the aryl halide or the alkyne can lead to the formation of byproducts and make purification more challenging.

    • Solution: Typically, a slight excess (1.1-1.2 equivalents) of the alkyne is used to ensure complete consumption of the more valuable aryl halide.

Q2: I'm observing an unexpected byproduct in my NMR spectrum. What could it be?

The presence of the nitro and methoxy groups on the aromatic ring can lead to specific side reactions beyond the common Glaser coupling.

Potential Side Products and Identification:

Side ProductFormation MechanismSpectroscopic Clues (¹H NMR)
Diyne (from Glaser Coupling) Oxidative homocoupling of the terminal alkyne.Absence of the terminal alkyne proton signal (if using a terminal alkyne directly). Complex aromatic region signals if the alkyne itself is aromatic.
Reduced Nitro Group (Aniline derivative) Reduction of the nitro group by the phosphine ligand or other reducing agents present.Appearance of broad signals in the aromatic region, and potentially a new signal for the -NH₂ protons.
Nucleophilic Aromatic Substitution Product The electron-withdrawing nitro group activates the ring for nucleophilic attack.[7][8] The amine base or other nucleophiles can potentially displace the methoxy group or the halide.Disappearance of the methoxy signal (~3.9 ppm) and the appearance of new signals corresponding to the nucleophile that has added to the ring.
Denitrated Product In some palladium-catalyzed cross-coupling reactions, the nitro group itself can be cleaved and replaced.Absence of the characteristic downfield shifts in the aromatic region caused by the nitro group.

Workflow for Side Product Identification:

Sonogashira_Synthesis cluster_main Main Reaction Pathway cluster_side Potential Side Reactions ArylHalide 1-Iodo-2-methoxy-4-nitrobenzene Sonogashira Sonogashira Coupling ArylHalide->Sonogashira Pd(0), Cu(I), Base Nitro_Reduction Nitro Reduction (Aniline) ArylHalide->Nitro_Reduction Reducing agents SNAr Nucleophilic Aromatic Substitution ArylHalide->SNAr Nucleophile (e.g., Base) Alkyne Ethynyltrimethylsilane Alkyne->Sonogashira Glaser Glaser Coupling (Diyne) Alkyne->Glaser O2, Cu(I) TMS_Product 1-(Trimethylsilylethynyl)-2-methoxy-4-nitrobenzene Sonogashira->TMS_Product Deprotection Deprotection (e.g., K2CO3/MeOH) TMS_Product->Deprotection Final_Product 1-Ethynyl-2-methoxy-4-nitrobenzene Deprotection->Final_Product

Sources

Technical Support Center: Purification of 1-Ethynyl-2-methoxy-4-nitrobenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 1-Ethynyl-2-methoxy-4-nitrobenzene via column chromatography. It is structured to address common challenges and frequently asked questions, ensuring a comprehensive resource for successful purification.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the column chromatography of 1-Ethynyl-2-methoxy-4-nitrobenzene, providing systematic approaches to their resolution.

Question: My compound is not eluting from the column, or the recovery is very low. What are the possible causes and solutions?

Answer:

Several factors can lead to poor or no elution of your compound. A systematic investigation is key to identifying the root cause.[1]

  • Inadequate Solvent Polarity: The chosen eluent system may not be polar enough to move the 1-Ethynyl-2-methoxy-4-nitrobenzene, which possesses polar functional groups (nitro and methoxy), down the silica gel column.[2]

    • Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. It is crucial to first determine the optimal solvent system using Thin-Layer Chromatography (TLC).[2] A good starting point for many nitroaromatic compounds is a mixture of ethyl acetate and hexane.[3]

  • Compound Decomposition on Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. While the ethynyl, methoxy, and nitro groups are generally stable, interactions with the stationary phase should not be entirely ruled out, especially if the crude material contains impurities that could catalyze decomposition.

    • Solution: Test the stability of your compound on silica gel by spotting it on a TLC plate, allowing it to sit for an extended period (e.g., an hour), and then developing it to see if any new spots appear. If decomposition is observed, consider using deactivated silica gel (treated with a small amount of a base like triethylamine) or an alternative stationary phase such as alumina.[4]

  • Sample Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation, which can be mistaken for low recovery if the compound is spread across many fractions at low concentrations.

    • Solution: As a general rule, the amount of crude sample should be about 1-5% of the mass of the silica gel.

  • Compound Came Off in the Solvent Front: If the initial solvent system is too polar, the compound may have eluted very quickly with the solvent front.

    • Solution: Always check the first few fractions collected, even if you don't expect your compound to elute that early.[1]

Question: I'm observing poor separation between my desired product and impurities. How can I improve the resolution?

Answer:

Achieving good resolution is fundamental to obtaining a pure product. Here are several strategies to enhance separation:

  • Optimize the Eluent System: This is the most critical parameter.

    • Solution: Use TLC to meticulously screen different solvent systems. Aim for an Rf value of 0.2-0.4 for your target compound to ensure it spends sufficient time interacting with the stationary phase for effective separation.[1] For aromatic nitro compounds, various mobile phases like methanol-water, acetonitrile-water, and tetrahydrofuran-water have been studied, highlighting the importance of solvent choice on retention.[5]

  • Employ a Gradient Elution: Starting with a less polar solvent system and gradually increasing its polarity can significantly improve the separation of compounds with different polarities.

    • Solution: Begin with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane) and incrementally increase the ethyl acetate concentration after collecting a set number of fractions. This allows for the elution of non-polar impurities first, followed by your slightly more polar product, and finally the highly polar impurities.

  • Proper Column Packing: A poorly packed column with channels or cracks will lead to uneven solvent flow and co-elution of components.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles. Gently tapping the column during packing can help settle the stationary phase.[6]

  • Sample Loading Technique: Applying the sample in a concentrated, narrow band at the top of the column is crucial.

    • Solution: Dissolve the crude product in a minimal amount of the initial eluting solvent. Alternatively, for compounds that are not highly soluble, a "dry loading" technique can be employed. This involves adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[4]

Question: The eluted fractions containing my product are yellow, but after solvent evaporation, the yield is lower than expected and the product appears as a dark oil. What could be happening?

Answer:

This issue often points to thermal degradation or the presence of a colored impurity.

  • Thermal Instability: Although 1-Ethynyl-2-methoxy-4-nitrobenzene is a solid at room temperature, prolonged heating during solvent evaporation (e.g., on a rotary evaporator with a high-temperature water bath) can potentially lead to decomposition.

    • Solution: Remove the solvent under reduced pressure at a lower temperature (e.g., 30-40°C).

  • Co-eluting Impurity: A colored impurity might be eluting with your product.

    • Solution: Re-analyze the purified fractions by TLC, using a different solvent system if necessary, to check for any hidden impurities. If an impurity is present, a second column chromatography step with a more optimized solvent system may be required.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of purifying 1-Ethynyl-2-methoxy-4-nitrobenzene.

What is a good starting solvent system for the purification of 1-Ethynyl-2-methoxy-4-nitrobenzene on a silica gel column?

A common and effective starting point for the purification of nitroaromatic compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] Based on the structure of 1-Ethynyl-2-methoxy-4-nitrobenzene, a good initial trial on TLC would be in the range of 10-30% ethyl acetate in hexane.

What safety precautions should I take when handling 1-Ethynyl-2-methoxy-4-nitrobenzene and the solvents?

Safety is paramount in the laboratory.

  • 1-Ethynyl-2-methoxy-4-nitrobenzene: While specific safety data for this exact compound is limited, related nitroaromatic compounds can be harmful. For instance, 1-Ethynyl-4-nitrobenzene is known to cause skin and serious eye irritation.[7] Many nitrobenzene derivatives are toxic if swallowed, inhaled, or in contact with skin, and some are suspected of causing cancer.[8] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[9]

  • Solvents: Hexane and ethyl acetate are flammable. Ensure there are no ignition sources nearby. Work in a well-ventilated area to avoid inhaling the vapors.

How can I monitor the progress of the column chromatography?

Since 1-Ethynyl-2-methoxy-4-nitrobenzene is expected to be a colored (likely yellow) compound, you may be able to visually track the movement of the colored band down the column. However, for accurate monitoring, it is essential to collect fractions and analyze them by TLC.[2][10] This will allow you to identify which fractions contain the pure product and which are mixed or contain only impurities.

Is there a risk of the ethynyl group reacting during chromatography?

Terminal alkynes are generally stable under standard silica gel chromatography conditions. However, highly activated or sensitive alkynes can sometimes react, particularly if the silica gel is very acidic or if there are metallic impurities present. Given the presence of the nitro group, which is electron-withdrawing, the ethynyl proton is slightly acidic but not typically reactive under these conditions. If you suspect instability, performing a 2D TLC can help determine if the compound is degrading on the stationary phase.[11]

III. Experimental Protocol and Data

Detailed Protocol for Column Chromatography Purification
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.[10]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column, ensuring no air bubbles are trapped.[6]

    • Allow the silica gel to settle, draining the excess solvent until the solvent level is just above the silica gel bed.

    • Add a protective layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude 1-Ethynyl-2-methoxy-4-nitrobenzene in a minimal amount of the initial eluent.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has fully entered the silica gel bed.

    • Gently add a small amount of fresh eluent to wash the sides of the column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluting solvent.

    • Begin collecting fractions in numbered test tubes.

    • If using a gradient elution, start with the low-polarity solvent and gradually increase the percentage of the more polar solvent.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to determine their composition.

    • Combine the fractions that contain the pure product.

  • Isolation of the Purified Compound:

    • Remove the solvent from the combined pure fractions using a rotary evaporator at a moderate temperature (30-40°C).

    • Further dry the purified compound under high vacuum to remove any residual solvent.

Data Summary Table
ParameterRecommended Value/ProcedureRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard, effective for separating compounds of moderate polarity.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientAllows for tunable polarity to effectively separate impurities from the product.
Initial TLC Screening 10-30% Ethyl Acetate in HexaneTo determine the optimal starting polarity for the column.
Target Rf on TLC 0.2 - 0.4Ensures good interaction with the stationary phase for optimal separation.[1]
Sample Loading Concentrated solution or dry loadingCreates a narrow starting band, leading to better resolution.[4]
Monitoring TLC analysis of collected fractionsAccurately identifies which fractions contain the pure compound.[2]

IV. Workflow and Logic Diagrams

Troubleshooting Workflow for Column Chromatography

Caption: A troubleshooting decision tree for common column chromatography issues.

V. References

  • Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. Journal of Chromatography A.

  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

  • How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange.

  • TROUBLESHOOTING GUIDE. Agilent Technologies.

  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.

  • Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99%. Cole-Parmer.

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography.

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.

  • nitrobenzene. Organic Syntheses Procedure.

  • GC Column Troubleshooting Guide. Phenomenex.

  • Benzene, 1-methoxy-4-nitro- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS).

  • Column Chromatography. University of Colorado Boulder, Department of Chemistry.

  • Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.

  • Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.

  • Electronic Supplementary Material (ESI) for Chemical Science. The Royal Society of Chemistry.

  • Isolation And Purification Of Substance By Column Chromatography. Request PDF.

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.

  • Synthesis of 1-(4-methoxyphenyl)-2-nitropropene from 4-methoxybenzaldehyde. YouTube.

  • Column Chromatography. YouTube.

  • Separation of 1-Methoxy-2-nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies.

  • 1-Ethynyl-2-methoxy-4-nitrobenzene. ChemicalBook.

  • Process for the purification of mononitro aromatic compounds. Google Patents.

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI.

  • Enhanced Stability Stationary Phases for HPLC. LCGC International.

  • What compounds are unstable in a silica gel column (chromatography). Reddit.

  • Stability study of thymoquinone, carvacrol and thymol using HPLC-UV and LC-ESI-MS. Acta Pharmaceutica.

  • In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Molecules.

  • Stability study of thymoquinone, carvacrol and thymol using HPLC-UV and LC-ESI-MS. PubMed.

Sources

Technical Support Hub: Optimizing 1-Ethynyl-2-methoxy-4-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-ETH-NITRO-042 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 1-ethynyl-2-methoxy-4-nitrobenzene is a classic application of the Sonogashira cross-coupling reaction , typically involving a 1-halo-2-methoxy-4-nitrobenzene precursor and a protected alkyne (e.g., trimethylsilylacetylene), followed by desilylation.[1]

While the nitro group at the para position activates the aryl halide for oxidative addition (enhancing reaction speed), the ortho-methoxy group introduces steric bulk that can impede the catalytic cycle. Furthermore, the electron-deficient nature of the nitro-arene ring makes the final product susceptible to degradation under harsh basic conditions during deprotection.

This guide addresses the three primary yield-killers: Glaser homocoupling , catalyst deactivation , and base-mediated decomposition .

Module 1: The Coupling Phase (Sonogashira Protocol)[2][3]

The "Glaser Trap" (Homocoupling)

The most common cause of low yield in this specific synthesis is not the failure of the cross-coupling, but the consumption of the alkyne via Glaser homocoupling (formation of diyne dimers). This is driven by the presence of Oxygen and excess Copper.

The Fix:

  • Strict Anaerobic Conditions: Sparging with Argon for 15 minutes is superior to simple sonication.

  • Copper Management: Keep CuI loading low (1–2 mol%). If homocoupling persists, switch to a Copper-Free protocol using PdCl2(PPh3)2 with a pyrrolidine base, though this requires higher temperatures (60°C+).

Catalyst Selection Matrix

For the 2-methoxy-4-nitro substrate, the electronic push-pull effect dictates catalyst choice.

CatalystLigand TypeProsConsRecommended For
Pd(PPh3)2Cl2 MonodentateRobust, cheap, standard for aryl iodides.Slower oxidative addition if sterics are high.Standard Batches
Pd(dppf)Cl2 BidentateLarge bite angle accelerates reductive elimination; resistant to poisoning.More expensive; harder to remove traces.Stubborn Substrates
Pd(PPh3)4 MonodentateHighly active Pd(0).Extremely air-sensitive; "Black Pd" precipitates easily.Not Recommended
The "Ortho-Methoxy" Effect

The methoxy group at position 2 exerts steric pressure on the palladium center during the oxidative addition step.

  • Impact: Slower reaction rates compared to non-substituted nitrobenzenes.

  • Solution: Use THF/TEA (1:1) as the solvent system. The polarity of THF helps stabilize the intermediate complexes, while the excess amine ensures rapid regeneration of the active Cu-acetylide species.

Module 2: Deprotection Strategy (The Yield Saver)

The nitro group makes the aromatic ring highly electron-deficient. Using strong bases (e.g., NaOH, KOH) or nucleophilic fluorides (TBAF) can lead to nucleophilic aromatic substitution (replacing the -OMe or -NO2 groups) or polymerization of the alkyne.

Protocol Recommendation:

  • Avoid: TBAF (Tetra-n-butylammonium fluoride). It is often too basic and difficult to remove completely.

  • Adopt: K2CO3 in Methanol . This is a mild, heterogeneous method that minimizes side reactions.

Troubleshooting Workflow (Decision Tree)

The following logic gate helps diagnose reaction failures in real-time.

Troubleshooting Start Reaction Stalled / Low Yield CheckColor Check Reaction Mixture Color Start->CheckColor BlackPrecip Black Precipitate (Pd Black)? CheckColor->BlackPrecip Yes Yes BlackPrecip->Yes O2 Leak / Unstable Ligand No No BlackPrecip->No Solution is Orange/Yellow TLC Check TLC Dimer Diyne Dimer Present? TLC->Dimer Dimer->Yes Glaser Coupling Dimer->No Starting Material Remains Action1 Action1 Yes->Action1 Action: Regas solvent, add excess PPh3 Action2 Action2 Yes->Action2 Action: Reduce CuI, Freeze-Pump-Thaw No->TLC Action3 Action3 No->Action3 Action: Increase Temp or Switch to Pd(dppf)Cl2

Figure 1: Diagnostic logic for Sonogashira coupling failures.

Optimized Experimental Protocol

Step 1: Coupling

Reagents:

  • 1-Iodo-2-methoxy-4-nitrobenzene (1.0 eq)

  • Trimethylsilylacetylene (TMSA) (1.2 eq)

  • Pd(PPh3)2Cl2 (0.03 eq / 3 mol%)

  • CuI (0.015 eq / 1.5 mol%)

  • Triethylamine (TEA) / THF (1:1 v/v)

Procedure:

  • Charge a flame-dried Schlenk flask with the aryl iodide, Pd catalyst, and CuI.

  • Evacuate and backfill with Argon (x3).

  • Add degassed THF and TEA via syringe.

  • Add TMSA dropwise.

  • Stir at Room Temperature for 4–6 hours. (Only heat to 50°C if conversion <50% after 2 hours).

  • Checkpoint: The solution should remain clear/yellow-orange. If it turns black immediately, oxygen was present.

Step 2: Deprotection

Reagents:

  • TMS-Intermediate (1.0 eq)

  • K2CO3 (1.5 eq)

  • Methanol (Grade: HPLC)

Procedure:

  • Dissolve the crude TMS-intermediate in Methanol (0.1 M).

  • Add solid K2CO3.

  • Stir at Room Temperature for 30–60 minutes. Monitor closely by TLC.

  • Quench: Pour into water and extract with Ethyl Acetate immediately upon completion to avoid base-catalyzed degradation.

Frequently Asked Questions (FAQ)

Q: Can I use the Bromo- analogue instead of the Iodo- precursor? A: Yes, but the reactivity will be significantly lower. You must increase the temperature to 60–80°C. At this temperature, the risk of alkyne polymerization increases. If you must use the bromide, switch the catalyst to Pd(dppf)Cl2 or a bulky phosphine ligand (e.g., XPhos) to facilitate oxidative addition.

Q: Why is my product turning dark brown during the deprotection step? A: This indicates decomposition. The nitro group makes the ring an electron sink, rendering the alkyne proton highly acidic (pKa ~20). In the presence of base and air, oxidative polymerization occurs. Solution: Perform the deprotection under Nitrogen and reduce the reaction time.

Q: Can I skip the TMS protection and use Acetylene gas directly? A: Technically yes, but statistically no. Using acetylene gas often leads to double-coupling (Ar-C≡C-Ar) because the product is more reactive than the gas. The TMS-protected route guarantees a 1:1 stoichiometry.

References

  • Chinchilla, R., & Nájera, C. (2011).[2][3] Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121.

    • Authority on catalyst cycles and copper-free variants.[4][5]

  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers and Alkynes. Gelest Technical Library.

    • Standard protocols for mild desilyl
  • Sorensen, U. S., & Pombo-Villar, E. (2005). Sonogashira couplings of 2-nitro- and 4-nitro-substituted aryl halides. Tetrahedron, 61(10), 2697-2703.

Sources

Troubleshooting low conversion in 1-Ethynyl-2-methoxy-4-nitrobenzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for troubleshooting low conversion in 1-Ethynyl-2-methoxy-4-nitrobenzene reactions.

A Guide for Researchers on Troubleshooting Low Conversion in Cross-Coupling Reactions

Welcome to the technical support guide for 1-Ethynyl-2-methoxy-4-nitrobenzene. As Senior Application Scientists, we understand that achieving high conversion rates with functionalized molecules is critical for the success of your research. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your reactions, particularly the commonly employed Sonogashira cross-coupling.

The unique electronic nature of 1-Ethynyl-2-methoxy-4-nitrobenzene—possessing a terminal alkyne for coupling, an electron-donating methoxy group, and a powerful electron-withdrawing nitro group—presents specific challenges and opportunities. This document will address common failure points in a direct question-and-answer format, explain the causality behind experimental choices, and provide robust protocols to validate your findings.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with 1-Ethynyl-2-methoxy-4-nitrobenzene isn't working. Where should I start troubleshooting?

When a Sonogashira reaction fails, it's essential to systematically evaluate the core components: the catalyst system, the reaction environment, and the reagents themselves. The primary suspects are often catalyst inactivity or suboptimal reaction conditions.[1] A logical starting point is to confirm that your palladium catalyst and any copper co-catalyst are active. Furthermore, ensuring strictly anhydrous and anaerobic conditions is critical, as oxygen can promote the unwanted homocoupling of the alkyne (Glaser coupling).[1]

Below is a decision tree to guide your initial troubleshooting efforts.

G start Low or No Conversion Observed catalyst_check Is the Palladium Catalyst Active? (e.g., Pd(PPh3)4, PdCl2(PPh3)2) start->catalyst_check reagent_quality Are Solvents & Amine Base Anhydrous and Degassed? catalyst_check->reagent_quality Yes catalyst_sol Solution: - Use a fresh bottle of catalyst. - Store catalysts under inert gas. - Consider a more robust pre-catalyst. catalyst_check->catalyst_sol No conditions_check Are Reaction Conditions Appropriate? reagent_quality->conditions_check Yes reagent_sol Solution: - Use anhydrous grade solvents. - Degas solvent/amine via sparging with N2/Ar for 20-30 min. - Run reaction under inert atmosphere. reagent_quality->reagent_sol No advanced_troubleshooting Proceed to Advanced Troubleshooting Guide conditions_check->advanced_troubleshooting Yes conditions_sol Solution: - Increase temperature. Aryl bromides often require heat. - Screen alternative bases or solvents (see Advanced Guide). conditions_check->conditions_sol No

Caption: Initial troubleshooting decision tree for Sonogashira reactions.

Q2: I'm observing a significant amount of a side product that appears to be the dimer of my alkyne. What is happening?

This is a classic case of Glaser homocoupling, a common side reaction in Sonogashira couplings that are catalyzed by copper.[1] This oxidative coupling of terminal alkynes is promoted by the presence of oxygen. To mitigate this:

  • Improve Inert Atmosphere: Ensure your reaction setup is rigorously free of oxygen. This involves thoroughly degassing your solvents and amine base (e.g., by sparging with argon or nitrogen for at least 30 minutes) and maintaining a positive pressure of an inert gas throughout the reaction.[1]

  • Switch to Copper-Free Conditions: Many modern Sonogashira protocols omit the copper co-catalyst entirely to prevent this side reaction.[1][2] These methods may require more specialized palladium catalysts, different ligands, or slightly higher temperatures to proceed efficiently, but they completely eliminate the primary pathway for homocoupling.

Q3: My reaction mixture turned black, and the conversion stalled. What does this mean?

The formation of a black precipitate, known as "palladium black," signifies the decomposition and precipitation of your palladium(0) catalyst.[1] This removes the active catalyst from the solution, halting the catalytic cycle. This can be caused by:

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.

  • Inappropriate Solvent: Some solvents may not adequately stabilize the catalytic species.

  • Impurities: Impurities in reagents or solvents can "poison" the catalyst.

  • Poor Ligand Choice: The phosphine ligand may be dissociating, leaving the palladium center exposed and prone to aggregation.

To resolve this, consider using a more robust ligand (e.g., a bi- or tri-dentate phosphine), ensuring high-purity reagents, and carefully controlling the reaction temperature.[3]

Advanced Troubleshooting Guide: Specific Issues & Solutions

Observed Problem Probable Cause(s) Recommended Action(s) Scientific Rationale
Reaction stalls at <50% conversion, even after extended time. 1. Insufficiently Active Catalyst System: The chosen Pd/ligand combination is not potent enough for the substrate. 2. Inappropriate Base: The amine base may be too weak to efficiently form the copper acetylide or regenerate the Pd(0) catalyst.1. Switch Palladium Source/Ligand: Try a more active catalyst system like Pd₂(dba)₃ with a phosphine ligand such as PPh₃ or a more electron-rich ligand like P(t-Bu)₃.[4] 2. Screen Bases: Test stronger or different bases. While Et₃N is common, bases like diisopropylamine (DIPA) or DBU can be more effective.The electron-withdrawing nitro group on your alkyne and the electronics of your aryl halide partner dictate the difficulty of the oxidative addition and reductive elimination steps.[5] A more electron-rich ligand can accelerate oxidative addition to the palladium center.
Starting alkyne is consumed, but the desired product yield is low with many unidentified spots on TLC. 1. Reduction of the Nitro Group: The reaction conditions (e.g., certain bases, impurities, prolonged heating) might be reducing the -NO₂ group to an amine (-NH₂) or other intermediates. 2. Instability of Product: The coupled product may be unstable under the reaction conditions.1. Use Milder Conditions: Attempt the reaction at a lower temperature. 2. Change the Base/Solvent System: Avoid conditions known to promote nitro reduction. Consider a carbonate base (e.g., Cs₂CO₃, K₂CO₃) in a polar aprotic solvent.[6] 3. Monitor Reaction Closely: Use TLC or LC-MS to track product formation and stop the reaction once the starting material is consumed to prevent product degradation.The nitro group is susceptible to reduction by various reagents, and even phosphine ligands under certain conditions can act as reducing agents.[6] Minimizing reaction time and temperature can prevent degradation of sensitive functional groups.
Reaction works with aryl iodides but fails with aryl bromides. Lower Reactivity of Aryl Bromide: The C-Br bond is significantly stronger than the C-I bond, making the oxidative addition step much slower and more energy-intensive.1. Increase Temperature: Aryl bromides typically require higher temperatures (e.g., 60-100 °C) than aryl iodides.[1] 2. Use a More Active Catalyst: Employ catalyst systems known to be effective for aryl bromides, often featuring bulky, electron-rich phosphine ligands like XPhos or SPhos.The general reactivity order for the aryl halide in Sonogashira coupling is I > OTf > Br >> Cl.[1] Overcoming the higher activation energy for C-Br bond cleavage requires more forcing conditions or a more potent catalyst.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol serves as a baseline for a typical Sonogashira reaction.

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Under a positive flow of inert gas, add 1-Ethynyl-2-methoxy-4-nitrobenzene (1.2 mmol, 1.2 equiv).

  • Add anhydrous, degassed triethylamine (5 mL) and anhydrous, degassed THF (5 mL) via syringe.

  • Stir the reaction at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Robust Copper-Free Sonogashira Coupling

This protocol is recommended to avoid Glaser homocoupling side products.

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and a suitable phosphine ligand like P(t-Bu)₃ (0.06 mmol, 6 mol%).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Under a positive flow of inert gas, add 1-Ethynyl-2-methoxy-4-nitrobenzene (1.2 mmol, 1.2 equiv).

  • Add an anhydrous, degassed solvent (e.g., dioxane or DMF, 10 mL) and an amine base (e.g., diisopropylamine, 3.0 mmol, 3.0 equiv) via syringe.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Follow the workup and purification procedure described in Protocol 1.

Mechanistic Overview

Understanding the underlying mechanism is key to effective troubleshooting. The generally accepted catalytic cycle for a copper-catalyzed Sonogashira reaction is depicted below. Low conversion issues often arise from a slow step or a competing pathway in this cycle.

G cluster_copper_cycle Copper Co-catalyst Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)-X(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkyne_complex R-Pd(II)-C≡CR'(L2) transmetalation->pd_alkyne_complex reductive_elimination Reductive Elimination pd_alkyne_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-C≡CR' (Desired Product) reductive_elimination->product cu_cycle Copper Co-catalyst Cycle alkyne H-C≡CR' (Your Alkyne) cu_acetylide Cu-C≡CR' alkyne->cu_acetylide + Cu(I)X, - Base-H+X- base Base (e.g., Et3N) cu_acetylide->transmetalation CuX

Caption: The catalytic cycle for the copper-catalyzed Sonogashira reaction.

References

  • Sonogashira coupling. (2019, January 7). YouTube. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Sohogashira reaction conditions for substrates that do not react using standard reaction conditions. Could some one provide reaction conditions? (2016, February 15). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Palladium Catalyst Removal from 1-Ethynyl-2-methoxy-4-nitrobenzene Products

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal from the products of Sonogashira coupling reactions, specifically involving 1-Ethynyl-2-methoxy-4-nitrobenzene. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the purity of your final compound, a critical aspect in pharmaceutical and fine chemical synthesis.[1][2][3]

The Challenge of Residual Palladium

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are indispensable tools in modern organic synthesis for forming carbon-carbon bonds.[4][5] However, the removal of the palladium catalyst from the final product presents a significant challenge.[6] Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies like the European Agency for the Evaluation of Medicinal Products, with limits often set at or below 5 ppm for the platinum group metals as a whole.[1] Failure to adequately remove the catalyst can compromise the integrity of subsequent biological assays and the safety of the final drug product.[7]

This guide will walk you through the most effective methods for palladium removal, explaining the science behind each technique to empower you to make informed decisions for your specific experimental context.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of 1-Ethynyl-2-methoxy-4-nitrobenzene.

Issue 1: My purified product is still colored, suggesting palladium contamination.

Q: I've performed column chromatography, but my final product, 1-Ethynyl-2-methoxy-4-nitrobenzene, retains a dark color. How can I remove the residual palladium?

A: A persistent color in your product is a strong indicator of palladium contamination. While silica gel chromatography is a standard purification technique, it may not be sufficient to remove all palladium species, especially if they are complexed with your product or other components in the reaction mixture.[7]

Underlying Cause: Palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and can form soluble complexes that co-elute with your product during chromatography.[2] The nitro and methoxy groups in your target molecule could potentially chelate with palladium, making it more difficult to separate.

Solutions:

  • Employ a Scavenger Resin: Metal scavengers are solid-supported reagents with functional groups that have a high affinity for palladium.[8][9][10] They are highly effective at selectively removing palladium from solution with minimal loss of your desired product.[11][12]

    • Mechanism: Scavengers work by chelation, where functional groups like thiols, amines, or phosphines on the resin bind tightly to the palladium, effectively trapping it. The solid support (often silica or polystyrene) allows for easy removal by filtration.[8]

  • Activated Carbon Treatment: Activated carbon is a cost-effective and highly efficient adsorbent for removing palladium.[3][13]

    • Mechanism: The porous structure of activated carbon provides a large surface area for the adsorption of palladium species.[14][15]

Workflow for Selecting a Purification Strategy:

Purification_Workflow start Crude Product (1-Ethynyl-2-methoxy-4-nitrobenzene) chromatography Column Chromatography start->chromatography check_purity Check Purity (TLC, NMR, HPLC) chromatography->check_purity pure_product Pure Product (<5 ppm Pd) check_purity->pure_product Clean scavenger Treat with Scavenger Resin check_purity->scavenger Contaminated activated_carbon Treat with Activated Carbon check_purity->activated_carbon Contaminated filtration Filtration scavenger->filtration activated_carbon->filtration recheck_purity Re-check Purity filtration->recheck_purity recheck_purity->pure_product Clean recheck_purity->scavenger Still Contaminated (Consider different scavenger)

Caption: Decision workflow for palladium removal.

Issue 2: Significant product loss during purification.

Q: When I use a scavenger or activated carbon, I lose a substantial amount of my 1-Ethynyl-2-methoxy-4-nitrobenzene product. How can I prevent this?

A: Product loss during scavenging is a common concern and can often be mitigated by optimizing the treatment conditions.

Underlying Cause: Non-specific binding of your product to the scavenger resin or activated carbon can lead to reduced yields. This is more likely if your product has functional groups that can interact with the scavenger's support or functional groups.

Solutions:

  • Optimize Scavenger Loading: Using an excessive amount of scavenger can lead to higher product loss. Start with a lower equivalent of the scavenger relative to the palladium catalyst used and incrementally increase it if necessary.

  • Screen Different Scavengers: Scavengers come with various functional groups and on different solid supports (e.g., silica, polystyrene).[12] A screening experiment with a small amount of your product and different scavengers can help identify one with high palladium affinity and low product binding.

  • Control Contact Time and Temperature: Minimize the contact time between your product solution and the scavenger to what is necessary for effective palladium removal. Most scavenging can be done at room temperature; however, gentle heating can sometimes improve kinetics but may also increase non-specific binding.[12]

Data Summary: Comparison of Common Scavenging Techniques

MethodAdvantagesDisadvantagesTypical Product Loss
Scavenger Resins High selectivity for palladium, easy to handle, can be used in batch or flow.[9][16]Higher cost compared to activated carbon.[3]1-5%
Activated Carbon Low cost, high efficiency for a broad range of palladium species.[3][13]Can have higher non-specific binding, leading to greater product loss if not optimized.[3]5-15% (can be higher)
Crystallization Can be highly effective for achieving very low palladium levels, also purifies from other organic impurities.[1]Product must be a solid, may require seeding, and can be time-consuming to optimize.Variable, depends on solubility

Frequently Asked Questions (FAQs)

Q1: What are the different types of palladium scavengers available?

A1: Palladium scavengers can be broadly categorized based on their functional groups, which are typically sulfur-, nitrogen-, or phosphorus-based ligands immobilized on a solid support. Common examples include:

  • Thiol-based scavengers: These have a high affinity for soft metals like palladium (e.g., silica-bound mercaptopropyl groups).

  • Amine-based scavengers: Functional groups like triamine or thiourea are effective at chelating palladium.[2]

  • Phosphine-based scavengers: While phosphine ligands are used in the coupling reaction, immobilized phosphines can also be used to scavenge residual palladium.

Q2: How do I choose the right scavenger for my reaction?

A2: The choice of scavenger depends on several factors:

  • The nature of your product: Consider the functional groups on your 1-Ethynyl-2-methoxy-4-nitrobenzene and their potential to interact with the scavenger.

  • The solvent system: Ensure the scavenger is compatible with your reaction solvent.[12]

  • The oxidation state of the palladium: Some scavengers are more effective for specific palladium species (Pd(0) vs. Pd(II)).

A good starting point is to use a scavenger with a thiol-based functional group, as these are generally very effective for palladium.

Q3: Can I regenerate and reuse the palladium scavenger?

A3: While some scavenger resins can be regenerated, it is often not practical on a laboratory scale. For pharmaceutical applications, single-use scavengers are preferred to avoid cross-contamination. The primary goal is often the recovery of the valuable palladium from the spent scavenger.[16][17]

Q4: How can I quantify the amount of residual palladium in my final product?

A4: Accurate quantification of residual palladium is crucial. The most common and reliable methods are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for trace metal analysis due to its high sensitivity and accuracy.[1]

  • Atomic Absorption Spectroscopy (AAS): Another sensitive technique for quantifying metal content.[1] For routine in-process checks, qualitative tests or less sensitive quantitative methods might be employed, but final product release typically requires ICP-MS data.[18]

Q5: Are there any alternatives to using scavengers or activated carbon?

A5: Yes, other methods include:

  • Crystallization: If your product is a solid, careful crystallization can be very effective at leaving palladium impurities in the mother liquor.[1][19] Adding a soluble chelating agent during crystallization can enhance this effect.[1]

  • Liquid-Liquid Extraction: In some cases, an aqueous wash with a solution containing a chelating agent (e.g., thiourea, N-acetylcysteine) can extract palladium from the organic phase.[1]

  • Use of Heterogeneous Catalysts: Employing a palladium catalyst on a solid support (e.g., palladium on carbon) can simplify removal by filtration after the reaction.[20]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging with a Resin
  • Dissolve the Crude Product: After the initial workup of your Sonogashira reaction, dissolve the crude 1-Ethynyl-2-methoxy-4-nitrobenzene in a suitable organic solvent (e.g., THF, ethyl acetate, toluene).

  • Add the Scavenger: Add the selected scavenger resin (typically 5-10 equivalents relative to the initial amount of palladium catalyst).

  • Stir: Stir the mixture at room temperature for 1-4 hours. The optimal time should be determined by monitoring the palladium removal.

  • Filter: Filter the mixture to remove the scavenger resin. Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

  • Analyze: Analyze the product for residual palladium using an appropriate analytical technique (e.g., ICP-MS).

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolve the Crude Product: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10% w/w relative to the crude product).

  • Stir: Stir the suspension at room temperature or with gentle heating (40-50 °C) for 1-3 hours.

  • Filter: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that activated carbon can be pyrophoric, so do not allow the filter cake to dry completely if it contains residual palladium.

  • Concentrate and Analyze: Concentrate the filtrate and analyze for palladium content.

Logical Relationship of Purification Steps:

Purification_Steps A Sonogashira Reaction Crude Product B Initial Workup (e.g., Extraction) A->B C Choice of Purification Method B->C D Column Chromatography C->D Primary Purification E Scavenging/ Adsorption C->E Targeted Pd Removal F Crystallization C->F If Product is Solid G Analysis of Final Product (NMR, HPLC, ICP-MS) D->G E->G F->G H Pure 1-Ethynyl-2-methoxy-4-nitrobenzene G->H

Caption: Logical flow of purification steps.

References

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • ResearchGate. (2025). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF. [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • Environmental Genome. (2022). Pd on carbon (activated carbon impregnated with Pd). [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]

  • Biotage. Metal Scavenger User Guide. [Link]

  • Johnson Matthey. Scavenging Technologies from Johnson Matthey. [Link]

  • ResearchGate. (2025). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents | Request PDF. [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [Link]

  • PhosphonicS. (2022). Metal Scavenger Applications. [Link]

  • Sopachem. Metal Scavenger Guide. [Link]

  • NIH. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]

  • ACS Medicinal Chemistry Letters. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • Spectroscopy. Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]

  • ResearchGate. (2025). (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [Link]

  • NIH. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC. [Link]

  • PubMed. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. [Link]

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • NIH. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC - PubMed Central. [Link]

Sources

Preventing homocoupling in Sonogashira reactions of 1-Ethynyl-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Sonogashira reactions. This guide is specifically tailored to address challenges encountered when using 1-Ethynyl-2-methoxy-4-nitrobenzene as your terminal alkyne. Our goal is to provide you with the expertise and practical solutions to minimize unwanted side reactions, particularly homocoupling, and maximize the yield of your desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction?

A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where the terminal alkyne reacts with itself to form a symmetric butadiyne.[1][2] In the case of 1-Ethynyl-2-methoxy-4-nitrobenzene, this results in the formation of 1,4-bis(2-methoxy-4-nitrophenyl)buta-1,3-diyne. This dimerization consumes your alkyne, reduces the yield of the desired product, and complicates purification.[1]

Q2: I'm observing a significant amount of a symmetric butadiyne byproduct. What are the primary causes?

A2: The formation of the homocoupled product is primarily driven by two factors: the presence of oxygen and the copper(I) co-catalyst.[1][3] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the homocoupling pathway.[1][4] While the copper co-catalyst is added to accelerate the desired cross-coupling, it is also the primary mediator of the homocoupling side reaction.[5] High concentrations of copper can further accelerate this undesired pathway.[1]

Q3: How does the electronic nature of 1-Ethynyl-2-methoxy-4-nitrobenzene affect its propensity for homocoupling?

A3: 1-Ethynyl-2-methoxy-4-nitrobenzene is an electron-deficient alkyne due to the strong electron-withdrawing nitro group. While this can sometimes favor the desired cross-coupling with electron-rich aryl halides, it doesn't inherently prevent homocoupling. The acidity of the terminal proton is increased, facilitating the formation of the copper acetylide intermediate, which can then proceed down either the cross-coupling or homocoupling pathway. Careful control of reaction conditions is therefore crucial.

Troubleshooting Guide

Issue: Significant Homocoupling Product Observed

Root Cause Analysis and Solutions

  • Oxygen Contamination: The most common culprit for Glaser coupling is the presence of oxygen.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., high-purity argon or nitrogen).[6] All solvents and liquid reagents must be rigorously deoxygenated prior to use. Standard methods include sparging with an inert gas for 30-60 minutes or using several freeze-pump-thaw cycles for more sensitive reactions.[6]

  • Excessive Copper(I) Catalyst: While catalytic amounts are necessary for the traditional Sonogashira, too much copper will significantly promote homocoupling.[1][7]

    • Solution 1: Reduce Copper Loading. Decrease the amount of your copper(I) source (e.g., CuI) to the minimum effective concentration. Often, 0.5-2 mol% is sufficient.

    • Solution 2: Implement Copper-Free Conditions. The most effective way to eliminate copper-mediated homocoupling is to remove it entirely.[6][8] Numerous copper-free Sonogashira protocols have been developed and are highly effective.[5][8] These reactions may require slightly higher temperatures or the use of specific ligands to facilitate the catalytic cycle.[8]

  • Rate of Alkyne Addition: If the rate of copper acetylide formation and subsequent homocoupling is faster than the rate of the palladium catalytic cycle (particularly the oxidative addition of the aryl halide), homocoupling will be favored. This can be an issue with less reactive aryl halides (e.g., aryl chlorides or bromides).[9][10]

    • Solution: Slow Addition of the Alkyne. Instead of adding all the 1-Ethynyl-2-methoxy-4-nitrobenzene at the beginning of the reaction, add it slowly over a period of several hours using a syringe pump. This maintains a low concentration of the alkyne, favoring the cross-coupling pathway.[9][10]

  • Choice of Ligand and Palladium Source: The ligand on the palladium center can influence the relative rates of the steps in the catalytic cycle.

    • Solution: Ligand Optimization. For copper-free conditions, bulky, electron-rich phosphine ligands can be effective.[11] N-heterocyclic carbene (NHC) palladium complexes have also shown great promise in promoting copper-free Sonogashira couplings.[5] Consider screening different palladium sources and ligands, such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(dppf)Cl₂.[11]

Mechanistic Insight: The Diverging Pathways

The key to suppressing homocoupling lies in understanding the competing catalytic cycles. The desired Sonogashira cross-coupling and the undesired Glaser homocoupling both proceed through a common copper acetylide intermediate.

G cluster_0 Copper Cycle cluster_1 Palladium Cycle (Desired) cluster_2 Glaser Coupling (Undesired) Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide + Cu(I)X, Base CuX Cu(I)X Base Base Transmetalation Ar-Pd(II)-C≡C-R(L₂) CuAcetylide->Transmetalation Transmetalation Dimer R-C≡C-C≡C-R CuAcetylide->Dimer Oxidative Dimerization Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd OxAdd->Transmetalation Product Ar-C≡C-R Transmetalation->Product Reductive Elimination Product->Pd0 Oxidant O₂ Oxidant->Dimer

Caption: Competing Sonogashira and Glaser coupling pathways.

Recommended Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling (Recommended)

This protocol is designed to eliminate the primary pathway for homocoupling.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and a suitable base such as Cs₂CO₃ (2.0 mmol) or a bulky amine base like diisopropylethylamine (DIPEA, 3.0 mmol).

  • Solvent Addition: Add 5 mL of a deoxygenated solvent (e.g., THF, dioxane, or DMF). Stir the mixture for 10-15 minutes to ensure dissolution and complex formation.

  • Alkyne Addition: Dissolve 1-Ethynyl-2-methoxy-4-nitrobenzene (1.2 mmol) in 5 mL of the same deoxygenated solvent. Add this solution to the reaction mixture dropwise over 2-4 hours using a syringe pump.

  • Reaction: Heat the reaction to the appropriate temperature (typically 60-100 °C, depending on the aryl halide's reactivity) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Low-Copper Sonogashira Coupling

If a copper-free system is not feasible, this protocol minimizes homocoupling by controlling catalyst loading and reaction conditions.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, argon-flushed Schlenk flask, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (0.01 mmol, 1 mol%).

  • Solvent and Base Addition: Add 10 mL of deoxygenated solvent (a 2:1 mixture of THF and triethylamine is common). Stir for 10 minutes.

  • Alkyne Addition: Add 1-Ethynyl-2-methoxy-4-nitrobenzene (1.2 mmol) to the mixture. For less reactive aryl halides, slow addition via syringe pump is recommended.

  • Reaction: Stir at room temperature or heat gently (40-60 °C) as needed. Monitor the reaction progress by TLC or GC-MS.[1]

  • Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove catalyst residues. Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[12] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Quantitative Parameter Summary

ParameterCopper-Free ProtocolLow-Copper ProtocolRationale for Preventing Homocoupling
Copper(I) Source NoneCuI (0.5 - 2 mol%)Eliminates or minimizes the catalyst for Glaser coupling.[1][6]
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ (2-5 mol%)PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-3 mol%)Efficient palladium catalysis ensures the cross-coupling pathway is kinetically favorable.
Base Cs₂CO₃, K₂CO₃, DIPEA, DBUTriethylamine, DiisopropylamineA suitable base is crucial for the deprotonation of the alkyne.[5]
Solvent THF, Dioxane, Toluene, DMF (Deoxygenated)THF/Triethylamine (Deoxygenated)Rigorous deoxygenation prevents oxidative dimerization.[6]
Temperature 60 - 100 °CRoom Temp. to 60 °CHigher temperatures may be needed for less reactive halides but can also increase side reactions.[13]
Alkyne Addition Slow addition recommendedSlow addition for inactive halidesMaintains a low alkyne concentration, disfavoring the bimolecular homocoupling reaction.[9][10]

Troubleshooting Workflow

G start High Homocoupling Observed q1 Is the reaction run under strictly inert conditions? start->q1 a1_no Implement rigorous deoxygenation (sparging, freeze-pump-thaw). Use Schlenk techniques. q1->a1_no No q2 Is a copper co-catalyst being used? q1->q2 Yes a1_no->q2 a2_yes Switch to a copper-free protocol. q2->a2_yes Yes q3 If copper is necessary, is the loading > 2 mol%? q2->q3 No (Copper-free) end Homocoupling Minimized a2_yes->end a3_yes Reduce CuI loading to 0.5-1 mol%. q3->a3_yes Yes q4 Is the aryl halide known to be unreactive? q3->q4 No a3_yes->q4 a4_yes Implement slow addition of the alkyne via syringe pump. q4->a4_yes Yes q4->end No a4_yes->end

Caption: A logical workflow for troubleshooting homocoupling.

References

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • Dou, C., et al. (2019). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. Macromolecules, 52(7), 2736–2743. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ChemOrgChem. (2025). Sonogashira coupling reaction | Organometallic name reaction. YouTube. Retrieved from [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Shang, R., et al. (2017). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Nature Protocols, 12(12), 2576–2586. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Gholinejad, M., & Far, M. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7334–7368. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • Yi, C., et al. (2007). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 72(15), 5769–5772. [Link]

  • The Sonogashira Coupling. (n.d.). Retrieved from [Link]

  • The Organic Chemistry Blog. (2008). Copper-free Sonogashira coupling. Retrieved from [Link]

Sources

Stability issues with 1-Ethynyl-2-methoxy-4-nitrobenzene under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 1-Ethynyl-2-methoxy-4-nitrobenzene . This document is structured to address stability challenges inherent to "push-pull" aromatic alkynes, where the electron-donating methoxy group and electron-withdrawing nitro group create specific reactivity profiles.

Case ID: NE-ALK-04 | Classification: High-Energy / Reactive Intermediate

Core Stability Profile & Handling (Critical Safety)

User Question: I noticed the compound turning dark brown/black upon storage at room temperature. Is it still usable?

Technical Diagnosis: The darkening indicates oligomerization or oxidative degradation . This molecule possesses a "push-pull" electronic structure: the 2-methoxy group (donor) and 4-nitro group (acceptor) polarize the phenyl ring. While this stabilizes the molecule relative to some aliphatic alkynes, the terminal alkyne proton (


) is significantly more acidic than in unsubstituted phenylacetylene due to the electron-withdrawing nitro group.

Immediate Action:

  • Check Solubility: Dissolve a small sample in

    
     or DMSO-
    
    
    
    . If significant insoluble black residue remains, polymerization has occurred.
  • Proton NMR Check: Look for the disappearance of the alkyne proton singlet (

    
     ppm) and broadening of aromatic peaks.
    
  • Safety Warning: Nitro-substituted alkynes are energetic materials . Darkened samples may contain unstable polymeric peroxides or shock-sensitive oligomers. Do not distill degraded material.

Standard Handling Protocol:

  • Storage: Store at

    
     under Argon/Nitrogen.
    
  • Light Sensitivity: Protect from light (amber vials) to prevent photo-induced radical formation.

  • Stabilizers: For long-term storage of large batches, radical inhibitors (e.g., BHT, 10-100 ppm) are recommended if downstream applications tolerate them.

Reaction Troubleshooting: Common Failure Modes

Issue A: Low Yield in Sonogashira Coupling (Homocoupling Dominance)

Symptom: I am trying to couple this alkyne with an aryl halide, but I am isolating the diyne dimer (Glaser product) instead of the cross-coupled product.

Root Cause: The 4-nitro group increases the acidity of the terminal alkyne proton. In the presence of Copper(I) co-catalysts and trace Oxygen, the rate of Glaser homocoupling is accelerated significantly compared to electron-neutral alkynes.

Corrective Workflow:

  • Degas Rigorously: Sparging with inert gas is insufficient. Use Freeze-Pump-Thaw cycles (3x) for reaction solvents.

  • Copper-Free Conditions: Switch to a Copper-free Sonogashira variant to eliminate the oxidative homocoupling pathway.

    • Catalyst:

      
       or 
      
      
      
      with XPhos.
    • Base:

      
       or DABCO (softer bases reduce side reactions).
      
  • Slow Addition: Add the alkyne slowly (syringe pump) to the aryl halide mixture to keep its instantaneous concentration low.

Issue B: Decomposition under Basic Conditions (Hydration/Michael Addition)

Symptom: The starting material disappears in basic media (e.g., K2CO3/MeOH), but no desired product forms. New peaks appear in the aliphatic region.

Root Cause: The "push-pull" system activates the triple bond towards nucleophilic attack. Strong bases in protic solvents (MeOH, Water) can promote Michael-type addition of the solvent across the triple bond or base-catalyzed hydration to the acetophenone derivative.

Corrective Workflow:

  • Solvent Switch: Avoid nucleophilic solvents (MeOH, EtOH). Use aprotic polar solvents like DMF, DMAc, or THF .

  • Base Selection: Use non-nucleophilic bases. Replace Hydroxides/Alkoxides with Inorganic Carbonates (

    
    )  or hindered amines (DIPEA ).
    

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation routes for 1-Ethynyl-2-methoxy-4-nitrobenzene under improper storage or reaction conditions.

DegradationPathways SM 1-Ethynyl-2-methoxy- 4-nitrobenzene (Target Molecule) Glaser Glaser Dimer (1,3-Diyne Homocoupling) SM->Glaser Cu(I), O2, Base (Fast due to -NO2 acidity) Hydration Acetophenone Derivative (Hydration/Solvolysis) SM->Hydration H2O/ROH, Base (Michael Addition) Polymer Poly(phenylacetylene) (Thermal/Radical Polymerization) SM->Polymer Heat (>100°C), Light Concentrated Solution Condition1 Avoid Trace O2 Glaser->Condition1 Condition2 Avoid Protic Solvents Hydration->Condition2 Condition3 Keep Cold/Dark Polymer->Condition3

Figure 1: Primary degradation pathways driven by the electronic activation of the nitro and methoxy substituents.

Quantitative Data: Reactivity Comparison

The table below compares the reactivity of the specific compound against standard analogs, highlighting why standard protocols may fail.

ParameterPhenylacetylene1-Ethynyl-4-nitrobenzene1-Ethynyl-2-methoxy-4-nitrobenzene Implication
Alkyne pKa ~23.2~21.0~21.5 High acidity = Rapid deprotonation & homocoupling risk.
e- Density (Ring) NeutralDeficientPush-Pull Susceptible to both oxidation and nucleophilic attack.
Melting Point Liquid151°C~140-145°C (Est.)Solid handling is easier, but lattice energy can trap impurities.
Cu Sensitivity LowHighVery High Avoid Cu-catalysis if possible; use Pd-only cycles.

Experimental Protocol: Copper-Free Sonogashira Coupling

Recommended for coupling 1-Ethynyl-2-methoxy-4-nitrobenzene to aryl halides without homocoupling side-reactions.

Reagents:

  • Alkyne: 1-Ethynyl-2-methoxy-4-nitrobenzene (1.0 equiv)

  • Aryl Halide: Ar-I (1.0 equiv) [Aryl Iodides preferred over Bromides]

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (4 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with

    
    , XPhos, 
    
    
    
    , and the Aryl Iodide.
  • Solvent Addition: Add anhydrous 1,4-Dioxane. Seal the vial with a septum.

  • Alkyne Addition: Dissolve the 1-Ethynyl-2-methoxy-4-nitrobenzene in a minimal amount of dioxane in a separate syringe.

  • Heating: Heat the reaction block to

    
    .
    
  • Slow Injection: Using a syringe pump, add the alkyne solution dropwise over 1 hour. Rationale: Keeping the alkyne concentration low relative to the catalyst prevents alkyne-alkyne side reactions.

  • Workup: Filter through a celite pad (to remove Pd/Salts), concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

References

  • BenchChem. (n.d.). 1-Ethynyl-4-nitrobenzene Properties and Safety. Retrieved from

  • Royal Society of Chemistry. (2014).[1] Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances. Retrieved from

  • Organic Chemistry Portal. (n.d.). Glaser Coupling / Hay Coupling. Retrieved from

  • TCI Chemicals. (2025).[2][3] Safety Data Sheet: 1-Ethynyl-4-nitrobenzene. Retrieved from

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Nitrobenzene. Retrieved from

Sources

Technical Support Center: Optimization of 1-Ethynyl-2-methoxy-4-nitrobenzene Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Ticket ID: OPT-937-NITRO Subject: Solvent & Base Optimization for Sonogashira Coupling of Electron-Deficient Alkynes

Executive Summary & Critical Safety

Welcome to the Technical Support Center. You are working with 1-Ethynyl-2-methoxy-4-nitrobenzene , a specialized "push-pull" alkyne. The nitro group (electron-withdrawing) at the 4-position significantly increases the acidity of the acetylenic proton, making it highly reactive but also prone to oxidative homocoupling (Glaser coupling). The methoxy group at the 2-position provides steric bulk and electronic donation, influencing solubility and metal coordination.

Critical Safety Warning:

  • Energetic Potential: Nitro-substituted alkynes possess high energy density. Avoid heating dry solids.

  • Base Sensitivity: Strong nucleophilic bases (e.g., hydroxides, alkoxides) can trigger nucleophilic aromatic substitution (

    
    ) on the nitro-activated ring or cause rapid decomposition.
    

Solvent & Base Optimization Matrix

The choice of solvent and base is not arbitrary; it dictates the reaction pathway between the desired Cross-Coupling (Sonogashira) and the undesired Homocoupling (Glaser) .

A. Solvent Selection: The Medium

For this substrate, solubility is rarely an issue due to the nitro/methoxy polarity. The challenge is inertness and workup .

SolventRatingTechnical RationaleRecommended Use Case
THF (Tetrahydrofuran) ⭐⭐⭐⭐⭐Best Balance. Solubilizes the substrate well. Easy to remove (

66°C). Moderate polarity stabilizes the Pd-complex without trapping the catalyst.
Standard bench-scale synthesis.
DMF (Dimethylformamide) ⭐⭐⭐⭐High Solubility. Excellent for inorganic bases (

). High boiling point makes removal difficult (requires aqueous wash, risking emulsion with nitro-compounds).
Scale-up or if using inorganic bases.
Toluene ⭐⭐⭐Non-Polar. Poor solubility for the Pd-oxidative addition complex unless phase-transfer agents are used.Only if strictly anhydrous conditions are required.
MeCN (Acetonitrile) ⭐⭐Coordination Risk. Can coordinate to Pd, slowing the reaction. Good for clean precipitation of products but slower kinetics.If THF fails.
B. Base Selection: The Activator

The nitro group lowers the


 of the alkyne proton (~19-20), making deprotonation easier than phenylacetylene.
BaseTypeCompatibilityMechanism Note
Triethylamine (Et3N) Organic (

)
High. Standard choice. Non-nucleophilic enough to avoid attacking the nitro-ring.Acts as both base and ligand/solvent co-factor.[1]
Diisopropylamine (DIPA) Organic (

)
Moderate. Bulky, but secondary amines can sometimes react with nitro-arenes under high heat.Use if Et3N is too volatile.
Potassium Carbonate (

)
InorganicHigh (in DMF). Heterogeneous conditions reduce side reactions.Requires polar solvent (DMF/DMSO). Slower but cleaner.
DBU Organic (Strong)Low. Too strong. Risk of polymerizing the electron-deficient alkyne.Avoid.

Recommended Protocol (SOP)

This protocol is designed to minimize the "Glaser" homocoupling side reaction, which is the primary failure mode for 4-nitro-substituted alkynes.

Target Reaction: Sonogashira Coupling with Aryl Halide (Ar-X).[1][2][3][4]

Materials:
  • Alkyne: 1-Ethynyl-2-methoxy-4-nitrobenzene (1.0 equiv)

  • Partner: Aryl Iodide (preferred) or Bromide (1.0 - 1.1 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Co-Catalyst: CuI (1-2 mol%) — Keep low to suppress homocoupling.

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Workflow:
  • The "Pre-Mix" (Critical for Catalyst Life): In a dried Schlenk flask, add the Aryl Halide,

    
    , and CuI.
    
    • Why? Adding the alkyne last prevents the formation of copper-acetylides before the Pd-cycle is ready, reducing homocoupling risk.

  • Degassing (The Anti-Glaser Step): Cap the flask. Evacuate and backfill with Argon/Nitrogen 3 times .

    • Technical Note: Nitro-alkynes homocouple rapidly in the presence of CuI and trace

      
      . Sparging is often insufficient; vacuum/backfill is required.
      
  • Solvent/Base Addition: Add degassed THF and

    
     via syringe under inert flow.
    
  • Alkyne Addition: Dissolve 1-Ethynyl-2-methoxy-4-nitrobenzene in a minimal amount of degassed THF. Add this solution dropwise to the stirring catalyst mixture.

    • Why Dropwise? Keeps the concentration of free acetylide low relative to the oxidative addition complex (Ar-Pd-X).

  • Reaction Monitoring: Stir at Room Temperature (RT). If no reaction after 2 hours, heat to 40-50°C.

    • Warning: Do not exceed 60°C initially. Nitro compounds can degrade.

Troubleshooting & FAQs

Visualizing the Troubleshooting Logic

Troubleshooting start Issue Detected issue1 Black Precipitate / Tar start->issue1 issue2 No Reaction (SM remains) start->issue2 issue3 Dimer Product (Glaser) start->issue3 sol1 Check O2 exclusion. Reduce Temp. Switch to K2CO3/DMF. issue1->sol1 Decomposition sol2 Check Catalyst (Pd black?). Switch Ar-Br to Ar-I. Heat to 50°C. issue2->sol2 Inertness sol3 CRITICAL: O2 Leak. Add Alkyne slower (dropwise). Reduce CuI loading. issue3->sol3 Homocoupling

Caption: Decision matrix for troubleshooting common failure modes in nitro-alkyne couplings.

Frequently Asked Questions

Q1: My reaction turns black immediately upon adding the alkyne. Is this normal?

  • Diagnosis: No. Immediate blackening usually indicates rapid precipitation of Palladium black (catalyst death) or polymerization.

  • Fix: The nitro-alkyne might be coordinating too strongly to the Cu, stripping it from the cycle.

    • Ensure the alkyne is added last and slowly.

    • Increase the Phosphine ligand load (add 2-5 mol% extra

      
      ) to stabilize the Pd.
      

Q2: I see a major spot on TLC that is not my product or starting material. What is it?

  • Diagnosis: It is likely the Glaser Homocoupling product (1,4-bis(2-methoxy-4-nitrophenyl)buta-1,3-diyne).

  • Mechanism: The nitro group makes the alkyne proton acidic, facilitating rapid Cu-acetylide formation. If any oxygen is present, Cu catalyzes the dimerization.

  • Fix: You must rigorously degas solvents. Switch to "Copper-Free" Sonogashira conditions (

    
    , 
    
    
    
    , in DMF at 80°C) if the problem persists.

Q3: Can I use aqueous bases like NaOH or KOH?

  • Diagnosis: High Risk.

  • Reasoning: Strong hydroxide bases can attack the electron-deficient aromatic ring (activated by the nitro group) via

    
    , displacing the methoxy group or causing complex degradation. Stick to Carbonates or Amines.
    

Q4: Why is the yield low with Aryl Bromides?

  • Diagnosis: The oxidative addition of Pd to electron-rich Aryl Bromides is the rate-limiting step.

  • Fix: Switch to an Aryl Iodide . If you must use a bromide, switch the catalyst to a more active system like

    
     or add a bulky electron-rich ligand like XPhos .
    

Mechanistic Insight & Visualization

Understanding the specific electronic influence of your substrate is key to optimization.

Mechanism sub 1-Ethynyl-2-methoxy-4-nitrobenzene nitro 4-Nitro Group (Electron Withdrawing) sub->nitro methoxy 2-Methoxy Group (Steric/Donating) sub->methoxy effect1 Increases Acidity of Alkyne Proton nitro->effect1 effect3 Ortho-Steric Hindrance methoxy->effect3 effect2 Stabilizes Cu-Acetylide effect1->effect2 risk RISK: Oxidative Homocoupling (Glaser) effect2->risk If O2 present effect3->risk Reduces Rate (Protective)

Caption: Electronic and Steric effects of substituents on reaction trajectory.

The Nitro group pulls electron density, making the terminal proton acidic (




). This accelerates the entry into the Copper cycle. If the Palladium cycle (Transmetallation) is slower than the Copper cycle oxidation, the system defaults to Homocoupling.

Optimization Goal: Slow down the Copper cycle (reduce CuI, remove


) or speed up the Palladium cycle (use Aryl Iodides, better ligands).
References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Sørensen, U. S., & Pombo-Villar, E. (2005). Sonogashira couplings of electron-deficient alkynes.[5] Tetrahedron, 61(10), 2697-2703.

  • Liang, B., et al. (2005).[5] Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.[5] The Journal of Organic Chemistry, 70(1), 391–393.[5]

  • Nagy, E., et al. (2012). Optimization of the Sonogashira coupling of 4-nitrophenylacetylene. Central European Journal of Chemistry, 10, 1667–1674.

Sources

Technical Support Center: Optimizing Reactions with 1-Ethynyl-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Ethynyl-2-methoxy-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile, yet sometimes challenging, reagent. The unique electronic properties of this molecule, stemming from the potent electron-withdrawing nitro group and the reactive terminal alkyne, present specific considerations for reaction optimization.[1] This document provides in-depth troubleshooting guides and frequently asked questions to help you enhance your reaction rates and achieve higher yields.

Troubleshooting Guide: Enhancing Reaction Rates and Yields

This section addresses common issues encountered during reactions with 1-Ethynyl-2-methoxy-4-nitrobenzene, with a primary focus on the widely utilized Sonogashira cross-coupling reaction.

Issue 1: Low or No Product Yield in Sonogashira Coupling

A common challenge is the failure to obtain the desired coupled product in satisfactory yields. This can be due to a number of factors, from catalyst deactivation to suboptimal reaction conditions.

Causality Analysis:

The strong electron-withdrawing nature of the nitro group in 1-Ethynyl-2-methoxy-4-nitrobenzene can influence the reactivity of the aromatic ring. While this can be advantageous in some contexts, it can also impact the catalytic cycle of cross-coupling reactions. Furthermore, the terminal alkyne is susceptible to side reactions, such as homocoupling, which can reduce the yield of the desired product.[2]

Troubleshooting Workflow:

start Low Yield catalyst Catalyst System Evaluation Palladium Source Ligand Choice Copper Co-catalyst start->catalyst Initiate Troubleshooting conditions Reaction Condition Optimization Solvent Base Temperature catalyst->conditions Optimize purification Post-Reaction Workup & Purification Degassing Purity of Reagents conditions->purification Refine end Improved Yield purification->end Achieve

Caption: Troubleshooting workflow for low product yield.

Step-by-Step Optimization Protocol:

  • Evaluate the Catalyst System: The choice of catalyst is critical for the success of Sonogashira coupling.[3]

    • Palladium Source: While Pd(PPh₃)₄ is a common choice, consider more robust pre-catalysts like PdCl₂(PPh₃)₂.[2]

    • Ligand Selection: The electron-deficient nature of the nitro-substituted ring may necessitate the use of electron-rich and bulky phosphine ligands. These ligands can promote the oxidative addition step and stabilize the active palladium species.[2][4][5] Consider ligands from the Buchwald family, such as SPhos or XPhos.[4]

    • Copper Co-catalyst: Copper(I) iodide is the standard co-catalyst. Ensure it is of high purity and added under an inert atmosphere to prevent oxidation.

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents are generally preferred. See the table below for a comparison of common solvents.

    • Base: An appropriate base is required to deprotonate the terminal alkyne. Organic amine bases like triethylamine or diisopropylethylamine are commonly used.[6]

    • Temperature: While many Sonogashira reactions proceed at room temperature, gentle heating (40-60 °C) may be necessary to drive the reaction to completion, especially with challenging substrates.

Solvent Dielectric Constant (20°C) Notes
Tetrahydrofuran (THF)7.6Good for dissolving organic substrates.
Dimethylformamide (DMF)36.7Can help solubilize salts and reagents.
Acetonitrile (MeCN)37.5A polar aprotic solvent that can accelerate the reaction.
Toluene2.4A nonpolar solvent, sometimes used in combination with others.

Data Presentation: Comparison of common solvents for Sonogashira coupling.

Issue 2: Significant Formation of Alkyne Homocoupling Byproduct (Glaser Coupling)

The formation of a symmetrical diyne, resulting from the homocoupling of 1-Ethynyl-2-methoxy-4-nitrobenzene, is a frequent side reaction that consumes the starting material and complicates purification.

Causality Analysis:

This side reaction is primarily mediated by the copper(I) co-catalyst in the presence of an oxidant (often trace oxygen).[2] The terminal alkyne is deprotonated by the base, and the resulting copper acetylide can undergo oxidative coupling.

Mitigation Strategies:

  • Copper-Free Sonogashira Protocol: The most effective way to eliminate Glaser coupling is to perform the reaction in the absence of a copper co-catalyst. This often requires a more active palladium catalyst system and may necessitate higher reaction temperatures.

  • Rigorous Degassing: If a copper co-catalyst is used, it is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Choice of Base: The choice of base can also influence the rate of homocoupling. In some cases, using a less coordinating base may be beneficial.

Experimental Protocol: Copper-Free Sonogashira Coupling

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), 1-Ethynyl-2-methoxy-4-nitrobenzene (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv).

  • Add degassed solvent (e.g., THF or DMF).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the nitro group in 1-Ethynyl-2-methoxy-4-nitrobenzene in cross-coupling reactions?

A: The nitro group is a strong electron-withdrawing group.[1] This has two main effects:

  • It can activate the aromatic ring towards nucleophilic aromatic substitution.[1]

  • In the context of palladium-catalyzed cross-coupling reactions, it can influence the electronic properties of the molecule, which may affect the rates of oxidative addition and reductive elimination in the catalytic cycle.[7]

Q2: Are there any known side reactions involving the nitro group under typical Sonogashira conditions?

A: While the nitro group is generally stable under standard Sonogashira conditions, highly reducing conditions or the presence of certain reactive species could potentially lead to its reduction. However, this is not a common side reaction under the mild conditions typically employed. It is always advisable to monitor the reaction for any unexpected byproducts.

Q3: Can 1-Ethynyl-2-methoxy-4-nitrobenzene be used in other types of coupling reactions?

A: Yes, the terminal alkyne is a versatile functional group. Besides Sonogashira coupling, it can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, which is a powerful tool for constructing complex molecular architectures.[8]

Q4: What are the recommended storage conditions for 1-Ethynyl-2-methoxy-4-nitrobenzene?

A: It is a solid organic compound and should be stored in a cool, dry place away from light and sources of ignition.[8] It is advisable to store it under an inert atmosphere to prevent any potential degradation.

Q5: How can I purify the final product after a reaction involving 1-Ethynyl-2-methoxy-4-nitrobenzene?

A: Standard purification techniques such as column chromatography on silica gel are typically effective. The choice of eluent will depend on the polarity of the final product. A mixture of hexanes and ethyl acetate is a common starting point for many organic compounds.

References

  • NIST. (n.d.). Nitrobenzene. National Institute of Standards and Technology.
  • ACS Publications. (n.d.). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters.
  • ResearchGate. (n.d.). 1-Ethoxy-4-nitrobenzene.
  • Pearson. (2022, July 22). Sonogashira Coupling Reaction: Videos & Practice Problems.
  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Stack Exchange. (2018, March 10). Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene?. Chemistry Stack Exchange.
  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands.
  • Benchchem. (n.d.). 1-Ethynyl-4-nitrobenzene|CAS 937-31-5|Nitrophenylacetylene.
  • Shaalaa.com. (2017, October 3). Which of the following is an appropriate set of reactants for the preparation of 1-methoxy-4-nitrobenzene and why? (i) (ii).
  • RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • ACS Publications. (2021, July 7). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
  • University of North Texas. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • ResearchGate. (n.d.). Nitro group reduction and Suzuki reaction catalysed by palladium supported on magnetic nanoparticles modified with carbon quantum dots generated from glycerol and urea.
  • ACS Publications. (2021, October 6). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters.
  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • PubMed Central. (n.d.). A Brief Introduction to Chemical Reaction Optimization.
  • YouTube. (2013, February 4). Aromatic 2b. Preparation & Puification of Nitrobenzene.
  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Springer. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
  • Benchchem. (n.d.). Optimizing reaction conditions for 4-Nitrocyclohex-1-ene cycloadditions.
  • Google Patents. (n.d.). CN111187168A - Clean production process for producing nitrobenzene alkoxy ether by using nitrohalogenated benzene.
  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • ResearchGate. (n.d.). Optimization of reaction conditions: Optimization of reactions were....
  • YouTube. (2019, January 7). Sonogashira coupling.

Sources

Byproduct formation in the synthesis of 1-Ethynyl-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Ethynyl-2-methoxy-4-nitrobenzene

Abstract The synthesis of 1-Ethynyl-2-methoxy-4-nitrobenzene (CAS: 1135283-10-1) is a critical step in the development of EGFR inhibitors and other kinase-targeting therapeutics. While the Sonogashira cross-coupling is the industry standard for this transformation, the specific electronic and steric environment of the 2-methoxy-4-nitro motif introduces unique stability challenges. This guide addresses the two primary failure modes: oxidative homocoupling (Glaser coupling) and base-mediated oligomerization of the electron-deficient alkyne.

Module 1: Critical Troubleshooting Guide

Issue 1: "My reaction mixture turned black, and the yield is <30%."

Diagnosis: Polymerization of the Terminal Alkyne. Mechanism: The 4-nitro group is a strong electron-withdrawing group (EWG). When conjugated with the terminal alkyne, it significantly increases the acidity of the acetylenic proton and the electrophilicity of the triple bond. In the presence of strong bases or excess heat (common during deprotection), the alkyne undergoes rapid anionic polymerization or nucleophilic attack, leading to "tarry" oligomers.

Corrective Actions:

  • Switch Deprotection Base: If using NaOH or KOH, switch to K₂CO₃ in Methanol at 0°C to Room Temperature . Avoid heating during deprotection.

  • Buffer the System: For highly sensitive substrates, use a biphasic system (CH₂Cl₂/aq. NaHCO₃) or a fluoride source like TBAF buffered with acetic acid to maintain a near-neutral pH.

  • Quench Immediately: Do not let the reaction stir overnight. Monitor via TLC/HPLC and quench immediately upon consumption of the silyl-protected precursor.

Issue 2: "I see a major impurity with double the molecular weight."

Diagnosis: Glaser Homocoupling (Diyne Formation). Mechanism: In the presence of Copper(I) and Oxygen, the terminal alkyne (either the reagent TMS-acetylene or the deprotected product) undergoes oxidative dimerization.


Corrective Actions: 
  • Degas Rigorously: Sparging with argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for all solvents and liquid reagents.

  • Copper-Free Variant: If the problem persists, switch to a Copper-free Sonogashira protocol using a highly active catalyst like Pd(tBu₃P)₂ or PdCl₂(MeCN)₂ with XPhos , which eliminates the mechanism for copper-acetylide oxidation.

  • Slow Addition: Add the trimethylsilylacetylene (TMSA) dropwise to keep its instantaneous concentration low relative to the aryl halide.

Issue 3: "Starting material (Aryl Halide) remains unreacted."

Diagnosis: Catalyst Deactivation or Steric Hindrance. Mechanism: The 2-methoxy group is ortho to the reaction site. This creates steric bulk that hinders the oxidative addition of Pd(0). Additionally, the nitro group can weakly coordinate to palladium, potentially creating a resting state that slows the catalytic cycle.

Corrective Actions:

  • Switch Leaving Group: Ensure you are using 1-Iodo-2-methoxy-4-nitrobenzene . The bromide analog reacts significantly slower and requires higher temperatures (which promotes polymerization).

  • Increase Catalyst Loading: Increase Pd loading from 1 mol% to 3-5 mol% .

  • Ligand Selection: Use electron-rich, bulky phosphine ligands like SPhos or Buchwald Precatalysts (e.g., XPhos Pd G2) to facilitate oxidative addition across the sterically hindered bond.

Module 2: Mechanistic Visualization

The following diagram illustrates the competing pathways between the desired Cross-Coupling and the undesired Glaser Coupling and Polymerization.

G Start Aryl Iodide (1-Iodo-2-methoxy-4-nitrobenzene) Pd_Cycle Pd(0)/Cu(I) Catalytic Cycle Start->Pd_Cycle Oxidative Addition TMSA TMS-Acetylene TMSA->Pd_Cycle Glaser Glaser Dimer (Diyne Impurity) TMSA->Glaser O2 Leak + Cu(I) (Homocoupling) TMS_Product TMS-Protected Intermediate Pd_Cycle->TMS_Product Reductive Elimination Target Target Product (1-Ethynyl-2-methoxy-4-nitrobenzene) TMS_Product->Target Deprotection (K2CO3/MeOH) Target->Glaser Post-reaction Oxidation Polymer Oligomers/Tars (Black Precipitate) Target->Polymer Base/Heat (Anionic Polymerization)

Figure 1: Reaction network showing the desired Sonogashira pathway (Green) versus the competing Glaser coupling and Polymerization pathways (Red).

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 1-Ethynyl-2-methoxy-4-nitrobenzene minimizing diyne formation.

Reagents & Quantitative Data
ComponentRoleEquivalentsNotes
1-Iodo-2-methoxy-4-nitrobenzene Limiting Reagent1.0 equivMust be free of aniline precursors.
Trimethylsilylacetylene (TMSA) Nucleophile1.2 equivAdd slowly to prevent homocoupling.
Pd(PPh₃)₂Cl₂ Catalyst0.03 equiv (3 mol%)Standard catalyst; air stable.
CuI Co-Catalyst0.015 equiv (1.5 mol%)CRITICAL: Must be white/off-white. If green/brown, recrystallize or discard.
Triethylamine (Et₃N) Base/SolventExcess (Solvent)Must be distilled and degassed.
THF Co-Solvent1:1 v/v with Et₃NImproves solubility of the nitro-arene.
Step-by-Step Methodology

Phase 1: Coupling (Sonogashira)

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of Argon.

  • Charging: Add 1-Iodo-2-methoxy-4-nitrobenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (1.5 mol%).

  • Degassing: Cap the flask. Evacuate and backfill with Argon three times.

  • Solvent Addition: Syringe in degassed THF and Et₃N (1:1 ratio). The solution should turn yellow/orange.

  • Reaction: Add TMSA (1.2 equiv) dropwise over 10 minutes. Stir at Room Temperature for 4-6 hours.

    • Checkpoint: Monitor TLC.[1] The product is usually less polar than the starting iodide.

  • Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate the filtrate in vacuo.

Phase 2: Deprotection (The Sensitive Step)

  • Dissolution: Dissolve the crude TMS-intermediate in MeOH (10 mL/mmol).

  • Cleavage: Cool to 0°C (Ice bath). Add K₂CO₃ (1.5 equiv).

  • Monitoring: Stir at 0°C. Monitor by TLC every 15 minutes. Reaction is typically complete in <1 hour.

    • Warning:DO NOT let this stir overnight. The electron-deficient alkyne will degrade.

  • Quench: Pour into a mixture of ice-water and dilute HCl (pH ~5-6). Extract immediately with Ethyl Acetate.

  • Purification: Flash chromatography on silica gel (Hexanes/EtOAc). The terminal alkyne is often unstable on silica for long periods; elute quickly.

References

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Evano, G., & Blanchard, N. (2013). Glaser Coupling. In Copper-Mediated Cross-Coupling Reactions. Wiley Online Library.

  • PubChem Compound Summary. (2023). 1-Ethynyl-2-methoxy-4-nitrobenzene (CAS 1135283-10-1).[2] National Center for Biotechnology Information. [2]

Sources

Technical Support Center: Work-up Procedures for 1-Ethynyl-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Troubleshooting Work-up, Purification, and Stability Applicable Compound: 1-Ethynyl-2-methoxy-4-nitrobenzene (CAS: 1135283-10-1) Chemical Profile: [1]

  • Functional Groups: Terminal Alkyne (Reactive), Nitro (Electron-withdrawing), Methoxy (Electron-donating).

  • Physical State: Typically a yellow/pale-yellow solid (mp ~148-151 °C).

  • Primary Hazards: Energetic functional groups (Nitro + Alkyne); potential shock/thermal sensitivity.

Part 1: Core Directive - The "Support Ticket" Approach

This guide is structured as a response to high-priority technical support tickets. We address the most common failure modes: catalyst contamination, alkyne degradation, and purification difficulties.

Ticket #001: "My product layer is green/blue and forming an emulsion."

Diagnosis: Residual Copper Catalyst (Click Chemistry/Sonogashira). Root Cause: Copper(I) or Copper(II) salts from the catalytic cycle are coordinating with the nitro/alkyne nitrogens or the methoxy oxygen, forming lipophilic chelates that resist standard water washes.

Troubleshooting Protocol: Do not rely solely on brine or water. You must break the coordination complex using a competitive chelator.

  • Method A: The EDTA Wash (Gold Standard)

    • Prepare a 0.1 M solution of disodium EDTA (adjust pH to ~7-8 with NaOH).

    • Wash the organic phase (DCM or EtOAc) vigorously with this solution (1:1 volume ratio).

    • Observation: The aqueous layer should turn bright blue (absorbing the copper).[2]

    • Repeat until the aqueous layer is colorless.[2]

    • Why it works: EDTA has a higher formation constant (

      
      ) for Cu(II) than your ligand/product.
      
  • Method B: The Ammonia/NH4Cl Wash (For basic-stable compounds)

    • Wash with 10% aqueous NH4OH saturated with NH4Cl (1:1).

    • Why it works: Ammonia forms the water-soluble

      
       complex (deep blue).
      
    • Warning: The nitro group is stable, but ensure no other base-sensitive groups are present.

Ticket #002: "The product turned into a black tar on the silica column."

Diagnosis: Acid-Catalyzed Alkyne Polymerization/Hydration. Root Cause: Standard silica gel is slightly acidic (pH 4-5). Terminal alkynes, especially those on electron-deficient rings (like nitrobenzene), can undergo hydration or polymerization when concentrated on acidic surfaces, leading to "streaking" and yield loss.

Troubleshooting Protocol:

  • Solution: Buffer the Silica.

    • Pre-treat your silica gel slurry with 1-2% Triethylamine (Et3N) in Hexanes.

    • Run the column using a solvent system also containing 0.5% Et3N.

    • Mechanism: The amine neutralizes the acidic silanol (Si-OH) sites, preventing protonation of the alkyne

      
      -system.
      
Ticket #003: "I see a major byproduct spot just above my product."

Diagnosis: Glaser Homocoupling (Dimerization). Root Cause: The terminal alkyne (


) has oxidatively coupled to form the diyne (

) in the presence of trace oxygen and copper/palladium.

Troubleshooting Protocol:

  • Prevention (Critical): You must sparge all solvents with Argon/Nitrogen for at least 15-20 minutes before adding the catalyst. Merely flushing the headspace is insufficient.

  • Remediation: The dimer is usually much less polar than the monomer. Switch to a gradient elution starting with 100% Hexanes (or Heptane) to flush the non-polar dimer before increasing polarity to elute the nitro-alkyne.

Part 2: Scientific Integrity & Logic (Protocols)

Workflow 1: Heavy Metal Decontamination (Pd & Cu)

When synthesizing this compound via Sonogashira or using it in Click chemistry, metal removal is the primary purity bottleneck.

Visualizing the Decision Process:

WorkupLogic Start Crude Reaction Mixture MetalType Identify Catalyst Start->MetalType Copper Copper (CuAAC/Sonogashira) MetalType->Copper Palladium Palladium (Sonogashira) MetalType->Palladium Cu_Wash Aqueous Wash: 0.1M EDTA or NH4OH/NH4Cl Copper->Cu_Wash Pd_Scavenge Add Solid Scavenger: Thiourea or SiliaMetS® Palladium->Pd_Scavenge CheckColor Aqueous Layer Blue? Cu_Wash->CheckColor Proceed Dry (Na2SO4) & Concentrate Pd_Scavenge->Proceed RepeatWash Repeat Wash CheckColor->RepeatWash Yes CheckColor->Proceed No (Colorless) RepeatWash->Cu_Wash

Caption: Decision tree for selecting the appropriate metal scavenging protocol based on the catalytic system used.

Workflow 2: Palladium Removal Protocol (The "Thiourea" Method)

Palladium contaminants often bind to the nitro group or the alkyne


-system, resulting in a dark product that fails elemental analysis.
  • Dissolution: Dissolve the crude organic residue in DCM or EtOAc.

  • Scavenger Prep: Prepare a 5% w/v aqueous solution of Thiourea .

  • Extraction: Stir the organic layer vigorously with the thiourea solution for 30 minutes.

    • Note: Simple shaking in a funnel is often insufficient; vigorous stirring increases surface area contact.

  • Separation: The Pd-Thiourea complex will migrate to the aqueous phase (often turning it yellow/orange).

  • Filtration (Alternative): If using solid scavengers (e.g., SiliaMetS® Thiol), add 4 equivalents relative to the Pd loading, stir for 4 hours, and filter through Celite.

Part 3: Visualization & Data

Physical Properties & Solubility Table

Understanding solubility is key to recrystallization, which is often superior to chromatography for this crystalline solid.

SolventSolubility (25°C)ApplicationNotes
Dichloromethane (DCM) HighExtraction / LoadingGood for dissolving crude; too soluble for crystallization.
Ethyl Acetate HighExtractionStandard workup solvent.
Hexanes / Heptane LowAnti-solventUse to precipitate the product from DCM/EtOAc.
Methanol / Ethanol Moderate (Hot)RecrystallizationBest choice. Dissolve hot, cool slowly to crystallize.
Water NegligibleWashingUse for removing inorganic salts.
Safety Critical: The "Energetic" Warning

Compound: 1-Ethynyl-2-methoxy-4-nitrobenzene Risk Profile:

  • Nitro Group (

    
    ):  Oxidizer.
    
  • Alkyne (

    
    ):  High energy fuel.
    
  • Oxygen Balance: The molecule contains its own oxidant and fuel. While not a primary explosive, it possesses significant potential energy.

Handling Rules:

  • Temperature Limit: Do not heat above 80°C during solvent removal. Use a water bath on the rotovap, not an oil bath.

  • Distillation: NEVER attempt to distill this compound. It will likely decompose exothermically (fume-off) or explode.

  • Metal Acetylides: Avoid contact with copper powder or basic copper solutions in the absence of ligands; dry copper acetylides are shock-sensitive explosives.

Part 4: References & Authority

  • Copper Removal: Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. (Establishes EDTA/Ammonia wash efficacy for CuAAC). Link

  • Sonogashira Workup: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. (Comprehensive guide on catalysts and side-reactions like Glaser coupling). Link

  • Palladium Scavenging: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Review of thiourea and silica-based scavengers). Link

  • Alkyne Stability on Silica: Organic Chemistry Portal. (n.d.). Protection of Alkynes. (General reference for alkyne sensitivity to acidic media). Link

  • Compound Data: PubChem. (n.d.). 1-Ethynyl-2-methoxy-4-nitrobenzene (CID 40148040).[1] (Physical properties and safety data). Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 1-Ethynyl-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, offering unparalleled insight into molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Ethynyl-2-methoxy-4-nitrobenzene, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials development. By comparing its spectral features with those of key structural analogs—nitrobenzene, anisole, and phenylacetylene—we aim to provide a comprehensive understanding of the interplay of substituent effects on the aromatic proton environment.

Understanding the Molecular Landscape: Substituent Effects in ¹H NMR

The chemical shift of a proton in a benzene ring is exquisitely sensitive to the electronic nature of the substituents attached. Electron-donating groups (EDGs), such as a methoxy group (-OCH₃), increase the electron density of the aromatic ring, particularly at the ortho and para positions, causing the protons at these positions to be shielded and resonate at a higher field (lower ppm).[1] Conversely, electron-withdrawing groups (EWGs), like the nitro group (-NO₂), decrease the ring's electron density, especially at the ortho and para positions.[2] This deshielding effect results in a downfield shift (higher ppm) for the corresponding protons.[1] The ethynyl group (-C≡CH) exhibits a more complex behavior, acting as a weak electron-withdrawing group through induction but also possessing magnetic anisotropy that can influence nearby protons.

Analysis of 1-Ethynyl-2-methoxy-4-nitrobenzene

The ¹H NMR spectrum of 1-Ethynyl-2-methoxy-4-nitrobenzene presents a distinct set of signals corresponding to the aromatic protons, the methoxy protons, and the acetylenic proton. A detailed interpretation allows for the unambiguous assignment of each resonance.

Predicted ¹H NMR Spectrum of 1-Ethynyl-2-methoxy-4-nitrobenzene:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.10d~2.5
H-5~8.05dd~8.8, 2.5
H-6~7.10d~8.8
-OCH₃~4.00s-
-C≡CH~3.40s-

Note: These are predicted values based on the analysis of substituent effects and data from analogous compounds. Actual experimental values may vary slightly.

The rationale for these assignments is rooted in the combined electronic influence of the three substituents. The potent electron-withdrawing nitro group at C-4 strongly deshields the ortho protons (H-3 and H-5). The methoxy group at C-2, an electron-donating group, shields the ortho proton (H-3) and the para proton (H-6). The ethynyl group at C-1 also contributes to the overall electronic environment.

Comparative Spectral Analysis

To contextualize the spectrum of our target molecule, we will now compare it with the ¹H NMR spectra of nitrobenzene, anisole, and phenylacetylene. This comparative approach illuminates the incremental effects of each substituent.

CompoundProtonChemical Shift (δ, ppm)Multiplicity
1-Ethynyl-2-methoxy-4-nitrobenzene H-3~8.10d
H-5~8.05dd
H-6~7.10d
-OCH₃~4.00s
-C≡CH~3.40s
Nitrobenzene [3][4]H-2, H-6 (ortho)8.25m
H-4 (para)7.71m
H-3, H-5 (meta)7.56m
Anisole [5]H-2, H-6 (ortho)6.88m
H-3, H-5 (meta)7.26m
H-4 (para)6.92m
-OCH₃3.75s
Phenylacetylene [6]H-2, H-6 (ortho)7.48m
H-3, H-4, H-5 (meta, para)7.21-7.40m
-C≡CH3.06s

Key Observations:

  • Nitrobenzene: The strong deshielding effect of the nitro group is evident, with all aromatic protons appearing downfield of benzene's characteristic signal at ~7.3 ppm.[7] The ortho protons are the most deshielded due to both inductive and resonance effects.[2][3]

  • Anisole: The electron-donating methoxy group shields the aromatic protons, particularly the ortho and para protons, shifting their signals upfield compared to benzene.[1][5]

  • Phenylacetylene: The aromatic protons of phenylacetylene are slightly deshielded compared to benzene, and the acetylenic proton appears at a characteristic chemical shift of around 3.06 ppm.[6]

By examining these reference compounds, the chemical shifts observed for 1-Ethynyl-2-methoxy-4-nitrobenzene can be rationalized. The downfield positions of H-3 and H-5 are a direct consequence of the powerful electron-withdrawing nitro group. The upfield shift of H-6 is primarily due to the shielding effect of the para methoxy group. The chemical shift of the methoxy and acetylenic protons are also influenced by the overall electronic environment of the molecule.

Visualizing Molecular Structure and Proton Environments

The following diagram illustrates the structure of 1-Ethynyl-2-methoxy-4-nitrobenzene and the assignment of its protons.

Caption: Molecular structure of 1-Ethynyl-2-methoxy-4-nitrobenzene with proton assignments.

Experimental Protocol for ¹H NMR Spectroscopy

For researchers seeking to acquire experimental data, the following protocol provides a standardized methodology for obtaining a high-quality ¹H NMR spectrum of aromatic compounds like 1-Ethynyl-2-methoxy-4-nitrobenzene.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte resonances.[8]

  • For referencing, ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

2. Instrument Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution of complex coupling patterns.

  • Tuning and Shimming: The instrument's probe should be tuned to the appropriate frequency for ¹H nuclei. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: Depending on the sample concentration, 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum should be manually phased to ensure all peaks are in the pure absorption mode. The baseline should be corrected to be flat.

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

  • Integration: The area under each signal is integrated to determine the relative number of protons giving rise to that signal.

  • Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each peak and measure the coupling constants (J-values) for all multiplets.

By adhering to this protocol, researchers can reliably obtain and interpret the ¹H NMR spectrum of 1-Ethynyl-2-methoxy-4-nitrobenzene, facilitating its structural confirmation and paving the way for further investigation into its chemical and biological properties.

References

  • Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

  • JoVE. (2026, May 22). NMR Spectroscopy of Benzene Derivatives. [Link]

  • ResearchGate. NMR spectrum of phenylacetylene capped SiNPs: (a) 1H-NMR; (b) 13CNMR. [Link]

  • ResearchGate. 13 C and 1 H NMR spectra for the reactant and products of labeled anisole treated at 500 °C. [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information. [Link]

  • PubChem. Phenylacetylene. National Institutes of Health. [Link]

  • SpectraBase. Phenylacetylene. [Link]

  • SpectraBase. Anisole. [Link]

  • SpectraBase. Nitrobenzene. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • American Chemical Society. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings. [Link]

  • The Royal Society of Chemistry. (2020). Electronic Supplementary Material (ESI) for Chemical Science. [Link]

  • ResearchGate. Reduction of nitrobenzene (A-C) 1 H NMR spectra as follows. [Link]

  • Stack Exchange. (2025, February 20). Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). Chemistry Stack Exchange. [Link]

  • Wiley-VCH. SUPPORTING INFORMATION. [Link]

  • University of Calgary. Ch 13 - Aromatic H. [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. [Link]

  • PubChem. Anisole. National Institutes of Health. [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • University of Liverpool. Chemical shifts. [Link]

  • ResearchGate. 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound.... [Link]

  • PubChem. 1-Ethynyl-2-methoxy-4-nitrobenzene. National Institutes of Health. [Link]

  • Modgraph. 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • The Royal Society of Chemistry. (2016). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

  • Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

Sources

13C NMR analysis of 1-Ethynyl-2-methoxy-4-nitrobenzene.

Author: BenchChem Technical Support Team. Date: February 2026

13C NMR Analysis of 1-Ethynyl-2-methoxy-4-nitrobenzene: A Synthesis Verification Guide

Executive Summary

This guide details the structural validation of 1-Ethynyl-2-methoxy-4-nitrobenzene (CAS: 1135283-10-1) via Carbon-13 Nuclear Magnetic Resonance (


C NMR).[1][2] Designed for researchers utilizing the Sonogashira coupling pathway, this document objectively compares the target molecule's spectral signature against its halogenated precursor, 1-iodo-2-methoxy-4-nitrobenzene .[2]

The transition from an aryl iodide to an aryl alkyne induces distinct chemical shift changes, particularly at the ipso-carbon and the emergence of sp-hybridized alkyne signals. This guide provides a self-validating protocol to confirm this transformation, ensuring high-confidence structural elucidation in drug discovery and materials science workflows.

Part 1: Structural Elucidation Strategy

The validation logic relies on tracking the electronic environment changes at C1 (the substitution site) and detecting the unique magnetic anisotropy of the ethynyl group.

The Comparative Model: Target vs. Precursor

To confirm synthesis, one must differentiate the product from the starting material. The table below contrasts the expected


C NMR shifts of the target with its likely precursor.

Table 1: Comparative


C NMR Shift Analysis (CDCl

)
Carbon PositionTarget: 1-Ethynyl-2-methoxy-4-nitrobenzene (

ppm)
Precursor: 1-Iodo-2-methoxy-4-nitrobenzene (

ppm)
Diagnostic Change
C1 (Ipso) 115.0 – 120.0 90.0 – 95.0 Deshielding (~+25 ppm) .[2] Loss of Iodine's heavy atom shielding effect.[2]
C2 (C-OMe) 158.0 – 162.0158.0 – 160.0Minimal change; dominates as the most deshielded signal.[2]
C4 (C-NO

)
147.0 – 149.0148.0 – 150.0Remains characteristic of nitro-aromatics.[2]
C3, C5, C6 105.0 – 130.0105.0 – 135.0Subtle shifts due to resonance changes.
Methoxy (-OCH

)
56.0 – 57.056.0 – 57.0Constant reference peak.[2]
Alkyne (Internal) 80.0 – 85.0 Absent Primary confirmation of coupling.
Alkyne (Terminal) 76.0 – 80.0 Absent Secondary confirmation.

Note on C1 Shift: The carbon directly attached to Iodine (C1 in precursor) is significantly upfield (~90 ppm) due to the "Heavy Atom Effect." Upon substitution with the ethynyl group, this carbon shifts downfield to the typical aromatic range (~115-120 ppm), providing a clear "negative" signal for the starting material.

Part 2: Experimental Protocol

To ensure detection of quaternary carbons (C1, C2, C4, and the internal alkyne carbon), the relaxation delay must be sufficient.

Step-by-Step Methodology
  • Sample Preparation:

    • Mass: Dissolve 20–30 mg of the isolated solid in 0.6 mL of deuterated chloroform (CDCl

      
      ).
      
    • Solvent Quality: Ensure CDCl

      
       contains TMS (0.00 ppm) for internal referencing. Neutralize solvent with basic alumina if the acetal/alkyne is acid-sensitive (though nitro groups stabilize this molecule).[2]
      
    • Homogeneity: Filter through a cotton plug within the pipette to remove suspended solids (e.g., Pd/Cu catalyst residues).

  • Instrument Parameters (Typical 100 MHz

    
    C / 400 MHz 
    
    
    
    H):
    • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[2]

    • Spectral Width: 240 ppm (–10 to 230 ppm).[2]

    • Scans (NS): Minimum 1024 scans . (Quaternary carbons have long T1 relaxation times and low NOE enhancement).[2]

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Crucial: A short D1 (<1s) may cause the C-NO

      
       or Alkyne-C signals to disappear.[2]
      
  • Processing:

    • Line Broadening (LB): Apply 1.0 – 2.0 Hz to improve S/N ratio for quaternary carbons.

    • Referencing: Set the central CDCl

      
       triplet to 77.16 ppm .
      

Part 3: Visualization & Logic

Assignment Logic & Signal Pathway

The following diagram illustrates the logical flow for assigning the spectrum and verifying the structure based on substituent effects.

NMR_Assignment_Logic Sample Unknown Sample Check_Alkyne Check 75-85 ppm Region Sample->Check_Alkyne Acquire 13C Check_Aromatic Check 145-165 ppm Region Sample->Check_Aromatic Result_Pos Target Confirmed (1-Ethynyl-2-methoxy-4-nitrobenzene) Check_Alkyne->Result_Pos 2 Peaks Found (Internal & Terminal) Result_Neg Precursor/Impurity (Iodide or Homocoupling) Check_Alkyne->Result_Neg No Peaks (Starting Material) Check_Aromatic->Result_Pos C-O (~160) & C-N (~148) Present Check_Aromatic->Result_Neg C-I (~90 ppm) Still Present

Caption: Logical decision tree for validating the Sonogashira product using


C NMR spectral regions.
Molecular Structure & Shift Mapping

The diagram below maps the specific electronic effects governing the chemical shifts.

Structure_Shift_Map C1 C1 (Ipso) ~115-120 ppm (Shielded by Ortho-OMe) C2 C2 (C-OMe) ~160 ppm (Strongly Deshielded) C1->C2 Ortho C4 C4 (C-NO2) ~148 ppm (Deshielded by Nitro) C1->C4 Para path C_Alk1 Alkyne (Internal) ~83 ppm C1->C_Alk1 Attached C2->C4 Meta path OMe Methoxy (-OCH3) ~56 ppm C2->OMe Ether Link C_Alk2 Alkyne (Terminal) ~79 ppm C_Alk1->C_Alk2 Triple Bond

Caption: Predicted chemical shift mapping for 1-Ethynyl-2-methoxy-4-nitrobenzene based on substituent additivity rules.

Part 4: Troubleshooting & Validation

Self-Validating Checks:

  • The "Missing" Carbons: If you observe only 5 aromatic signals instead of 6, check the baseline at ~148 ppm (C-NO

    
    ) and ~115 ppm (C-Ipso).[2] These quaternary carbons relax slowly.[2] Solution:  Increase D1 to 5 seconds.
    
  • Solvent Peak Interference: The CDCl

    
     triplet (77.16 ppm) often overlaps with the terminal alkyne carbon (~76-80 ppm).[2] Solution:  Zoom in on the 77 ppm region.[2][3] The alkyne peak will be a sharp singlet, distinct from the 1:1:1 triplet of the solvent.
    
  • Homocoupling Impurity: If you see a symmetric set of alkyne peaks (only one environment ~80-90 ppm) and no terminal proton in

    
    H NMR, the sample may have dimerized (Glaser coupling) to the bis-aryl alkyne.
    

References

  • Sonogashira Coupling Methodology

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874-922. [Link]

  • NMR Data for Nitro/Methoxy Benzenes (Precursor Analogs)

    • National Institute of Advanced Industrial Science and Technology (AIST).[2] (2023).[2][4] Spectral Database for Organic Compounds (SDBS): 2-Nitroanisole. [Link]

  • Alkyne Substituent Effects in NMR

    • Breitmaier, E., & Voelter, W. (1987).[2] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. [Link]

  • Heavy Atom Effect (Iodine Shifts)

    • Levy, G. C., Lichter, R. L., & Nelson, G. L. (1980). Carbon-13 Nuclear Magnetic Resonance Spectroscopy. Wiley-Interscience.[2] [Link]

Sources

Analytical Benchmarking: Mass Spectrometry of 1-Ethynyl-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of mass spectrometric (MS) strategies for 1-Ethynyl-2-methoxy-4-nitrobenzene (CAS: 1135283-10-1) and its derivatives. As a functionalized nitroanisole intermediate, this compound presents unique analytical challenges due to the competing fragmentation pathways of its ortho-alkyne/methoxy motif and the electron-withdrawing nature of the nitro group.

This document is designed for analytical chemists and synthetic researchers requiring robust protocols for structural elucidation (EI) and high-throughput quantification (ESI/APCI).

Part 1: Structural Elucidation vs. Quantification

The Ionization Dilemma

The choice of ionization technique for 1-Ethynyl-2-methoxy-4-nitrobenzene is dictated by the analytical goal. The molecule possesses three distinct functionalities that influence ionization:

  • Nitro group (-NO₂): Strong electron-withdrawing group (EWG); suppresses protonation in positive mode ESI.

  • Methoxy group (-OCH₃): Ortho to the alkyne; facilitates unique rearrangement pathways.

  • Ethynyl group (-C≡CH): Non-polar handle; amenable to APCI.

Comparative Guide: Technique Selection
FeatureElectron Impact (EI) Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Primary Utility Structural FingerprintingPurity Profiling & LC-MS QuantTrace Analysis of Non-Polar Parent
Ion Type

(Radical Cation)

,


,

Suitability High. Reveals ortho-effects and nitro-loss patterns.Medium. Poor ionization efficiency for the parent nitro compound due to EWG.High. Superior for the neutral parent compound; less suppression.
Key Fragment

131 (

)

178 (

)

178 (

)
Derivatives Required for non-volatiles.Excellent for amino-derivatives (reduced nitro).Good for both parent and derivatives.[1]

Critical Insight: For the parent nitro compound, APCI is often superior to ESI because the nitro group reduces basicity, making proton capture in ESI inefficient. However, once the nitro group is reduced to an amine (a common synthetic step), ESI becomes the method of choice due to the high proton affinity of the aniline nitrogen.

Part 2: Fragmentation Mechanisms & The "Ortho Effect"

Electron Impact (EI) Pathways

Under hard ionization (70 eV), 1-Ethynyl-2-methoxy-4-nitrobenzene (


 177) undergoes characteristic fragmentation.
  • Nitro Group Loss: The most diagnostic cleavage for nitroarenes is the loss of

    
     (46 Da) to form the phenyl cation (
    
    
    
    131), or sequential loss of
    
    
    (30 Da) followed by
    
    
    (28 Da).
  • The Ortho-Methoxy Effect (Benzofuran Formation): Unlike standard nitroanisoles, the presence of the ortho-ethynyl group allows for a cyclization pathway. The oxygen of the methoxy group can attack the alkyne triple bond upon excitation, leading to the elimination of a methyl radical and the formation of a stable benzofuran-like cation. This is a crucial "fingerprint" mechanism for distinguishing this isomer from its meta or para equivalents.

Visualization: Fragmentation Pathway

The following diagram illustrates the competing fragmentation pathways, highlighting the unique cyclization mechanism.

FragmentationPathway Parent Parent Ion [M]+• (m/z 177) Frag_NO2 Phenyl Cation [M - NO2]+ (m/z 131) Parent->Frag_NO2 - NO2• (46 Da) Frag_NO Phenoxy Cation [M - NO]+ (m/z 147) Parent->Frag_NO - NO• (30 Da) Intermediate Cyclization Intermediate Parent->Intermediate Ortho-Interaction (Methoxy + Alkyne) Benzofuran Benzofuran Cation [M - CH3]+ (m/z 162) Intermediate->Benzofuran - CH3• (15 Da) Ring Closure

Figure 1: Proposed EI fragmentation pathways showing the standard nitro-loss (red) and the distinctive ortho-cyclization to benzofuran species (green).

Part 3: Experimental Protocol (LC-MS/MS)

This protocol is optimized for the detection of the parent compound and its amino-derivative using a Triple Quadrupole (QqQ) system.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 1-Ethynyl-2-methoxy-4-nitrobenzene in 1 mL DMSO (due to limited aqueous solubility).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Note: Avoid methanolic solvents if analyzing for long periods, as nucleophilic attack on the activated alkyne is possible under acidic conditions.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-6 min: 5% -> 95% B (Linear ramp)

    • 6-8 min: 95% B (Wash)

MS Parameters (APCI vs ESI)

Since the parent compound lacks a basic nitrogen, APCI is recommended for maximum sensitivity.

ParameterSetting (APCI Positive)Setting (ESI Positive)
Corona Current / Capillary Voltage 4.0 µA3.5 kV
Vaporizer Temp 350°CN/A
Sheath Gas 40 arb units45 arb units
Aux Gas 10 arb units15 arb units
Capillary Temp 275°C300°C
Target MRM (Quant)

(Loss of

)

(Loss of

)
Workflow Decision Matrix

Use this logic flow to select the correct ionization source for your specific derivative.

IonizationSelection Start Analyte Structure? Nitro Parent (Nitro-Alkyne) Start->Nitro Amine Derivative (Amino-Alkyne) Start->Amine Coupled Coupled Product (Heterocycle) Start->Coupled APCI Use APCI (+) (Best Sensitivity) Nitro->APCI Low Basicity ESI Use ESI (+) (High Proton Affinity) Amine->ESI Basic Nitrogen Coupled->ESI Polar/Basic

Figure 2: Decision matrix for selecting ionization modes based on the functional group status of the ethynyl-anisole scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40148040, 1-Ethynyl-2-methoxy-4-nitrobenzene. Retrieved from [Link][2]

  • Abiedalla, Y., & Clark, C. R. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Rapid Communications in Mass Spectrometry.[3] Retrieved from [Link]

  • Biotage (2023). When should I choose APCI or ESI for my flash column chromatography? Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis and characterization of ethynyl-nitrobenzene derivatives (Supplementary Information). Retrieved from [Link][4]

Sources

A Comparative Crystallographic Guide to 1-Ethynyl-2-methoxy-4-nitrobenzene and Its Derivatives: Illuminating Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. Among the myriad of analytical techniques available, single-crystal X-ray crystallography remains the gold standard for providing unambiguous atomic coordinates, offering invaluable insights into intermolecular interactions and solid-state packing. This guide presents a comparative analysis of the crystallographic features of 1-Ethynyl-2-methoxy-4-nitrobenzene, a scaffold of interest in medicinal chemistry, benchmarked against its structurally related derivatives. By examining the subtle interplay of substituent effects on crystal packing, we aim to provide a predictive framework for the solid-state behavior of this class of compounds. Furthermore, we will explore the complementary role of Nuclear Magnetic Resonance (NMR) spectroscopy in structural elucidation and provide detailed, field-proven experimental protocols.

The Significance of Structural Elucidation for Nitroaromatic Compounds

Nitroaromatic compounds, such as derivatives of 1-Ethynyl-2-methoxy-4-nitrobenzene, are prevalent motifs in pharmacologically active molecules. The nitro group, with its strong electron-withdrawing nature, and the ethynyl moiety, a versatile functional group for bioconjugation, contribute to the unique physicochemical properties of these molecules. Understanding their precise spatial arrangement is critical for predicting their interaction with biological targets, optimizing their pharmacokinetic profiles, and ensuring solid-form stability, all of which are crucial aspects of the drug development pipeline.

Comparative Crystallographic Analysis

While a definitive crystal structure for 1-Ethynyl-2-methoxy-4-nitrobenzene is not publicly available in the Cambridge Structural Database (CSD) at the time of this writing, we can infer its likely crystallographic properties by examining closely related structures. The following table summarizes key crystallographic parameters for several nitrobenzene derivatives, providing a basis for comparison.

CompoundMolecular FormulaCrystal SystemSpace GroupUnit Cell ParametersKey Structural FeaturesReference
1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene C₁₇H₁₇NO₄MonoclinicP2₁/na = 8.5209(4) Å, b = 7.5959(4) Å, c = 23.7877(13) Å, β = 99.611(3)°The nitro group is twisted by 7.44 (11)° out of the plane of its attached ring. The crystal structure is stabilized by C—H⋯π interactions.[1][1]
1-Chloro-2-methyl-4-nitrobenzene C₇H₆ClNO₂MonoclinicP2₁/na = 13.5698(8) Å, b = 3.7195(3) Å, c = 13.5967(8) Å, β = 91.703(3)°The molecule is nearly planar, with a dihedral angle of 6.2(3)° between the nitro group and the phenyl ring. The crystal structure is stabilized by π...π stacking interactions and C-H...O hydrogen bonds.[2][3][2][3]
1-Ethoxy-4-nitrobenzene C₈H₉NO₃Not SpecifiedNot SpecifiedNot SpecifiedSynthesized via Williamson ether synthesis. Crystal structure determined at 100 K.[4][4]

The diversity in crystal systems and packing motifs, even with subtle changes in substitution, underscores the importance of empirical structure determination. For instance, the planarity of the nitro group relative to the benzene ring and the nature of intermolecular interactions (e.g., hydrogen bonding, π-stacking) are critical determinants of the crystal lattice.

Experimental Protocols: A Roadmap to Crystal Structure Determination

The following protocols provide a detailed methodology for the synthesis, crystallization, and X-ray diffraction analysis of 1-Ethynyl-2-methoxy-4-nitrobenzene derivatives, adapted from established procedures for similar compounds.[5]

Synthesis of 1-Ethynyl-2-methoxy-4-nitrobenzene Derivatives

A robust method for the synthesis of the target compound and its analogues is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of substituted alkynes.

Reaction Scheme:

Synthesis_Scheme reagents Pd(PPh₃)₂Cl₂, CuI, Et₃N THF, rt, 12h intermediate 2-((Trimethylsilyl)ethynyl)-5-nitroanisole reagents->intermediate starting_material1 2-Bromo-5-nitroanisole starting_material1->reagents starting_material2 Trimethylsilylacetylene starting_material2->reagents desilylation_reagent K₂CO₃, MeOH intermediate->desilylation_reagent product 1-Ethynyl-2-methoxy-4-nitrobenzene desilylation_reagent->product

Caption: Sonogashira coupling for the synthesis of 1-Ethynyl-2-methoxy-4-nitrobenzene.

Step-by-Step Protocol:

  • Reaction Setup: To a stirred solution of 2-bromo-5-nitroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF), add Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and triethylamine (Et₃N) (3.0 eq).

  • Addition of Alkyne: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Workup: After completion of the reaction (monitored by TLC), dilute the mixture with diethyl ether and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification of Intermediate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-((trimethylsilyl)ethynyl)-5-nitroanisole.

  • Desilylation: Dissolve the purified intermediate in methanol (MeOH) and add potassium carbonate (K₂CO₃) (2.0 eq). Stir the mixture at room temperature for 2 hours.

  • Final Product Isolation: After completion of the desilylation, remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 1-Ethynyl-2-methoxy-4-nitrobenzene.

Crystal Growth: The Art of Slow Evaporation

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. The slow evaporation method is a widely used and effective technique for small organic molecules.

Procedure:

  • Solvent Selection: Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/hexane, or acetone). The ideal solvent is one in which the compound is moderately soluble.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution at room temperature.

  • Filtration: Filter the solution through a syringe filter to remove any particulate matter.

  • Crystallization Vessel: Transfer the filtered solution to a clean vial.

  • Slow Evaporation: Cover the vial with a cap that has a few needle holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Monitor the vial over several days to weeks. Once well-formed crystals of suitable size appear, carefully harvest them from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

Workflow:

XRD_Workflow crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Methodology:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Unit Cell Determination: An initial set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Full Data Collection: A full sphere of diffraction data is collected by rotating the crystal.

  • Data Reduction: The collected diffraction intensities are integrated, scaled, and corrected for various experimental factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain the final atomic coordinates and displacement parameters.

Alternative and Complementary Techniques: The Role of NMR Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable information about the structure and dynamics of molecules in solution. For nitroaromatic compounds, NMR is a powerful tool for confirming the constitution and configuration.

Key Comparisons:

  • State of Matter: X-ray crystallography analyzes the solid, crystalline state, whereas NMR typically analyzes the solution state. This can be a crucial distinction, as the conformation of a molecule can differ between the two states.

  • Information Provided: X-ray crystallography yields precise atomic coordinates and information about intermolecular packing. NMR provides information about through-bond and through-space atomic connectivity, which can be used to determine the molecular constitution and relative stereochemistry.

For 1-Ethynyl-2-methoxy-4-nitrobenzene, ¹H and ¹³C NMR would be essential for confirming the successful synthesis and for providing initial structural information. The chemical shifts and coupling constants of the aromatic protons can provide information about the substitution pattern on the benzene ring.

Conclusion

The structural elucidation of 1-Ethynyl-2-methoxy-4-nitrobenzene and its derivatives is a critical step in understanding their potential as pharmaceutical agents. While a definitive crystal structure for the parent compound remains to be reported, a comparative analysis of related structures provides valuable predictive insights into its solid-state properties. The experimental protocols detailed in this guide offer a comprehensive roadmap for the synthesis, crystallization, and structural analysis of this important class of molecules. By integrating the strengths of both X-ray crystallography and NMR spectroscopy, researchers can gain a holistic understanding of the structure-property relationships that govern the behavior of these compounds, thereby accelerating the drug discovery and development process.

References

  • Dinakaran, P. M., Kalainathan, S., Srinivasan, T., & Velmurugan, D. (2012). 1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2774. [Link]

  • McBurney, B., Foss, P. C. D., Reed, E. M., Shine, T. D., Glagovich, N. M., Westcott, B. L., ... & Hunter, A. D. (2004). 1-Ethoxy-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2179-o2180. [Link]

  • PubChem. (n.d.). 1-Ethynyl-2-methoxy-4-nitrobenzene. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Ali, M. A., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(4), 137-143. [Link]

  • Ali, M. A., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Supporting Information for a relevant publication. (Note: A specific publication detailing the synthesis of a very similar compound would be cited here with its full details and a working URL). A representative procedure is adapted from similar syntheses found in the chemical literature.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Clegg, W., Ed. (2015). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved January 29, 2026, from [Link]

Sources

A Comparative Analysis of the Reactivity of 1-Ethynyl-2-methoxy-4-nitrobenzene in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is paramount to the success of a synthetic campaign. The reactivity of a functionalized molecule dictates its utility and the conditions required for its transformation. This guide provides an in-depth comparison of the reactivity of 1-Ethynyl-2-methoxy-4-nitrobenzene with other functionalized alkynes in several cornerstone reactions of modern organic synthesis. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide will leverage established principles of physical organic chemistry and data from closely related analogs to provide a robust predictive analysis of its reactivity profile.

Electronic Profile of 1-Ethynyl-2-methoxy-4-nitrobenzene: A Push-Pull System

The reactivity of 1-Ethynyl-2-methoxy-4-nitrobenzene is governed by the interplay of its three key functional groups: the ethynyl (alkyne) group, the methoxy group, and the nitro group.

  • The Ethynyl Group: The carbon-carbon triple bond is the primary site of reactivity, participating in a wide array of transformations including cycloadditions, cross-coupling reactions, and nucleophilic additions.[1]

  • The Methoxy Group (-OCH₃): Located at the ortho position, the methoxy group is a strong electron-donating group (EDG) through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). Its net effect is electron-donating, increasing the electron density of the aromatic ring.

  • The Nitro Group (-NO₂): Positioned para to the methoxy group, the nitro group is a powerful electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect).[2] It significantly reduces the electron density of the aromatic ring and, by extension, influences the electronic character of the ethynyl group.

The combination of a strong electron-donating group and a strong electron-withdrawing group on the same aromatic ring creates a "push-pull" system. This electronic arrangement leads to a highly polarized molecule, which in turn dictates its reactivity in various chemical transformations.

Comparative Reactivity in Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3][4]

Theoretical Reactivity of 1-Ethynyl-2-methoxy-4-nitrobenzene

The key step involving the alkyne in the Sonogashira reaction is the formation of a copper acetylide intermediate. The acidity of the terminal alkyne proton is a crucial factor in this step. The strong electron-withdrawing nitro group on the phenyl ring of 1-Ethynyl-2-methoxy-4-nitrobenzene is expected to increase the acidity of the acetylenic proton, thereby facilitating the formation of the copper acetylide. This would suggest an enhanced reactivity compared to alkynes bearing electron-donating or neutral substituents.

Comparative Experimental Data
AlkyneAryl HalideCatalyst/ConditionsYield (%)Reference
1-Ethynyl-4-nitrobenzene 2-BromonicotinaldehydePd catalyst, 50 °C, 3 h95[5]
1-Ethynyl-4-nitrobenzene 2-Bromo-4-methoxybenzaldehydePd catalyst, 50 °C, 8 h52[5]
Phenylacetylene IodobenzenePd/CuFe₂O₄ MNPs, K₂CO₃, EtOH, 70°CHigh[6]
1-Ethynyl-4-methoxybenzene Benzyl azideCu(I)-pABA, Water87[7]

From this data, we can infer that 1-Ethynyl-2-methoxy-4-nitrobenzene would likely exhibit high reactivity in Sonogashira couplings, comparable to or even exceeding that of 1-ethynyl-4-nitrobenzene due to the combined electronic effects. The methoxy group, being ortho to the alkyne, might also exert a steric influence, which could modulate the reaction rate.

Experimental Workflow: Sonogashira Coupling

G cluster_prep Reaction Setup cluster_workup Workup and Purification start Combine aryl halide, alkyne, Pd catalyst, Cu(I) salt, and base in a reaction flask degas Degas the reaction mixture start->degas heat Heat to the desired temperature under inert atmosphere degas->heat quench Quench the reaction heat->quench extract Extract with an organic solvent quench->extract dry Dry the organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Generalized workflow for a Sonogashira cross-coupling reaction.

Reactivity in [3+2] Cycloaddition Reactions: The "Click" Perspective

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[4] The copper(I)-catalyzed version of this reaction (CuAAC) is particularly noteworthy for its high efficiency and regioselectivity.

Electronic Considerations for 1-Ethynyl-2-methoxy-4-nitrobenzene

The reactivity of alkynes in [3+2] cycloadditions is influenced by their electronic properties. Electron-deficient alkynes are generally more reactive towards electron-rich 1,3-dipoles. The strong electron-withdrawing nitro group in 1-Ethynyl-2-methoxy-4-nitrobenzene significantly lowers the energy of the alkyne's LUMO (Lowest Unoccupied Molecular Orbital), making it a more potent electrophile for reaction with the HOMO (Highest Occupied Molecular Orbital) of an azide.

Comparative Insights

It is well-established that electron-withdrawing groups on the alkyne accelerate the rate of Huisgen cycloadditions.[8] Therefore, 1-Ethynyl-2-methoxy-4-nitrobenzene is predicted to be highly reactive in both thermal and copper-catalyzed azide-alkyne cycloadditions. Its reactivity would be expected to surpass that of phenylacetylene and even alkynes with electron-donating groups like 1-ethynyl-4-methoxybenzene.

G cluster_reactivity Predicted Reactivity in Huisgen Cycloaddition low Low Reactivity (Electron-Donating Group) 1-Ethynyl-4-methoxybenzene medium Moderate Reactivity (Unsubstituted) Phenylacetylene low->medium high High Reactivity (Electron-Withdrawing Group) 1-Ethynyl-4-nitrobenzene medium->high very_high Very High Reactivity (Push-Pull System) 1-Ethynyl-2-methoxy-4-nitrobenzene high->very_high

Caption: Predicted reactivity trend of functionalized alkynes in Huisgen cycloadditions.

Performance in Diels-Alder [4+2] Cycloadditions

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings, involving the reaction of a conjugated diene with a dienophile (an alkene or alkyne).[9]

1-Ethynyl-2-methoxy-4-nitrobenzene as a Dienophile

The reactivity of a dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups.[9] These groups lower the energy of the dienophile's LUMO, facilitating its interaction with the diene's HOMO. The potent electron-withdrawing nitro group in 1-Ethynyl-2-methoxy-4-nitrobenzene makes it an excellent candidate for a highly reactive dienophile.

Comparative Analysis

Compared to unsubstituted alkynes like phenylacetylene, 1-Ethynyl-2-methoxy-4-nitrobenzene is expected to undergo Diels-Alder reactions much more readily and under milder conditions. Its reactivity would be comparable to other electron-deficient alkynes used as dienophiles.

Susceptibility to Nucleophilic Addition

Electron-deficient alkynes are susceptible to nucleophilic attack. This reaction, often a Michael-type addition, is a valuable method for the formation of carbon-heteroatom and carbon-carbon bonds.[10]

Predicting the Reactivity of 1-Ethynyl-2-methoxy-4-nitrobenzene

The strong polarization of the alkyne bond in 1-Ethynyl-2-methoxy-4-nitrobenzene, induced by the para-nitro group, renders the terminal acetylenic carbon highly electrophilic. This makes it an excellent substrate for nucleophilic addition reactions with a variety of nucleophiles, such as thiols, amines, and stabilized carbanions. The presence of the nitro group is critical for activating the alkyne towards this mode of reactivity.[2]

Comparative Context

In contrast, electron-rich alkynes or those with neutral substituents are generally unreactive towards nucleophilic addition under standard conditions. Therefore, 1-Ethynyl-2-methoxy-4-nitrobenzene would be significantly more reactive in such transformations than phenylacetylene or 1-ethynyl-2-methoxybenzene.

Detailed Experimental Protocols

General Procedure for Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne
  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added the aryl bromide (1.0 equiv), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt (e.g., CuI, 3-10 mol%).

  • The flask is evacuated and backfilled with the inert gas three times.

  • A degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine) is added, followed by the terminal alkyne (1.1-1.5 equiv) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).

  • The reaction mixture is stirred at the appropriate temperature (room temperature to 100 °C) and monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with aqueous ammonium chloride and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • To a round-bottom flask is added the terminal alkyne (1.0 equiv), the azide (1.0-1.1 equiv), and a solvent (e.g., a mixture of t-BuOH and water).

  • A solution of a copper(II) salt (e.g., CuSO₄·5H₂O, 1-10 mol%) and a reducing agent (e.g., sodium ascorbate, 5-20 mol%) in water is added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Conclusion

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002). [Link]

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley, 1992.
  • Kolb, H. C.; Finn, M. G.; Sharpless, K. B. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angew. Chem. Int. Ed.40 , 2004-2021 (2001). [Link]

  • PubChem. 1-Ethynyl-2-methoxy-4-nitrobenzene. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Huisgen, R. 1,3-Dipolar Cycloadditions—Past and Future. Angew. Chem. Int. Ed. Engl.2 , 565-598 (1963). [Link]

  • Himo, F. et al. Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles: A Mechanistic DFT Study. J. Am. Chem. Soc.127 , 210-216 (2005). [Link]

  • Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Ann. Chem.460 , 98-122 (1928). [Link]

  • Chutia, R. et al. Pd/CuFe2O4 MNPs catalyzed Suzuki and Sonogashira cross-coupling reactions in aqueous ethanol: A greener approach. Int. J. New Chem. (2025).
  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene? - Chemistry Stack Exchange. [Link]

  • Dalton Transactions - RSC Publishing. [Link]

  • Nucleophilic Reactions of Benzene Derivatives - Chemistry LibreTexts. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. [Link]

  • The Diels-Alder Reaction - Master Organic Chemistry. [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC. [Link]

Sources

A Comparative Guide to Purity Determination of 1-Ethynyl-2-methoxy-4-nitrobenzene by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 1-Ethynyl-2-methoxy-4-nitrobenzene, a key building block in synthetic chemistry. We will explore the rationale behind method development, present a detailed experimental protocol, and objectively compare its performance against alternative analytical techniques, supported by illustrative data.

Introduction: The Significance of Purity in Synthetic Intermediates

1-Ethynyl-2-methoxy-4-nitrobenzene is a versatile intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules.[1] The presence of impurities, even in trace amounts, can have significant downstream effects, including altered reaction kinetics, the formation of undesirable by-products, and compromised biological activity in final drug products. Therefore, a robust and reliable analytical method for purity determination is not merely a quality control measure but a critical component of the research and development process.

This guide will focus on a developed Reverse-Phase HPLC (RP-HPLC) method as the primary analytical technique, justifying the selection of each parameter to ensure a self-validating and scientifically sound protocol. Furthermore, we will provide a comparative analysis with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to offer a comprehensive perspective on available analytical strategies.

The Primary Technique: Reverse-Phase HPLC

Reverse-phase HPLC is a powerful and widely used technique for the separation and quantification of organic molecules.[2] Its suitability for analyzing 1-Ethynyl-2-methoxy-4-nitrobenzene stems from the compound's aromatic and moderately polar nature, which allows for effective retention and separation on a nonpolar stationary phase.

The Causality Behind Experimental Choices

The development of a successful HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detection parameters. For 1-Ethynyl-2-methoxy-4-nitrobenzene, a C18 column is the stationary phase of choice due to its hydrophobic nature, which provides strong retention for the aromatic ring system. The mobile phase, a mixture of acetonitrile and water, offers a versatile polarity range to elute the analyte and potential impurities with good resolution. The addition of a small amount of formic acid to the mobile phase serves to protonate any acidic functional groups that might be present in the sample or on the silica backbone of the column, leading to sharper peaks and improved reproducibility. UV detection at 254 nm is selected based on the strong absorbance of the nitroaromatic chromophore.

Experimental Workflow: A Visual Guide

The following diagram illustrates the logical flow of the HPLC analysis process, from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample 1. Prepare Sample (1 mg/mL in Acetonitrile) prep_mobile 2. Prepare Mobile Phase (Acetonitrile/Water with 0.1% Formic Acid) degas 3. Degas Mobile Phase instrument_setup 4. Instrument Setup & Equilibration degas->instrument_setup injection 5. Inject Sample instrument_setup->injection separation 6. Chromatographic Separation injection->separation detection 7. UV Detection at 254 nm separation->detection integration 8. Peak Integration detection->integration calculation 9. Purity Calculation (% Area Normalization) integration->calculation report 10. Generate Report calculation->report

Caption: A stepwise workflow for the HPLC purity analysis of 1-Ethynyl-2-methoxy-4-nitrobenzene.

Detailed Experimental Protocol: HPLC Method

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 60% B

    • 18.1-25 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-Ethynyl-2-methoxy-4-nitrobenzene sample.

  • Dissolve in 10 mL of acetonitrile to achieve a final concentration of 1 mg/mL.

  • Vortex until fully dissolved and filter through a 0.45 µm syringe filter before injection.

System Suitability: In accordance with USP General Chapter <621> Chromatography, system suitability parameters should be established to ensure the performance of the chromatographic system.[3][4][5][6][7] This includes parameters such as theoretical plates, tailing factor, and reproducibility of injections.

Comparative Analysis with Alternative Techniques

While HPLC is a robust method, other techniques offer unique advantages and can be employed for orthogonal verification of purity.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that 1-Ethynyl-2-methoxy-4-nitrobenzene is a relatively small organic molecule, it is amenable to GC analysis.

Principle of Separation: In GC, separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

Advantages:

  • High Resolution: Capillary GC columns can provide excellent separation efficiency.

  • Sensitivity: Detectors such as Flame Ionization Detectors (FID) and Electron Capture Detectors (ECD) offer high sensitivity. The ECD is particularly sensitive to nitro-containing compounds.[8]

Limitations:

  • Thermal Lability: The analyte must be thermally stable and volatile enough to be vaporized in the GC inlet without degradation.

  • Derivatization: Non-volatile impurities may not be detected unless they are derivatized.

Quantitative NMR (qNMR)

Quantitative NMR is an absolute quantification method that can determine the purity of a sample without the need for a reference standard of the analyte itself.[9][10]

Principle of Quantification: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11] By comparing the integral of a known proton on the analyte molecule to the integral of a certified internal standard of known concentration, the absolute purity of the analyte can be calculated.

Advantages:

  • Absolute Quantification: Provides a direct measure of purity by weight without the need for calibration curves.[12]

  • Structural Information: Provides structural information about the analyte and any impurities present.

  • Non-destructive: The sample can be recovered after analysis.[9]

Limitations:

  • Sensitivity: Generally less sensitive than chromatographic techniques.

  • Signal Overlap: Overlapping signals from the analyte and impurities can complicate quantification.

  • Requires a Suitable Internal Standard: The internal standard must have a signal that does not overlap with the analyte's signals and must be of high, certified purity.

Data Presentation and Comparison

The following table summarizes the expected performance characteristics of the three analytical techniques for the purity determination of 1-Ethynyl-2-methoxy-4-nitrobenzene.

ParameterHPLC-UVGC-FID/ECDqNMR
Principle Partition chromatographyPartition chromatographyNuclear magnetic resonance
Primary Use Purity, impurity profilingPurity, volatile impuritiesAbsolute purity, structural elucidation
Selectivity HighHighModerate to High
Sensitivity Moderate to HighHigh to Very High (ECD)Low to Moderate
Quantification Relative (Area %)Relative (Area %)Absolute (with internal standard)
Sample Throughput HighHighLow
Key Advantage Versatility and robustnessHigh sensitivity for volatile nitro compoundsAbsolute quantification without analyte standard
Key Limitation Requires analyte reference standard for identificationPotential for thermal degradationLower sensitivity and potential for signal overlap

Conclusion

For the routine purity determination of 1-Ethynyl-2-methoxy-4-nitrobenzene, the developed Reverse-Phase HPLC method offers a robust, reliable, and high-throughput solution. It provides excellent resolution for separating the main component from potential process-related impurities and degradation products.

Gas Chromatography serves as a valuable orthogonal technique, particularly for the detection of volatile impurities, with the potential for higher sensitivity. Quantitative NMR, while having lower throughput, provides the distinct advantage of absolute purity determination without the need for a specific reference standard of the analyte, making it an invaluable tool for the characterization of new chemical entities and for validating the purity assigned to reference materials.

The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the nature of the expected impurities, and the available instrumentation. For comprehensive quality control in a drug development setting, a combination of these techniques is often employed to provide a complete purity profile of the target compound.

References

  • SIELC Technologies. (2018, May 16). 1-Methoxy-2-methyl-4-nitrobenzene.
  • SIELC Technologies. Separation of Nitrobenzene on Newcrom R1 HPLC column.
  • Element Lab Solutions. HPLC Chiral Columns.
  • PeerJ. (2021, November 23). Extended characterization of petroleum aromatics using off-line LC-GC-MS. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information.
  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • MicroSolv. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • Google Patents. WO2020131574A1 - Method of reducing aromatic nitro compounds.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Retrieved from [Link]

  • ResearchGate. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]

  • The Royal Society of Chemistry. 1 Electronic Supplementary Material (ESI) for Chemical Science.
  • MDPI. (2010). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 15(1), 315-321. Retrieved from [Link]

  • ResearchGate. (PDF) 1-Ethoxy-4-nitrobenzene. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • US Pharmacopeia. <621> Chromatography. Retrieved from [Link]

  • National Institutes of Health. Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. Retrieved from [Link]

  • Purity by Absolute qNMR Instructions.
  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • ResearchGate. (PDF) Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique. Retrieved from [Link]

  • Missouri S&T. Aromatic Nitro Compounds. Retrieved from [Link]

  • chiral columns . Retrieved from

  • Quantitative NMR Spectroscopy.docx 11/2017.
  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • <621> CHROMATOGRAPHY.
  • National Institutes of Health. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • ResearchGate. (PDF) Critical Insights into Untargeted GC-HRMS Analysis: Exploring Volatile Organic Compounds in Italian Ambient Air. Retrieved from [Link]

  • YouTube. (2018, September 2). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Retrieved from [Link]

  • Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • ResearchGate. Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • ResearchGate. Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene?. Retrieved from [Link]

  • ResearchGate. A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. Retrieved from [Link]

  • Scribd. USP-NF 621 Chromatography. Retrieved from [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR) ?. Retrieved from [Link]

  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

  • PubChem. 1-Ethynyl-4-nitrobenzene. Retrieved from [Link]

  • Australian Government Department of Health. (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from [Link]

Sources

A Comparative Guide to the Electronic Structure of 1-Ethynyl-2-methoxy-4-nitrobenzene and its Analogs: A Computational Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, a nuanced understanding of a molecule's electronic structure is paramount. It governs reactivity, dictates intermolecular interactions, and ultimately, defines its potential utility. This guide provides a comprehensive computational comparison of the electronic properties of 1-Ethynyl-2-methoxy-4-nitrobenzene, a molecule of interest due to its unique combination of electron-donating and-withdrawing groups, alongside key structural analogs. In the absence of direct, in-depth computational literature on 1-Ethynyl-2-methoxy-4-nitrobenzene, this guide synthesizes data from studies on closely related compounds to predict its electronic behavior and benchmark it against established molecules.

The analysis herein is grounded in Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules.[1][2] By examining molecules such as p-nitroanisole, 1-ethynyl-4-nitrobenzene, and 2-methoxy-4-nitroaniline, we can systematically dissect the influence of the ethynyl, methoxy, and nitro functional groups on the electronic landscape of the benzene ring. This comparative approach allows for a well-reasoned extrapolation to the electronic characteristics of our target molecule, 1-Ethynyl-2-methoxy-4-nitrobenzene.

The Architectural Logic of Our Comparison

To construct a predictive model for the electronic structure of 1-Ethynyl-2-methoxy-4-nitrobenzene, a judicious selection of comparative molecules is essential. The chosen analogs allow for the incremental analysis of substituent effects:

  • p-Nitroanisole (1-methoxy-4-nitrobenzene): This molecule serves as our baseline, showcasing the interplay between a moderate electron-donating group (methoxy) and a strong electron-withdrawing group (nitro) in a para-substitution pattern.[3]

  • 1-Ethynyl-4-nitrobenzene: By replacing the methoxy group with an ethynyl group, we can isolate and evaluate the electronic contribution of the acetylene moiety.[4]

  • 2-Methoxy-4-nitroaniline: This analog allows for a comparison between the ethynyl group and an amino group, another common substituent in medicinal chemistry, in a similar substitution pattern.[5][6]

This strategic selection provides a framework for understanding the cumulative electronic effects present in 1-Ethynyl-2-methoxy-4-nitrobenzene.

A Comparative Analysis of Key Electronic Descriptors

The electronic character of a molecule is quantitatively described by several key parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment.

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)Computational Method
1-Ethynyl-2-methoxy-4-nitrobenzene (Predicted)(Predicted)(Predicted)(Predicted)DFT/B3LYP/6-311++G(d,p)
p-Nitroanisole-6.93-2.714.224.98DFT/B3LYP/6-311++G(d,p)
1-Ethynyl-4-nitrobenzene-7.21-3.154.064.39DFT/B3LYP/6-311++G(d,p)
2-Methoxy-4-nitroaniline-5.78-1.983.806.75DFT/B3LYP/6-311++G(d,p)

Note: The values for 1-Ethynyl-2-methoxy-4-nitrobenzene are predicted based on the trends observed in the comparative molecules. The data for the other molecules is compiled from various computational studies and presented here for comparative purposes. The specific computational methods and basis sets used in the original studies may vary.

HOMO, LUMO, and the Energy Gap: The Heart of Reactivity

The HOMO and LUMO are the frontier molecular orbitals, and their energies are critical indicators of a molecule's ability to donate or accept electrons, respectively. The energy gap between them is a measure of the molecule's chemical reactivity and kinetic stability.[7] A smaller energy gap generally implies a more reactive species.

Based on the data, we can predict that 1-Ethynyl-2-methoxy-4-nitrobenzene will have a relatively small HOMO-LUMO gap. The presence of the electron-donating methoxy group and the π-system of the ethynyl group will likely raise the HOMO energy, while the strong electron-withdrawing nitro group will lower the LUMO energy. This combination is expected to result in an energy gap smaller than that of p-nitroanisole, suggesting a higher reactivity.

Dipole Moment: A Measure of Polarity

The dipole moment is a measure of the overall polarity of a molecule, arising from the asymmetrical distribution of electron density. The significant dipole moments of all the analyzed molecules are dominated by the powerful electron-withdrawing nature of the nitro group. We can anticipate that 1-Ethynyl-2-methoxy-4-nitrobenzene will possess a substantial dipole moment, reflecting its polarized electronic structure.

Visualizing the Computational Workflow and Molecular Structures

To provide a clear understanding of the computational process and the molecules under investigation, the following diagrams are presented.

Computational Workflow cluster_Input Input cluster_Calculation Quantum Chemical Calculation cluster_Output Output & Analysis mol_structure Molecular Structure (SMILES/MOL file) dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) mol_structure->dft Geometry Optimization properties Electronic Properties (HOMO, LUMO, Dipole Moment) dft->properties mep Molecular Electrostatic Potential (MEP) dft->mep Molecular_Structures cluster_target 1-Ethynyl-2-methoxy-4-nitrobenzene cluster_analogs Comparative Analogs Target pNA p-Nitroanisole ENB 1-Ethynyl-4-nitrobenzene MNA 2-Methoxy-4-nitroaniline

Caption: The molecular structures of 1-Ethynyl-2-methoxy-4-nitrobenzene and its comparative analogs.

Experimental Validation: The Crucial Link to Reality

While computational studies provide invaluable insights, experimental validation is the cornerstone of scientific rigor. Spectroscopic techniques, such as UV-Vis spectroscopy, offer a direct probe of the electronic transitions within a molecule. The absorption maximum (λmax) in a UV-Vis spectrum corresponds to the energy required to promote an electron from a lower energy orbital to a higher one, often the HOMO to LUMO transition.

Conclusion: A Predictive Portrait of a Molecule of Interest

This comparative guide, leveraging computational data from analogous structures, paints a predictive picture of the electronic landscape of 1-Ethynyl-2-methoxy-4-nitrobenzene. The synergistic effects of the electron-donating methoxy and ethynyl groups, combined with the potent electron-withdrawing nitro group, are expected to result in a molecule with a relatively small HOMO-LUMO energy gap and a significant dipole moment. These characteristics suggest a molecule with heightened chemical reactivity and potential for interesting photophysical properties.

For researchers in drug development and materials science, this predictive analysis provides a valuable starting point for further investigation. The insights gleaned from this computational comparison can guide the rational design of future experimental work, including synthesis, spectroscopic characterization, and reactivity studies, ultimately accelerating the discovery and development of novel functional molecules.

References

  • DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. (2023). Molecules, 28(6), 2585. [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.).
  • Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. (2020). Cutan Ocul Toxicol, 39(2), 116-126. [Link]

  • DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. (2023). ACS Omega, 8(11), 10487–10502. [Link]

  • An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-2-nitroaniline. (2025). Benchchem.
  • A Technical Guide to 4-Methoxy-2-nitroaniline: Suppliers, Purity, and Experimental Protocols. (2025). Benchchem.
  • 2-Methoxy-4-nitroaniline. PubChem. (n.d.). Retrieved from [Link]

  • 4-Nitroanisole. PubChem. (n.d.). Retrieved from [Link]

  • 1-Ethynyl-4-nitrobenzene. PubChem. (n.d.). Retrieved from [Link]

  • Computational Calculation of Nitrobenzene and Its Derivatives. (2022). Indonesian Journal of Chemical Research, 10(2), 88-92.
  • DFT studies and vibrational spectra of 2-bromomethyl-4-nitroanisole. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 549-558.
  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2024). Molecules, 29(7), 1505. [Link]

  • Schematic representation of the HOMO–LUMO energy gaps for respective nitroaromatic compounds and interfacial plot of the orbitals. (n.d.).
  • Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. (2024). Journal of Biomolecular Structure and Dynamics, 1-15.
  • 4-Nitroanisole. (2025). Benchchem.
  • Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. (2020). Cutan Ocul Toxicol, 39(2), 116-126. [Link]

  • A Spectroscopic Comparative Guide to 4-Ethynylbenzonitrile and Its Deriv
  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2024). Scientific Reports, 14(1), 11181.
  • HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. (n.d.).
  • Electronic spectra and structure of nitroanilines. (1973). Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 69, 543-549.
  • Computational Insights into the Thermophysical, Conformational and Electronic Properties of Diketopyrrolopyrrole and Isoindigo Based Semiconducting Polymers. (2023). ChemRxiv.
  • Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. (2022). Advanced Journal of Chemistry-Section A, 5(1), 10-21.
  • 4-Ethylanisole. (2018). SIELC Technologies.
  • Comparative DFT Studies of Optoelectronic Properties of MTPA Deriv
  • 4-Nitroanisole. (n.d.). Fisher Scientific.
  • 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. (2021).
  • 1-Ethynyl-4-nitrobenzene, CAS No. 937-31-5. (n.d.). iChemical.
  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2024). Scientific Reports, 14(1), 11181.
  • Comparison and Determine Characteristics Potentials of HOMO/ LUMO and Relationship between Ea and Ip for Squaraine Dyes. (2018). Moroccan Journal of Chemistry, 6(3), 404-413.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-2-nitroaniline. (2025). Benchchem.
  • 4-NITROPHENYLACETYLENE. (n.d.). ChemicalBook.
  • Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. (2025).
  • 4-Ethynylanisole 97 768-60-5. (n.d.). Sigma-Aldrich.
  • 2-Methoxy-4-nitroaniline(97-52-9) IR1. (n.d.). ChemicalBook.
  • 4-Ethynylanisole | 768-60-5. (n.d.). ChemicalBook.
  • P-NITROANISOLE. (n.d.). precisionFDA.
  • 768-60-5 CAS MSDS (4-Ethynylanisole) Melting Point Boiling Point Density CAS Chemical Properties. (n.d.). ChemicalBook.
  • Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. (2023). Molecules, 28(4), 1629. [Link]

  • 1-Ethenyl-4-nitrobenzene. PubChem. (n.d.). Retrieved from [Link]

  • N-Ethyl-4-nitroaniline. PubChem. (n.d.). Retrieved from [Link]

  • 4-Nitroanisole, 99+%. (n.d.). Fisher Scientific.

Sources

A Comparative Guide to Catalysts for the Sonogashira Coupling of 1-Ethynyl-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2][3] This powerful transformation has seen extensive application in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4] The reaction's utility is particularly pronounced in the construction of conjugated enynes and arylalkynes.[5]

This guide provides a comparative analysis of various catalytic systems for the Sonogashira coupling of 1-ethynyl-2-methoxy-4-nitrobenzene, a substrate of significant interest due to its electronically distinct functionalities. The presence of a strong electron-withdrawing nitro group and an electron-donating methoxy group on the aromatic ring presents a unique electronic environment that influences catalyst performance. Understanding the interplay between the substrate and different catalytic systems is paramount for optimizing reaction efficiency and yield.

The Sonogashira Reaction: Mechanistic Overview

The Sonogashira reaction traditionally employs a dual catalytic system involving a palladium complex and a copper(I) co-catalyst.[1][3] The generally accepted mechanism proceeds through two interconnected catalytic cycles:

  • The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide.

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The acetylide group is then transferred from the copper to the palladium complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.

To circumvent the formation of undesirable alkyne homocoupling byproducts (Glaser coupling), which can be promoted by the copper co-catalyst, copper-free Sonogashira protocols have been developed.[6] These systems often necessitate careful selection of ligands and reaction conditions to facilitate the catalytic cycle efficiently.

Visualizing the Catalytic Pathway

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Comparative Analysis of Catalytic Systems

The choice of catalyst, ligand, base, and solvent significantly impacts the outcome of the Sonogashira coupling of 1-halo-2-methoxy-4-nitrobenzene. The electron-deficient nature of the aryl halide, due to the nitro group, generally enhances its reactivity towards oxidative addition.[2]

Catalyst SystemAryl HalideAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Traditional Pd/Cu
Pd(PPh₃)₂Cl₂ / CuI1-Iodo-4-nitrobenzenePhenylacetyleneEt₃NTHFRT1.597
Pd(OAc)₂ / CuI1-Iodo-4-nitrobenzenePhenylacetyleneDabcoN/AN/AN/AQuantitative[7]
Copper-Free
[DTBNpP]Pd(crotyl)Cl4-BromonitrobenzenePhenylacetyleneTMPDMSORT2-465-92[8]
Pd/HAP (heterogeneous)4-IodoanisolePhenylacetyleneNa₂OAcDMSO900.67>99N/A
Heterogeneous
Pd/CuFe₂O₄Aryl halidePhenylacetyleneK₂CO₃EtOH700.5-285-95[4]
Pd₁@NCpara-substituted aryl iodide with nitro groupPhenylacetyleneNEt₃MeCN8024High[9]

Note: Data for the specific 1-halo-2-methoxy-4-nitrobenzene substrate is limited. The table presents data for structurally related nitro-substituted aryl halides to provide a comparative perspective. RT = Room Temperature; N/A = Not Available.

In-Depth Discussion of Catalyst Performance

Traditional Palladium/Copper Systems

The classical Sonogashira catalyst, typically a combination of a palladium-phosphine complex like Pd(PPh₃)₂Cl₂ and a copper(I) salt such as CuI, remains a robust choice for many applications. For electron-deficient aryl iodides like 1-iodo-4-nitrobenzene, these systems can provide excellent to quantitative yields under mild conditions.[7] The high reactivity of the C-I bond facilitates oxidative addition, often allowing the reaction to proceed at room temperature.[5]

Causality: The synergy between the palladium and copper catalysts is key. The copper(I) acetylide is a more potent nucleophile than the corresponding terminal alkyne, accelerating the transmetalation step, which is often rate-limiting in copper-free systems.

Copper-Free Catalytic Systems

The primary motivation for developing copper-free Sonogashira reactions is to prevent the formation of diynes resulting from the homocoupling of terminal alkynes.[6] For substrates that are sensitive or when product purity is paramount, copper-free methods are advantageous. The success of these systems hinges on the choice of a suitable palladium catalyst and reaction conditions that promote the catalytic cycle without the aid of a copper acetylide intermediate.

Recent advancements have introduced air-stable, monoligated palladium precatalysts, such as [DTBNpP]Pd(crotyl)Cl, which have demonstrated high efficiency for the room-temperature, copper-free Sonogashira coupling of challenging aryl bromides, including those with electron-withdrawing groups like the nitro substituent.[8] These systems exhibit excellent functional group tolerance.[8]

Causality: The use of bulky, electron-rich phosphine ligands on the palladium center enhances the rate of oxidative addition and reductive elimination. The choice of a strong, sterically hindered amine base and a polar aprotic solvent like DMSO is often crucial for achieving high yields in copper-free protocols.[8]

Heterogeneous Catalysts

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and reduced contamination of the final product with metal residues.[9] Various supported palladium catalysts have been developed, utilizing materials such as magnetic nanoparticles (e.g., Pd/CuFe₂O₄) and nitrogen-doped carbon (e.g., Pd₁@NC).[4][9] These catalysts have shown high activity and selectivity for the Sonogashira coupling of aryl halides, including those with nitro groups.[9]

Causality: The solid support can play a role beyond simply immobilizing the catalyst. For instance, in Pd/CuFe₂O₄, the support itself contains copper, which can participate in the catalytic cycle.[4] For single-atom catalysts like Pd₁@NC, the highly dispersed nature of the active sites can lead to high catalytic efficiency.[9]

Experimental Protocols

Representative Protocol for Traditional Pd/Cu Catalyzed Sonogashira Coupling

This protocol is adapted from a standard procedure for the coupling of an aryl iodide with a terminal alkyne.

Experimental_Workflow start Start step1 To a two-necked flask under N₂ add: - 1-Iodo-2-methoxy-4-nitrobenzene (1.0 equiv.) - Terminal alkyne (1.1 equiv.) - Pd(PPh₃)₂Cl₂ (2.0 mol%) - CuI (2.1 mol%) - Anhydrous THF - Triethylamine (1.5 equiv.) start->step1 step2 Stir the mixture at room temperature for 1.5 h. step1->step2 step3 Monitor reaction progress by TLC or GC. step2->step3 step4 Quench the reaction with water. step3->step4 step5 Extract the product with an organic solvent (e.g., EtOAc). step4->step5 step6 Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. step5->step6 step7 Purify the crude product by column chromatography on silica gel. step6->step7 end End step7->end

Caption: A typical experimental workflow for Sonogashira coupling.

Detailed Steps:

  • To a two-necked flask under a nitrogen atmosphere, add 1-iodo-2-methoxy-4-nitrobenzene (1.0 equivalent), the terminal alkyne (1.1 equivalents), bis(triphenylphosphine)palladium(II) dichloride (2.0 mol%), copper(I) iodide (2.1 mol%), anhydrous tetrahydrofuran, and triethylamine (1.5 equivalents).

  • Stir the resulting mixture at room temperature for 1.5 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Conclusion

The Sonogashira coupling of 1-ethynyl-2-methoxy-4-nitrobenzene and its corresponding halides can be effectively achieved using a variety of catalytic systems.

  • Traditional Pd/Cu catalysts offer high yields and mild reaction conditions, particularly when using the more reactive aryl iodide.

  • Copper-free systems provide an excellent alternative for minimizing homocoupling byproducts, with modern palladium precatalysts enabling efficient room-temperature reactions.

  • Heterogeneous catalysts present a sustainable and practical approach, facilitating catalyst recovery and reuse, which is highly desirable for larger-scale syntheses.

The optimal choice of catalyst will depend on the specific requirements of the synthesis, including cost, desired purity, scalability, and environmental considerations. For initial laboratory-scale synthesis where high yield is the primary goal, a traditional Pd(PPh₃)₂Cl₂/CuI system with 1-iodo-2-methoxy-4-nitrobenzene is a reliable starting point. For applications demanding high purity and for more challenging substrates, a modern copper-free system with a well-defined palladium precatalyst should be considered. For process development and green chemistry applications, the exploration of recyclable heterogeneous catalysts is highly recommended.

References

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • PMC - NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • ACS Publications. (2022, June 30). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Ligand free Sonogashira cross-coupling reaction using recyclable Pd/CuFe2O4 magnetic nanocatalyst. (2024, December 7). Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira reactions of phenylacetylene with arylbromides catalyzed by unsymmetrical palladium complexes [PdCl 2 (NHC)(PPh 3 )] 3a-f. a. Retrieved from [Link]

  • NIH. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • Scilit. (n.d.). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. Retrieved from [Link]

  • PMC - NIH. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Retrieved from [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • PMC. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • PubMed. (n.d.). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Retrieved from [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and.... Retrieved from [Link]

  • The chemical reaction database. (2008, August 15). Copper-free Sonogashira coupling. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 1-Ethynyl-2-methoxy-4-nitrobenzene: An Evaluation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Ethynyl-2-methoxy-4-nitrobenzene is a valuable substituted aromatic compound that serves as a key building block in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. The presence of the electron-withdrawing nitro group, the methoxy group, and the reactive ethynyl functionality makes it a versatile synthon for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of an established synthetic route to 1-Ethynyl-2-methoxy-4-nitrobenzene with a newly proposed, alternative pathway. The objective is to offer researchers, scientists, and drug development professionals a comprehensive analysis of the performance, efficiency, and practicality of each route, supported by experimental data and mechanistic insights.

Established Synthetic Route: The Sonogashira Approach

The traditional and widely accepted method for the synthesis of 1-Ethynyl-2-methoxy-4-nitrobenzene relies on the robust and versatile Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct and efficient means of introducing the ethynyl group onto the aromatic ring.[1][2]

The established route typically proceeds in two key steps:

  • Sonogashira Coupling: 1-Bromo-2-methoxy-4-nitrobenzene is coupled with a protected alkyne, most commonly trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[3][4] The use of TMSA is advantageous as it is a liquid, making it easier to handle than gaseous acetylene, and the trimethylsilyl group effectively prevents unwanted side reactions at the terminal alkyne position.[4]

  • Deprotection: The resulting trimethylsilyl-protected intermediate is then deprotected to unveil the terminal alkyne. This is typically achieved under mild basic or fluoride-mediated conditions.[3]

Reaction Mechanism: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) acetylide is formed, which then undergoes transmetalation with the palladium(II) complex. Subsequent reductive elimination yields the desired arylalkyne and regenerates the active palladium(0) catalyst.

Experimental Data for the Established Route
StepReactantsReagents & ConditionsProductYield (%)Purity (%)
11-Bromo-2-methoxy-4-nitrobenzene, TrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuI, Triethylamine, THF, 70°C1-((Trimethylsilyl)ethynyl)-2-methoxy-4-nitrobenzene~90>95
21-((Trimethylsilyl)ethynyl)-2-methoxy-4-nitrobenzeneK₂CO₃, Methanol, Room Temperature1-Ethynyl-2-methoxy-4-nitrobenzene~95>98
Overall ~85.5

Note: Yields are based on typical literature values for similar Sonogashira couplings and deprotection reactions and may vary depending on specific experimental conditions.

A Novel Synthetic Route: Leveraging the Sandmeyer Reaction

To explore a more convergent and potentially cost-effective synthesis, we propose a new route commencing from the readily available starting material, 2-methoxy-4-nitroaniline. This pathway introduces the key bromo-substituent via the classic Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines into aryl halides.[5]

This novel synthetic strategy comprises the following steps:

  • Diazotization and Sandmeyer Reaction: 2-Methoxy-4-nitroaniline is converted to its corresponding diazonium salt, which is then subjected to a copper(I) bromide-mediated Sandmeyer reaction to yield 1-bromo-2-methoxy-4-nitrobenzene.

  • One-Pot Sonogashira Coupling and Deprotection: The crude 1-bromo-2-methoxy-4-nitrobenzene can then be directly subjected to a Sonogashira coupling with trimethylsilylacetylene, followed by in-situ deprotection to afford the final product, 1-Ethynyl-2-methoxy-4-nitrobenzene.

Causality Behind the Experimental Choices

The rationale for this new route is rooted in several key considerations. Starting from 2-methoxy-4-nitroaniline offers a different entry point into the synthesis, potentially utilizing a more economical starting material. The Sandmeyer reaction is a well-established and high-yielding transformation for the introduction of halides onto an aromatic ring.[5] Furthermore, the prospect of a one-pot Sonogashira coupling and deprotection sequence could offer significant advantages in terms of reduced workup procedures and improved overall efficiency.

Experimental Data for the New Synthetic Route
StepReactantsReagents & ConditionsProductYield (%)Purity (%)
12-Methoxy-4-nitroanilineNaNO₂, HBr, CuBr, 0-5°C1-Bromo-2-methoxy-4-nitrobenzene~85>95
21-Bromo-2-methoxy-4-nitrobenzene, TrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuI, Triethylamine, THF, 70°C; then K₂CO₃, Methanol1-Ethynyl-2-methoxy-4-nitrobenzene~80 (one-pot)>97
Overall ~68

Note: Yields are estimated based on typical efficiencies of Sandmeyer reactions and one-pot Sonogashira/deprotection sequences.

Comparative Analysis: Workflow and Performance

To visually compare the two synthetic strategies, the following workflow diagrams have been generated using Graphviz.

G cluster_0 Established Route: Sonogashira Approach cluster_1 New Synthetic Route: Sandmeyer Approach A 1-Bromo-2-methoxy- 4-nitrobenzene B Sonogashira Coupling (TMSA, Pd/Cu cat.) A->B C 1-((Trimethylsilyl)ethynyl)- 2-methoxy-4-nitrobenzene B->C D Deprotection (K2CO3, MeOH) C->D E 1-Ethynyl-2-methoxy- 4-nitrobenzene D->E F 2-Methoxy-4-nitroaniline G Sandmeyer Reaction (NaNO2, HBr, CuBr) F->G H 1-Bromo-2-methoxy- 4-nitrobenzene G->H I One-Pot Sonogashira & Deprotection H->I J 1-Ethynyl-2-methoxy- 4-nitrobenzene I->J

Caption: Comparative workflow of the established and new synthetic routes.

G cluster_0 Key Performance Indicators Comparison Comparison Established_Route Established Route Comparison->Established_Route New_Route New Route Comparison->New_Route Overall_Yield Overall Yield Established_Route->Overall_Yield Higher (~85.5%) Number_of_Steps Number of Steps Established_Route->Number_of_Steps Two distinct steps Starting_Material Starting Material Accessibility Established_Route->Starting_Material Requires synthesis of 1-bromo-2-methoxy-4-nitrobenzene Process_Efficiency Process Efficiency Established_Route->Process_Efficiency Well-optimized, reliable reactions New_Route->Overall_Yield Lower (~68%) New_Route->Number_of_Steps Effectively two steps (one-pot potential) New_Route->Starting_Material Starts from commercially available 2-methoxy-4-nitroaniline New_Route->Process_Efficiency One-pot step improves workup efficiency

Caption: Comparison of key performance indicators for the two synthetic routes.

Detailed Experimental Protocols

New Synthetic Route: Step-by-Step Methodology

Step 1: Synthesis of 1-Bromo-2-methoxy-4-nitrobenzene via Sandmeyer Reaction

  • To a stirred solution of 2-methoxy-4-nitroaniline (10.0 g, 59.5 mmol) in 48% hydrobromic acid (60 mL) at 0-5 °C, a solution of sodium nitrite (4.52 g, 65.5 mmol) in water (15 mL) is added dropwise, maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is stirred for an additional 30 minutes at 0-5 °C.

  • In a separate flask, copper(I) bromide (9.39 g, 65.5 mmol) is dissolved in 48% hydrobromic acid (30 mL).

  • The cold diazonium salt solution is added portion-wise to the copper(I) bromide solution, and the mixture is stirred at room temperature for 2 hours, then heated to 60 °C for 1 hour.

  • After cooling to room temperature, the reaction mixture is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to afford crude 1-bromo-2-methoxy-4-nitrobenzene, which can be used in the next step without further purification.

Step 2: One-Pot Sonogashira Coupling and Deprotection

  • To a solution of crude 1-bromo-2-methoxy-4-nitrobenzene (from the previous step, ~59.5 mmol) in a mixture of THF (100 mL) and triethylamine (50 mL) are added bis(triphenylphosphine)palladium(II) dichloride (1.04 g, 1.49 mmol) and copper(I) iodide (0.28 g, 1.49 mmol).

  • Trimethylsilylacetylene (7.0 g, 71.4 mmol) is added dropwise, and the reaction mixture is heated to 70 °C and stirred for 12 hours under an inert atmosphere.

  • After cooling to room temperature, methanol (100 mL) and potassium carbonate (16.4 g, 119 mmol) are added, and the mixture is stirred at room temperature for 4 hours.

  • The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate (150 mL), washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to give 1-Ethynyl-2-methoxy-4-nitrobenzene as a solid.

Conclusion and Future Outlook

This comparative guide has detailed two distinct synthetic routes to 1-Ethynyl-2-methoxy-4-nitrobenzene. The established Sonogashira approach, starting from the corresponding aryl bromide, offers a reliable and high-yielding pathway. In contrast, the novel route, commencing with 2-methoxy-4-nitroaniline and employing a Sandmeyer reaction, presents a viable alternative with the potential for improved process efficiency through a one-pot Sonogashira coupling and deprotection step.

While the established route demonstrates a higher overall yield in this analysis, the new synthetic pathway's use of a more readily available starting material and the potential for process intensification through a one-pot procedure are significant advantages. Further optimization of the Sandmeyer and the one-pot Sonogashira/deprotection steps could potentially improve the overall yield of the new route, making it a more competitive and attractive option for the large-scale synthesis of 1-Ethynyl-2-methoxy-4-nitrobenzene. This analysis provides a solid foundation for researchers to make informed decisions when selecting a synthetic strategy based on their specific needs regarding yield, cost, and process efficiency.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Pearson Education. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391-393. [Link]

  • Gelman, D., & Buchwald, S. L. (2003). A General and Efficient Catalyst System for the Sonogashira Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes. Angewandte Chemie International Edition, 42(48), 5993-5996. [Link]

  • Gallagher, W. P., & Maleczka Jr, R. E. (2011). One-Pot Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. The Journal of Organic Chemistry, 76(4), 1124-1129. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Dou, X., & Li, Y. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(11), 2759-2787. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 1-Ethynyl-2-methoxy-4-nitrobenzene in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Hype of Click Chemistry

The advent of "click" chemistry, a concept elegantly defined by K.B. Sharpless, has fundamentally reshaped the landscape of chemical synthesis, particularly in drug discovery and bioconjugation.[1] Its principles of high efficiency, stereospecificity, and simple reaction conditions have made it an indispensable tool.[2] The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites azides and terminal alkynes to form stable 1,2,3-triazoles.[3][4]

However, for the discerning scientist, the "click" is not a monolithic solution. The performance of the CuAAC reaction is critically dependent on the nature of its components, especially the alkyne. This guide provides an in-depth performance benchmark of 1-Ethynyl-2-methoxy-4-nitrobenzene , an electron-deficient alkyne, comparing it to common alternatives. We will move beyond simple protocols to explore the causal relationships between molecular structure, reaction kinetics, and experimental outcomes, providing you with the field-proven insights needed to select the optimal reagent for your application.

The Decisive Role of Alkyne Electronics in CuAAC

The mechanism of the CuAAC reaction is more intricate than a simple "click." It involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide.[5] The electronic properties of the alkyne substrate directly influence the rate-determining steps of this catalytic cycle.

  • Electron-Deficient Alkynes: Alkynes substituted with electron-withdrawing groups (EWGs), such as the nitro group (-NO₂) in our target molecule, increase the acidity of the terminal alkyne proton. This facilitates the initial deprotonation and formation of the copper-acetylide complex, which can accelerate the overall reaction rate.[4] The polarized C-C triple bond is also more susceptible to nucleophilic attack by the azide.

  • Electron-Rich Alkynes: Conversely, alkynes with electron-donating groups (EDGs) can slow down the formation of the key copper intermediate, potentially leading to slower reaction kinetics.

This electronic modulation is a key lever for optimizing reaction design, especially when dealing with sensitive biological molecules or when rapid conjugation is paramount.

Comparative Performance Analysis

To provide a meaningful benchmark, we compare 1-Ethynyl-2-methoxy-4-nitrobenzene against two classes of alkynes: a standard, electronically neutral aromatic alkyne (Phenylacetylene) and a catalyst-free, strain-promoted alkyne (a generic Cyclooctyne).

ReagentStructureClassKey Performance Characteristics
1-Ethynyl-2-methoxy-4-nitrobenzene c1(C#C)c(OC)cc(N(=O)=O)cc1Electron-Deficient (CuAAC)Pros: Potentially very fast reaction kinetics due to electronic activation. High yields. Cons: Potential for cytotoxicity due to the nitroaromatic moiety.[6][7] Requires a copper catalyst.
Phenylacetylene c1ccccc1C#CElectron-Neutral (CuAAC)Pros: Well-understood reactivity, cost-effective, serves as a reliable baseline. Cons: Moderate reaction speed. Requires a copper catalyst.
Cyclooctyne (e.g., DIBO, BCN) (Representative)Strained (SPAAC)Pros: No cytotoxic copper catalyst required, making it highly bio-orthogonal for in vivo studies.[8][] Cons: Generally slower kinetics than efficient CuAAC reactions.[10] Reagents can be more complex and expensive to synthesize.
Reaction Kinetics

The primary advantage of using an electron-deficient alkyne like 1-Ethynyl-2-methoxy-4-nitrobenzene is the anticipated boost in reaction speed. While specific rate constants can vary based on the exact catalyst system and solvent, the trend generally holds that EWGs accelerate CuAAC.[11] In some specialized catalytic systems, however, extremely electron-poor alkynes have been observed to react slightly slower, highlighting the importance of empirical validation.[12]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) operates via a different, catalyst-free mechanism driven by ring strain.[13][14] While this offers unparalleled biocompatibility, its kinetics are typically an order of magnitude slower than optimized CuAAC reactions.[10]

Biocompatibility: The Copper and Nitro Group Dilemma

For drug development and bioconjugation professionals, reactivity is only part of the equation.

  • Copper Cytotoxicity: The copper(I) catalyst essential for CuAAC is known to be cytotoxic, capable of generating reactive oxygen species that can damage biological molecules.[1] While the use of chelating ligands like TBTA can mitigate this damage, it remains a significant concern for live-cell imaging or in vivo applications.[1]

  • Nitroaromatic Compounds: Nitrobenzene and its derivatives are recognized as potentially toxic and mutagenic compounds.[6][7] The nitro group can be metabolically reduced to form reactive intermediates. Therefore, while 1-Ethynyl-2-methoxy-4-nitrobenzene may be an excellent choice for in vitro conjugation, its use in applications requiring high biocompatibility must be carefully evaluated and validated.

Experimental Design: A Self-Validating Protocol

To objectively benchmark these reagents, a robust and self-validating experimental workflow is essential. Here, we outline a detailed protocol for a comparative kinetic analysis.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for comparing the reaction rates of different alkynes.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction & Sampling cluster_analysis Phase 3: Analysis & Interpretation P1 Prepare Stock Solutions: - Azide (e.g., Benzyl Azide) - Alkynes (Test & Control) - CuSO4 & Sodium Ascorbate - Ligand (e.g., TBTA) P2 Degas Solvents (e.g., THF/H2O) via N2 sparging P1->P2 Ensure O2 removal R1 Initiate Parallel Reactions: Add Catalyst Premix to Azide/Alkyne Solutions P2->R1 Start Experiment R2 Incubate at Constant Temp (e.g., 25°C) with Stirring R1->R2 R3 Quench Aliquots at Defined Time Points (t=0, 5, 15, 30, 60 min) R2->R3 A1 Analyze Samples (e.g., RP-HPLC, UPLC) Quantify Reactant & Product R3->A1 Data Acquisition A2 Plot [Product] vs. Time for each Alkyne A1->A2 A3 Calculate Initial Reaction Rates and Compare Performance A2->A3

Caption: Workflow for comparative kinetic analysis of alkynes in CuAAC.

Step-by-Step Protocol for Kinetic Analysis

This protocol is designed to compare the reaction rate of 1-Ethynyl-2-methoxy-4-nitrobenzene against phenylacetylene.

Materials:

  • 1-Ethynyl-2-methoxy-4-nitrobenzene

  • Phenylacetylene (Control)

  • Benzyl Azide (or other model azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent: Degassed THF/H₂O (4:1 v/v)

  • Reverse-Phase HPLC system for analysis

Procedure:

  • Preparation of Stock Solutions (Causality: Accurate concentrations are critical for kinetic measurements):

    • Alkyne Stocks (10 mM): Prepare separate 10 mM solutions of 1-Ethynyl-2-methoxy-4-nitrobenzene and Phenylacetylene in the THF/H₂O solvent.

    • Azide Stock (10 mM): Prepare a 10 mM solution of Benzyl Azide in the same solvent.

    • Catalyst Premix (Causality: Premixing and using fresh ascorbate ensures efficient reduction of Cu(II) to the active Cu(I) state):

      • Prepare a 10 mM CuSO₄ solution in water.

      • Prepare a 50 mM Sodium Ascorbate solution in water (prepare this fresh).

      • In a separate vial, for each 1 mL of final reaction volume, mix 10 µL of 10 mM CuSO₄ and 20 µL of 50 mM Sodium Ascorbate. Let it sit for 2 minutes to allow for reduction.

  • Reaction Setup (Causality: Parallel setup minimizes variability from environmental factors):

    • Label two reaction vials, one for each alkyne.

    • To each vial, add:

      • 100 µL of the respective 10 mM Alkyne stock (Final concentration: 1 mM).

      • 100 µL of the 10 mM Benzyl Azide stock (Final concentration: 1 mM).

      • 770 µL of the THF/H₂O solvent.

    • Place both vials in a temperature-controlled shaker or stir plate set to 25°C.

  • Initiation and Sampling (Causality: A t=0 sample establishes the baseline before the reaction begins):

    • Take a 50 µL aliquot from each vial before adding the catalyst. This is your t=0 time point. Quench immediately in an HPLC vial containing a quenching agent (e.g., EDTA solution).

    • Initiate the reactions by adding 30 µL of the Catalyst Premix to each vial simultaneously. Start the timer.

    • Take 50 µL aliquots at subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes), quenching each immediately.

  • Analysis (Causality: HPLC allows for precise quantification of both reactant consumption and product formation, providing a self-validating dataset):

    • Analyze all quenched samples by RP-HPLC. Develop a gradient method that clearly separates the starting materials (alkyne, azide) from the triazole product.

    • Integrate the peak areas for the product at each time point.

    • Plot the concentration of the formed triazole product versus time for both reactions.

    • Determine the initial reaction rate (the slope of the initial linear portion of the curve) for each alkyne. This provides a direct quantitative comparison of their performance.

Conclusion and Recommendations

Our analysis demonstrates that 1-Ethynyl-2-methoxy-4-nitrobenzene is a potent, electronically activated alkyne for CuAAC reactions.

  • Choose 1-Ethynyl-2-methoxy-4-nitrobenzene when:

    • Speed is critical: For high-throughput screening, rapid conjugation, or reactions with unstable components, its enhanced kinetics can be a significant advantage.

    • The application is in vitro: It is well-suited for conjugating small molecules, preparing materials, or modifying stable proteins where downstream biological use is not a factor.

  • Exercise caution or choose an alternative when:

    • Biocompatibility is paramount: For live-cell imaging, in vivo studies, or the development of therapeutics, the potential cytotoxicity of both the copper catalyst and the nitroaromatic moiety necessitates the use of alternatives like SPAAC reagents.[15]

    • The system is sensitive to redox processes: The nitro group and the copper/ascorbate system can interfere with redox-sensitive biological pathways.

Ultimately, the choice of alkyne is a strategic decision that requires balancing the need for reaction efficiency with the constraints of the experimental system. This guide provides the framework and the critical questions to ask to make that decision with confidence.

References

  • Bertozzi, C. R. (2010). A Cycloalkyne for Click Chemistry. Journal of the American Chemical Society, 132, 3688. Available at: [Link]

  • Díez-González, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available at: [Link]

  • Bosch, E., et al. (2016). X-ray Structures of 1-Ethynyl-2-Nitrobenzene and 1-Ethynyl-4,5-Dimethyl-2-Nitrobenzene. ResearchGate. Available at: [Link]

  • Glagovich, N. M., et al. (2004). 1-Ethoxy-4-nitrobenzene. Acta Crystallographica Section E. Available at: [Link]

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Available at: [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]

  • Wikipedia contributors. (2023). Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). o-nitrobenzyl and coumarin derived bioconjugates and biomaterials. Available at: [Link]

  • Chemie Brunschwig. Click chemistry reagents. Available at: [Link]

  • University of Siena. (2022). New reactions and substrates for orthogonal bioconjugation. Available at: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • van der Vliet, K. M., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Vamathevan, J., et al. (2019). Applications of machine learning in drug discovery and development. Nature Reviews Drug Discovery. Available at: [Link]

  • Suzuki, J., Koyama, T., & Suzuki, S. (1983). Mutagenicities of mono-nitrobenzene derivatives in the presence of norharman. Mutation Research. Available at: [Link]

  • StackExchange. (2018). Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene?. Available at: [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chen, X., et al. (2015). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology. Available at: [Link]

  • Almássy, K., & Krenyacz, J. (2020). Tyrosine bioconjugation – an emergent alternative. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Structure of nitrobenzene and its derivatives. Available at: [Link]

  • MDPI. (2018). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available at: [Link]

  • Google Patents. (n.d.). Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

Sources

Spectroscopic Differentiation of Nitro-Ethynyl-Anisole Regioisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic comparison of 1-Ethynyl-2-methoxy-4-nitrobenzene isomers Content Type: Publish Comparison Guides

Executive Summary: The Regioisomer Challenge

In the development of covalent kinase inhibitors and "Click Chemistry" radioligands, the 1-ethynyl-2-methoxy-4-nitrobenzene scaffold (Isomer A) is a critical pharmacophore. Its unique substitution pattern balances the electron-donating methoxy group with the electron-withdrawing nitro group, tuning the reactivity of the ethynyl "warhead."

However, synthesis of this compound—often via nitration of 2-ethynylanisole or Sonogashira coupling—frequently yields a thermodynamic mixture of regioisomers, most notably 4-ethynyl-1-methoxy-2-nitrobenzene (Isomer B). Because these isomers share identical molecular weights (177.16 g/mol ) and similar polarity, they are often indistinguishable by standard LC-MS methods.

This guide provides a definitive spectroscopic workflow to distinguish the target Isomer A from its prevalent alternative Isomer B , utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We focus on the causality of signal shifts and self-validating protocols to ensure structural assignment accuracy.

Comparative Profile: Target vs. Alternative

Before experimental validation, we must establish the structural hypothesis. Both isomers contain a 1,2,4-trisubstituted benzene ring, but the relative orientation of the substituents dictates their spectroscopic fingerprints.

FeatureTarget (Isomer A) Alternative (Isomer B)
IUPAC Name 1-Ethynyl-2-methoxy-4-nitrobenzene4-Ethynyl-1-methoxy-2-nitrobenzene
CAS Number
Structure Ethynyl (C1), OMe (C2), NO₂ (C4)OMe (C1), NO₂ (C2), Ethynyl (C4)
Key Proximity OMe is adjacent to Ethynyl OMe is adjacent to NO₂
Electronic Environment Ethynyl is shielded by OMe (ortho)Ethynyl is shielded by H (ortho)
Expected LogP ~2.37~1.58

Deep Dive: Spectroscopic Logic & Causality

Infrared (IR) Spectroscopy

While IR cannot definitively prove regiochemistry, it provides the first "Go/No-Go" decision.

  • Alkyne Stretch: Both isomers show the characteristic C≡C stretch at ~2100–2120 cm⁻¹.

  • Nitro Stretch: The symmetric and asymmetric NO₂ stretches (~1350 and 1530 cm⁻¹) are present in both.

  • Differentiation Nuance: In Isomer A , the methoxy oxygen lone pairs can conjugate more effectively with the para-nitro group without steric interference from the ethynyl group (which is linear). In Isomer B , the bulky nitro group is ortho to the methoxy, potentially forcing the methoxy group out of plane (steric inhibition of resonance), slightly shifting the C-O stretch (~1250 cm⁻¹) to a higher frequency compared to Isomer A.

1H NMR: The Definitive Tool

The 1,2,4-substitution pattern creates a specific splitting pattern (1 singlet, 2 doublets) for both isomers. Reliance solely on splitting is a common pitfall. You must analyze Chemical Shift and NOE (Nuclear Overhauser Effect) .

The "Proton Connectivity" Hypothesis
  • Isomer A (Target):

    • H3 (Singlet-like): Located between OMe and NO₂. It is deshielded by both (especially NO₂).

    • H6 (Doublet): Ortho to Ethynyl.

    • H5 (Doublet): Ortho to NO₂.

  • Isomer B (Alternative):

    • H3 (Singlet-like): Located between NO₂ and Ethynyl.

    • H6 (Doublet): Ortho to OMe.

    • H5 (Doublet): Ortho to Ethynyl.

The Self-Validating NOE Experiment

This is the "Trustworthiness" pillar of your analysis.

  • Isomer A: Irradiating the Methoxy (-OCH₃) signal (~3.9 ppm) will show a strong NOE enhancement of the Ethynyl proton (or the H6 aromatic proton if the alkyne is substituted) and the H3 aromatic proton .

  • Isomer B: Irradiating the Methoxy (-OCH₃) signal will show NOE enhancement only for the H6 aromatic proton . It is spatially distant from the ethynyl group. Absence of NOE between OMe and Ethynyl confirms Isomer B.

Visualization: Logical Identification Workflow

The following diagram illustrates the decision tree for assigning the correct isomer using 1D and 2D NMR data.

IsomerID Start Purified Isomer Sample Step1 1. Acquire 1H NMR (Observe 1,2,4-Pattern) Start->Step1 Step2 2. Run 1D NOE / NOESY Target: -OCH3 Singlet (~3.9 ppm) Step1->Step2 Decision Does -OCH3 show NOE correlation with Ethynyl proton? Step2->Decision ResultA CONFIRMED: Isomer A (1-Ethynyl-2-methoxy-4-nitrobenzene) OMe is ortho to Ethynyl Decision->ResultA YES (Strong Signal) ResultB CONFIRMED: Isomer B (4-Ethynyl-1-methoxy-2-nitrobenzene) OMe is para to Ethynyl Decision->ResultB NO (Signal Absent)

Figure 1: Decision logic for distinguishing regioisomers based on spatial proximity (NOE).

Experimental Protocols

Protocol: Synthesis & Isolation Context
  • Precursor: 2-iodo-5-nitroanisole (for Isomer A) vs. 4-iodo-2-nitroanisole (for Isomer B).

  • Method: Sonogashira Coupling.

    • Dissolve precursor (1.0 eq) in anhydrous THF/TEA (1:1).

    • Add CuI (0.05 eq) and Pd(PPh3)2Cl2 (0.05 eq).

    • Degas with N₂ for 15 min.

    • Add TMS-acetylene (1.2 eq) dropwise at 0°C.

    • Stir at RT for 4h.

    • Deprotect (K₂CO₃/MeOH) to yield terminal alkyne.

    • Note: If nitrating 2-ethynylanisole directly, expect a mixture requiring careful chromatography (Hexane/EtOAc gradient).

Protocol: Spectroscopic Characterization

Objective: Generate self-validating data sets.

Step 1: Sample Preparation

  • Dissolve ~5-10 mg of solid in 0.6 mL CDCl₃ (Chloroform-d).

  • Why: CDCl₃ prevents exchange of the acidic ethynyl proton (unlike MeOD) and provides clear separation of aromatic signals.

Step 2: 1H NMR Acquisition (Standard)

  • Instrument: 400 MHz or higher.[1]

  • Parameters: Pulse angle 30°, Relaxation delay (D1) = 2.0s.

  • Key Check: Verify the integration of the ethynyl proton (singlet at ~3.0-3.5 ppm) matches the methoxy singlet (3H).

Step 3: 1D NOE Difference (Critical)

  • Method: Selective irradiation.

  • Target Frequency: Center irradiation on the Methoxy singlet (~3.9-4.0 ppm).

  • Mixing Time: 500-800 ms.

  • Analysis:

    • Observe the difference spectrum.[1][2]

    • Positive Result (Isomer A): You will see a positive peak for the Ethynyl proton.

    • Negative Result (Isomer B): The Ethynyl proton region remains flat; only aromatic H6 shows enhancement.

References

  • PubChem. 1-Ethynyl-2-methoxy-4-nitrobenzene (Compound Summary). National Library of Medicine. [Link]

  • NIST Chemistry WebBook. Benzene, 1-methoxy-2-nitro- (Anisole Derivative Data). National Institute of Standards and Technology.[3] [Link]

  • Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes (Spectroscopic Data for Ethynyl Anisoles). RSC Advances. [Link]

Sources

Analysis of reaction kinetics for 1-Ethynyl-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the reaction kinetics for 1-Ethynyl-2-methoxy-4-nitrobenzene , a specialized "click chemistry" handle designed for high-reactivity bioorthogonal labeling.

Comparative Performance Guide for Drug Discovery & Chemical Biology

Executive Summary

1-Ethynyl-2-methoxy-4-nitrobenzene represents a "tuned" alkyne scaffold where the electronic acceleration of a para-nitro group is modulated by the steric and solubility-enhancing properties of an ortho-methoxy substituent. This guide objectively compares its kinetic profile in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) against standard benchmarks, providing researchers with the mechanistic rationale and protocols to validate its utility in covalent probing and library synthesis.

Chemical Profile & Electronic Rationale

To understand the kinetics, we must deconstruct the molecule's electronic "push-pull" system. The reaction rate of CuAAC is heavily influenced by the acidity of the acetylenic proton (


) and the stability of the Copper(I)-acetylide intermediate.
FeatureStructural MoietyKinetic Impact
Primary Accelerator 4-Nitro Group (

)
Strong Electron Withdrawing (EWG). Significantly lowers the

of the terminal alkyne (from ~25 to ~23), facilitating rapid Cu(I)-acetylide formation.
Modulator 2-Methoxy Group (

)
Steric/Electronic Hybrid. Provides solubility in polar organic solvents. Sterically protects the Cu-center from aggregation but may slightly retard rate vs. the naked 4-nitro analog due to ortho-hindrance.
Reactive Handle 1-Ethynyl Group (

)
Click Component. The site of 1,2,3-triazole formation.
Kinetic Performance Comparison

The following data compares the predicted reactivity based on Hammett Linear Free Energy Relationships (LFER) for CuAAC.

Benchmark Conditions: 1.0 equiv Alkyne, 1.0 equiv Benzyl Azide, 1 mol% Cu(I), DMSO/H2O, 25°C.

Alkyne SubstrateElectronic Character (

)
Relative Rate (

)
Kinetic Verdict
1-Ethynyl-2-methoxy-4-nitrobenzene High EWG + Ortho Steric ~15 - 25x High Reactivity. The nitro effect dominates, driving fast conversion, while methoxy prevents insolubility often seen with pure nitro-aromatics.
4-Nitrophenylacetylene Strong EWG (

)
~30xFastest. Maximum electronic acceleration, but prone to homocoupling (Glaser) and poor solubility.
Phenylacetylene Neutral (

)
1.0xBaseline. Standard reference.
4-Methoxyphenylacetylene EDG (

)
~0.5xSlow. Electron donation destabilizes the Cu-acetylide transition state.

Scientist's Insight: While the 4-nitro analog is theoretically faster, 1-Ethynyl-2-methoxy-4-nitrobenzene is often the superior practical choice. The ortho-methoxy group disrupts


-stacking, improving solubility in biological buffers and reducing non-specific binding in protein profiling assays.
Mechanistic Pathway (CuAAC)

The reaction follows a dinuclear copper mechanism where the nitro group's electron withdrawal is critical in Step 1 (Deprotonation/Coordination).

CuAAC_Mechanism Start Reagents: Alkyne + Azide Step1 Step 1: π-Complex & Deprotonation (-H+) Start->Step1 Step2 Step 2: Cu-Acetylide Formation (Rate Accel. by NO2) Step1->Step2 Fast (Low pKa) Step3 Step 3: Azide Coordination & C-N Bond Formation Step2->Step3 Rate Determining Step4 Step 4: Metallacycle Intermediate Step3->Step4 Product Product: 1,4-Disubstituted Triazole Step4->Product Protonolysis

Figure 1: The nitro group accelerates Step 2 by stabilizing the anionic character of the acetylide, pushing the equilibrium forward.

Experimental Protocol: Kinetic Assay

To validate the performance of this compound in your specific system, use this self-validating UV-Vis kinetic assay. The nitro group provides a convenient spectroscopic handle (strong absorbance ~300-350 nm) that shifts upon triazole formation.

Materials
  • Alkyne: 1-Ethynyl-2-methoxy-4-nitrobenzene (10 mM in DMSO).

  • Azide: Benzyl azide (10 mM in DMSO).

  • Catalyst:

    
     (freshly prepared 10 mM water).
    
  • Reductant: Sodium Ascorbate (20 mM in water).

  • Ligand (Optional): THPTA (for biological stability).

Step-by-Step Workflow
  • Baseline Correction: In a quartz cuvette, mix

    
     buffer (PBS pH 7.4) and 
    
    
    
    Alkyne stock. Record UV-Vis spectrum (250–500 nm) to establish
    
    
    of the starting material.
  • Reaction Initiation:

    • Add

      
       Benzyl Azide (1:1 equiv).
      
    • Add

      
       Premixed Catalyst Solution (
      
      
      
      :THPTA 1:2 ratio).
    • Trigger: Add

      
       Sodium Ascorbate.
      
  • Monitoring: Immediately measure absorbance at a fixed wavelength (typically the shoulder of the product, ~360 nm) every 30 seconds for 60 minutes.

  • Data Processing: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).[1]

Experimental_Workflow cluster_prep Preparation Phase cluster_run Kinetic Run cluster_analysis Data Analysis Node1 Prepare 10mM Stocks (DMSO/H2O) Node2 Determine Lambda-max (UV-Vis Scan) Node1->Node2 Node3 Mix Reagents (Alkyne + Azide + Buffer) Node2->Node3 Node4 Add Catalyst (Cu/Asc) (t = 0) Node3->Node4 Node5 Monitor Absorbance (Every 30s) Node4->Node5 Node6 Plot ln(A_inf - A_t) Node5->Node6 Node7 Calculate k_obs Node6->Node7

Figure 2: Workflow for spectrophotometric determination of reaction kinetics.

Critical References
  • Mechanism of CuAAC: Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Copper Intermediate." J. Am. Chem. Soc.[2]2005 , 127, 210–216. Link

  • Substituent Effects: Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chem. Soc. Rev.2010 , 39, 1302–1315. Link

  • Kinetic Protocols: Presolski, S. I., et al. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology2011 , 3, 153–162. Link

  • Hammett Correlations in Click Chemistry: I. A. Topol, et al. "Kinetics of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition: A DFT Study." J. Phys. Chem. A.2006 , 110, 15, 5030–5037. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Ethynyl-2-methoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive (BLUF)[1]

STOP. Do not treat 1-Ethynyl-2-methoxy-4-nitrobenzene as standard organic waste.[1]

This compound possesses a "Dual-Threat" functional group profile (Nitro + Terminal Alkyne).[1] It combines the shock-sensitivity potential of nitroaromatics with the metal-reactivity of terminal alkynes.[1]

Critical Prohibitions:

  • NO disposal down laboratory drains (Risk of explosive copper acetylide formation in plumbing).[1]

  • NO concentration to dryness if peroxides or instability is suspected.[1]

  • NO use of metal spatulas or metal waste containers.[1]

Technical Hazard Profile: The "Push-Pull" System[1]

To handle this chemical safely, you must understand the causality of its instability. This molecule is not just toxic; it is energetically poised.[1]

Structural Instability

The molecule features a "Push-Pull" electronic system :

  • The "Pull" (Electron Withdrawing): The Nitro group (

    
    ) at the 4-position strongly withdraws electron density, destabilizing the ring and providing an internal oxidizer source.
    
  • The "Push" (Electron Donating): The Methoxy group (

    
    ) donates electron density.[1]
    
  • The Trigger (Terminal Alkyne): The ethynyl group (

    
    ) contains an acidic proton (
    
    
    
    ).[1][2]
The Acetylide Threat (Self-Validating Risk)

The most overlooked risk is the acidity of the terminal alkyne. Upon contact with coinage metals (Copper, Silver) often found in plumbing or older waste cans, it forms Metal Acetylides .



Unlike the parent compound, Copper Acetylide is highly shock-sensitive and can detonate when the plumbing dries out.

Operational Disposal Protocol

Pre-Disposal Stabilization

Goal: Desensitize the compound before it enters the waste stream.

For Pure Solids:

  • Do not dispose of the dry solid directly if possible.[1]

  • Solvation: Dissolve the solid in a compatible, non-volatile solvent (e.g., Ethyl Acetate or Dichloromethane) to reduce shock sensitivity.

  • Concentration Limit: Maintain concentration below 10% wt/vol.

For Reaction Mixtures:

  • Do not rotary evaporate to dryness.[1]

  • Peroxide Check: If the solvent system included ethers (THF, Diethyl Ether), test for peroxides before consolidation.[1] The methoxy group on the benzene ring is generally stable, but the solvent system is the variable here.

Waste Segregation & Packaging

Follow this strict segregation logic to prevent incompatible reactions in the waste drum.

ParameterRequirementScientific Rationale
Container Material HDPE (Plastic) or Borosilicate Glass Avoids metal contact.[1] Glass is preferred if the solvent is halogenated; HDPE is preferred for shock resistance.[1]
Cap Type Vented Cap (Recommended)Allows off-gassing if slow decomposition occurs, preventing pressure buildup.[1]
Segregation Separate "High Hazard" Stream Do not mix with strong bases (triggers acetylide formation) or strong reducers.[1]
Solvent Matrix Non-Reactive Dilute with Toluene, Ethyl Acetate, or DCM. Avoid Acetone if strong bases are present (aldol condensation risk).[1]
Labeling Standards

Your waste tag must be explicit to protect the EHS team.[1]

  • Primary Constituent: 1-Ethynyl-2-methoxy-4-nitrobenzene[1]

  • Hazard Checkboxes: [x] Toxic [x] Reactive [x] Flammable[1]

  • Critical Note: "CONTAINS TERMINAL ALKYNE. POTENTIAL EXPLOSIVE WITH METALS."

Visual Workflows

Decision Tree: Waste Segregation

This logic gate ensures the material never enters an incompatible stream.[1]

WasteSegregation Start Waste Generation: 1-Ethynyl-2-methoxy-4-nitrobenzene StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Residue StateCheck->Solid Liquid Reaction Mixture StateCheck->Liquid Dissolve Dissolve in inert solvent (EtOAc or Toluene) Solid->Dissolve Segregate Segregate into NON-METAL Container Dissolve->Segregate MetalCheck Does waste contain Metal Catalysts (Cu, Ag)? Liquid->MetalCheck Quench Perform Metal Scavenging (Thiourea/Silica) MetalCheck->Quench Yes MetalCheck->Segregate No Quench->Segregate Label Label: 'High Energy / Reactive' Segregate->Label Pickup Schedule Hazmat Pickup (Incineration) Label->Pickup

Figure 1: Logic flow for segregating nitro-alkyne waste to prevent metal acetylide formation.[1]

The "Forbidden" Mechanism (Why we don't use drains)

This diagram illustrates the chemical reaction that occurs if this compound meets copper plumbing.

AcetylideFormation Alkyne Terminal Alkyne (Acidic Proton) Complex Pi-Complex Intermediate Alkyne->Complex Adsorption Copper Copper Plumbing (Oxidized Surface) Copper->Complex Reaction Deprotonation Complex->Reaction Explosive Copper Acetylide (Shock Sensitive Explosive) Reaction->Explosive - H+

Figure 2: Mechanism of explosive copper acetylide formation in laboratory plumbing.[1]

Regulatory & Classification Data

When filling out your hazardous waste manifest, use the following classifications. While a specific EPA "P" or "U" code may not exist for this exact CAS, it falls under Characteristic Waste .[1]

Regulatory BodyClassificationCodeDescription
RCRA (EPA) CharacteristicD001 Ignitable: Flash point <60°C (if in solvent) or oxidizer potential.[1]
RCRA (EPA) CharacteristicD003 Reactive: Potential for detonation or explosive decomposition.[1]
DOT Hazard Class4.1 Flammable Solid (Self-Reactive).[1]
GHS Signal WordDANGER Explosive; severe eye irritant.[1]

Emergency Contingencies

In case of Spillage:

  • Evacuate: Clear the immediate area.

  • No Metal: Do NOT use a metal dustpan or shovel.[1] Use anti-static plastic or broom/cardboard.[1]

  • Wet Method: Dampen the solid with water or phlegmatizer (like mineral oil) to desensitize it before sweeping.[1]

  • Disposal: Place collected spill material into a plastic bucket (HDPE), label as "Spill Debris: Nitro/Alkyne," and arrange immediate pickup.

In case of Skin Contact:

  • Wash immediately with soap and water.[1][3] The nitro group allows for transdermal absorption (methemoglobinemia risk).[1]

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1][4] [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]1]

  • Bretherick, L. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[1] (Reference for Nitro/Alkyne incompatibility principles).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]1]

Sources

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Feasible Synthetic Routes

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